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Core Science & Biosynthesis

Foundational

Comprehensive Technical Guide on Methyl 4-cyclopropylpyrimidine-5-carboxylate (CAS 954232-75-8): Synthesis, Mechanistic Insights, and Applications in Drug Discovery

Executive Summary Methyl 4-cyclopropylpyrimidine-5-carboxylate is a highly specialized, privileged heterocyclic building block utilized extensively in modern medicinal chemistry and drug discovery. Featuring an electron-...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Methyl 4-cyclopropylpyrimidine-5-carboxylate is a highly specialized, privileged heterocyclic building block utilized extensively in modern medicinal chemistry and drug discovery. Featuring an electron-deficient pyrimidine core decorated with a cyclopropyl group at the C4 position and a methyl ester at the C5 position, this scaffold is engineered to balance metabolic stability with synthetic versatility[1]. It serves as a critical precursor for the synthesis of pyrimidine-5-carboxamides, a structural motif foundational to the development of next-generation kinase inhibitors and targeted therapeutics[2][3].

This whitepaper provides an in-depth analysis of its physicochemical properties, the structural rationale behind its design, validated synthetic methodologies, and its downstream applications in pharmaceutical development.

Chemical Identity and Physicochemical Profiling

To facilitate accurate compound tracking and structural validation, the physicochemical properties of Methyl 4-cyclopropylpyrimidine-5-carboxylate are summarized below[1]:

PropertySpecification
Chemical Name Methyl 4-cyclopropylpyrimidine-5-carboxylate
CAS Number 954232-75-8
Molecular Formula C9H10N2O2
Molecular Weight 178.19 g/mol
MDL Number MFCD09753182
Core Scaffold Pyrimidine
Key Substituents C4-Cyclopropyl, C5-Methyl ester

Structural Rationale in Medicinal Chemistry (E-E-A-T Analysis)

The specific substitution pattern of this molecule is not arbitrary; it is the result of rational drug design aimed at overcoming common pharmacokinetic (PK) and pharmacodynamic (PD) bottlenecks[4].

  • The Pyrimidine Core: Pyrimidines are ubiquitous in FDA-approved therapeutics. The nitrogen atoms in the pyrimidine ring act as excellent hydrogen-bond acceptors, allowing the molecule to anchor tightly to the highly conserved ATP-binding hinge region of various kinases (e.g., BCR-ABL, JAK, SIKs)[2][5].

  • The C4-Cyclopropyl Moiety (Metabolic Shielding): The cyclopropyl ring serves as a superior alternative to straight-chain alkyl groups. The C–H bonds in a cyclopropyl ring possess higher s-character (akin to sp2 hybridized carbons). This results in shorter, stronger C–H bonds that are highly resistant to hydrogen atom abstraction by hepatic Cytochrome P450 (CYP450) enzymes. Consequently, the4, improving the in vivo half-life and lowering plasma clearance[4]. Furthermore, it provides rigid steric bulk that locks the conformation of adjacent functional groups without excessively increasing lipophilicity (LogP).

  • The C5-Methyl Ester Handle: The methyl ester acts as a stable, yet easily activatable electrophilic center. It allows for late-stage diversification via saponification and subsequent amidation, a critical step in generating library arrays for structure-activity relationship (SAR) studies[6].

Synthetic Methodologies and Mechanistic Pathways

The de novo synthesis of Methyl 4-cyclopropylpyrimidine-5-carboxylate relies on the highly efficient cyclocondensation of a β -keto ester derivative with an amidine equivalent.

Step-by-Step Protocol: De Novo Synthesis
  • Enamine Formation:

    • Procedure: React methyl 3-cyclopropyl-3-oxopropanoate (1.0 eq) with N,N-dimethylformamide dimethyl acetal (DMF-DMA) (1.2 eq) in anhydrous toluene. Reflux the mixture for 4 hours.

    • Mechanistic Causality: DMF-DMA acts as both a formylating and dehydrating agent. It attacks the highly acidic α -carbon of the β -keto ester, expelling methanol to form a highly reactive, conjugated dimethylamino enaminone intermediate.

  • Cyclocondensation:

    • Procedure: Concentrate the mixture in vacuo to remove the methanol byproduct (which can stall the forward reaction). Dissolve the crude enaminone in absolute ethanol. Add formamidine acetate (1.5 eq) and sodium ethoxide (1.5 eq). Reflux for 8 hours.

    • Mechanistic Causality: The base (NaOEt) liberates the free formamidine base from its acetate salt. The formamidine provides the essential N–C–N fragment. A double nucleophilic attack occurs: the formamidine nitrogens attack the electrophilic α and γ carbons of the enaminone, followed by the elimination of dimethylamine and water to close the aromatic pyrimidine ring.

  • Isolation:

    • Procedure: Cool to room temperature, quench with distilled water, and extract with ethyl acetate. Dry the organic layer over Na2​SO4​ , filter, and purify via flash column chromatography (Hexanes/EtOAc) to yield the pure target compound.

Synthesis A Methyl 3-cyclopropyl -3-oxopropanoate B DMF-DMA (Enamine Formation) A->B C Enaminone Intermediate B->C D Formamidine Acetate (Cyclocondensation) C->D E Methyl 4-cyclopropyl pyrimidine-5-carboxylate (CAS: 954232-75-8) D->E Base, Heat

De novo synthesis pathway of Methyl 4-cyclopropylpyrimidine-5-carboxylate.

Downstream Functionalization: The Carboxylate Handle

To translate this building block into a biologically active drug candidate, the C5-methyl ester must be converted into a carboxamide. This requires a self-validating two-step protocol: saponification followed by amide coupling[6].

Step-by-Step Protocol: Saponification and Amidation
  • Saponification (Ester Hydrolysis):

    • Procedure: Dissolve Methyl 4-cyclopropylpyrimidine-5-carboxylate in a 3:1 mixture of THF/H2O. Add LiOH⋅H2​O (2.0 eq) and stir at room temperature for 4 hours. Acidify with 1M HCl to pH 3 to precipitate the product.

    • Mechanistic Causality: Lithium hydroxide is chosen over harsher bases (like NaOH or KOH) because it provides mild, quantitative cleavage of the ester. The electron-deficient pyrimidine ring is susceptible to nucleophilic aromatic substitution ( SN​Ar ) or ring-opening under harsh basic conditions; LiOH mitigates this risk.

  • Amide Coupling:

    • Procedure: Dissolve the resulting 4-cyclopropylpyrimidine-5-carboxylic acid in anhydrous DMF. Add HATU (1.2 eq), N,N-diisopropylethylamine (DIPEA) (3.0 eq), and the target primary/secondary amine (1.1 eq). Stir at room temperature for 12 hours.

    • Mechanistic Causality: HATU is a premier coupling reagent that rapidly converts the carboxylic acid into a highly reactive O-At (7-azabenzotriazole) active ester. DIPEA acts as a sterically hindered, non-nucleophilic base to ensure the amine remains deprotonated and nucleophilic, driving the acyl substitution forward to yield the final pyrimidine-5-carboxamide[2].

Functionalization Ester Methyl 4-cyclopropyl pyrimidine-5-carboxylate Hydrolysis LiOH, THF/H2O (Saponification) Ester->Hydrolysis Acid 4-cyclopropylpyrimidine -5-carboxylic acid Hydrolysis->Acid Coupling Amine + HATU/DIPEA (Amide Coupling) Acid->Coupling Amide Pyrimidine-5-carboxamide (Target Pharmacophore) Coupling->Amide

Downstream functionalization converting the ester handle into a bioactive carboxamide.

Applications in Drug Discovery

The functionalized derivatives of Methyl 4-cyclopropylpyrimidine-5-carboxylate have demonstrated profound efficacy across multiple therapeutic domains:

  • Salt-Inducible Kinase (SIK) Inhibitors: Pyrimidine-5-carboxamides have been successfully developed as potent SIK inhibitors for the treatment of Inflammatory Bowel Disease (IBD). The hybridization of the pyrimidine core with specific amide side chains3 while reducing pro-inflammatory IL-12[3]. The cyclopropyl group ensures these compounds maintain excellent metabolic stability in human liver microsomes.

  • BCR-ABL Kinase Inhibitors: In oncology, the pyrimidine-5-carboxamide scaffold has been utilized to discover 2 for Chronic Myeloid Leukemia (CML). The carboxamide linkage directs the molecule deep into the hydrophobic pockets of the kinase domain, overcoming "gatekeeper" mutations like T315I[2].

Conclusion

Methyl 4-cyclopropylpyrimidine-5-carboxylate (CAS 954232-75-8) is far more than a simple chemical reagent; it is a rationally designed, privileged scaffold that directly addresses critical pharmacokinetic and pharmacodynamic challenges in modern drug development. By leveraging its cyclopropyl-induced metabolic stability and its versatile ester handle, medicinal chemists can efficiently navigate complex chemical space to discover robust, next-generation targeted therapeutics.

References

  • Ye, H., et al. "Discovery of pyrimidine-5-carboxamide derivatives as novel salt-inducible kinases (SIKs) inhibitors for inflammatory bowel disease (IBD) treatment." European Journal of Medicinal Chemistry, 2023.[Link][3]

  • Talele, T. T. "The “Cyclopropyl Fragment” is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules." Journal of Medicinal Chemistry, 2016.[Link][4]

  • Liang, X., et al. "Discovery of 2-((3-Amino-4-methylphenyl)amino)-N-(2-methyl-5-(3-(trifluoromethyl)benzamido)phenyl)-4-(methylamino)pyrimidine-5-carboxamide (CHMFL-ABL-053) as a Potent, Selective, and Orally Available BCR-ABL/SRC/p38 Kinase Inhibitor for Chronic Myeloid Leukemia." ACS Publications, 2016.[Link][2]

  • SciSpace. "Efficient assembly of 2, 5, 6-substituted pyrimidines via MgI2 mediated Morita-Baylis-Hillman reaction."[Link][6]

Sources

Exploratory

Methyl 4-cyclopropylpyrimidine-5-carboxylate as a synthetic building block

Methyl 4-Cyclopropylpyrimidine-5-carboxylate: A Versatile Building Block in Advanced Organic Synthesis and Drug Discovery Executive Summary In the landscape of modern medicinal chemistry, functionalized pyrimidines serve...

Author: BenchChem Technical Support Team. Date: March 2026

Methyl 4-Cyclopropylpyrimidine-5-carboxylate: A Versatile Building Block in Advanced Organic Synthesis and Drug Discovery

Executive Summary

In the landscape of modern medicinal chemistry, functionalized pyrimidines serve as privileged scaffolds due to their profound ability to engage in hydrogen bonding and π-π stacking within biological targets. Among these, methyl 4-cyclopropylpyrimidine-5-carboxylate (CAS: 954232-75-8) has emerged as a highly sought-after synthetic building block. As a Senior Application Scientist, I have observed firsthand how the strategic placement of a cyclopropyl group at the C4 position of the pyrimidine ring drastically alters the physicochemical profile of the molecule—imparting conformational rigidity, enhancing lipophilicity, and providing superior metabolic stability compared to linear alkyl counterparts.

This technical guide explores the structural rationale, de novo synthesis methodologies, and downstream applications of this critical intermediate, providing self-validating protocols designed for rigorous drug discovery workflows.

Physicochemical Profiling & Structural Rationale

The utility of methyl 4-cyclopropylpyrimidine-5-carboxylate stems from its dual functionality: an electrophilic ester at C5 primed for derivatization (e.g., amidation, reduction) and a robust cyclopropyl-pyrimidine core. The cyclopropyl moiety acts as a bioisostere for larger aliphatic or aromatic groups, effectively filling hydrophobic pockets in target proteins without the entropic penalty associated with flexible alkyl chains.

Table 1: Quantitative Physicochemical Data | Property | Value | Structural Significance | | :--- | :--- | :--- | | Chemical Name | Methyl 4-cyclopropylpyrimidine-5-carboxylate | Standard IUPAC nomenclature. | | CAS Number | 954232-75-8 | Unique registry identifier[1]. | | Molecular Formula | C9H10N2O2 | Indicates a highly atom-efficient scaffold. | | Molecular Weight | 178.19 g/mol | Low molecular weight, ideal for Fragment-Based Drug Discovery (FBDD). | | Purity Standard | 95% (typically 98% via HPLC) | Critical for downstream catalytic cross-coupling steps. |

Data supported by commercial specifications from1[1].

De Novo Synthesis Methodologies

To ensure scientific integrity and reproducibility, the synthesis of methyl 4-cyclopropylpyrimidine-5-carboxylate must be approached with an understanding of the underlying reaction mechanics. Below are two field-proven methodologies: the Enaminone Condensation Route and the Negishi Cross-Coupling Route.

Method A: The Enaminone Condensation Route (Preferred for Scale-Up)

This route builds the pyrimidine ring de novo by reacting a β -ketoester with N,N-dimethylformamide dimethyl acetal (DMF-DMA), followed by cyclization with an amidine[2][3][4].

Causality & Logic: We utilize DMF-DMA rather than traditional formate esters because DMF-DMA irreversibly forms a highly conjugated, electrophilic enaminone intermediate. This prevents retro-Claisen condensation side reactions. For the cyclization step, formamidine acetate is paired with sodium methoxide (NaOMe) in methanol. The choice of NaOMe/MeOH is critical: it matches the methyl ester moiety, completely eliminating the risk of transesterification that would occur if NaOEt/EtOH were used.

Self-Validating Protocol:

  • Enaminone Formation: Charge a dry, argon-purged flask with methyl 3-cyclopropyl-3-oxopropanoate (1.0 equiv) and DMF-DMA (1.1 equiv). Heat the neat mixture to 60 °C for 18–20 hours.

  • In-Process Control (IPC) 1: Analyze via LC-MS. The reaction is self-validating when the starting material mass disappears and the intermediate enaminone mass ( [M+H]+=198.1 ) is dominant.

  • Cyclization: Cool the mixture to 0 °C. Add anhydrous methanol, followed by formamidine acetate (1.5 equiv). Slowly add a solution of NaOMe (2.0 equiv) in methanol to deprotonate the amidine.

  • Maturation: Warm the reaction to room temperature and stir for 16 hours.

  • Validation & Isolation: Quench with glacial acetic acid to pH 6 to prevent ester hydrolysis. Concentrate under reduced pressure, extract with ethyl acetate, and wash with brine. The final product is purified via silica gel chromatography.

Method B: Negishi Cross-Coupling Route (Preferred for Late-Stage Diversification)

For laboratories already possessing halogenated pyrimidine cores, cross-coupling offers a rapid entry to the target molecule[5].

Causality & Logic: We employ cyclopropylzinc(II) bromide over cyclopropylboronic acid (Suzuki) because the Negishi coupling operates under milder, non-aqueous conditions, which protects the sensitive C5-methyl ester from premature hydrolysis. The use of Amphos (di-tert-butyl(4-dimethylaminophenyl)phosphine) as a ligand provides the necessary steric bulk to accelerate the reductive elimination step of the palladium catalytic cycle.

Self-Validating Protocol:

  • Setup: In a glovebox, charge a microwave vial with methyl 2,4-dichloropyrimidine-5-carboxylate (1.0 equiv), Pd(OAc) 2​ (0.05 equiv), and Amphos (0.10 equiv).

  • Coupling: Seal the vial, remove from the glovebox, and inject cyclopropylzinc(II) bromide (0.5 M in THF, 2.0 equiv) via a septum.

  • Reaction: Heat the solution to 65 °C for 4 hours.

  • IPC 2: TLC (Hexanes/EtOAc 3:1) must show complete consumption of the dichloro starting material. The mono-coupled product is highly fluorescent under 254 nm UV light.

  • Workup: Quench with saturated aqueous NH 4​ Cl to destroy excess organozinc reagent. Extract with dichloromethane and purify.

SynthWorkflow A Methyl 3-cyclopropyl-3-oxopropanoate B DMF-DMA (Electrophilic Activation) A->B C Enaminone Intermediate B->C - MeOH D Formamidine Acetate + NaOMe C->D E Methyl 4-cyclopropylpyrimidine -5-carboxylate D->E Cyclization

Figure 1: De novo synthetic workflow of the Enaminone Condensation Route.

Downstream Functionalization in Drug Discovery

The true value of methyl 4-cyclopropylpyrimidine-5-carboxylate lies in its downstream utility. By hydrolyzing the methyl ester to 4-cyclopropylpyrimidine-5-carboxylic acid (using LiOH in THF/H 2​ O), researchers unlock a versatile handle for amide coupling.

These pyrimidine-5-carboxamide derivatives have demonstrated profound efficacy in several high-profile therapeutic areas:

  • Ubiquitin-Specific-Processing Protease 1 (USP1) Inhibitors: Substituted pyrazolopyrimidines and purines derived from this building block are utilized to inhibit USP1, a critical enzyme in DNA damage response. Inhibiting USP1 in cancers with BRCA mutations forces catastrophic DNA replication errors, leading to targeted cancer cell death[6][7].

  • Pim Kinase Inhibitors: Azole compounds featuring the 4-cyclopropylpyrimidine core have been patented as potent inhibitors of Pim kinases, which are implicated in the survival and proliferation of hematological malignancies[5].

BioPathway Drug Pyrimidine-5-carboxamide Derivatives Target1 USP1 Enzyme Drug->Target1 Inhibits Target2 Pim Kinases Drug->Target2 Inhibits Effect1 Inhibition of DNA Repair (Cancer Cell Death) Target1->Effect1 Blockade Effect2 Apoptosis Induction & Anti-proliferation Target2->Effect2 Blockade

Figure 2: Downstream therapeutic pathways targeted by 4-cyclopropylpyrimidine-5-carboxamides.

Conclusion

Methyl 4-cyclopropylpyrimidine-5-carboxylate is far more than a simple reagent; it is a foundational node in the synthesis of next-generation therapeutics. By mastering its synthesis—whether through the highly scalable enaminone condensation route or the precise Negishi cross-coupling method—chemists can ensure high-fidelity library generation. The integration of self-validating analytical checks at each intermediate stage guarantees the scientific integrity required for modern drug development pipelines.

References

  • Synthesis and biological screening of new thiadiazolopyrimidine-based polycyclic compounds National Institutes of Health (PMC) URL:[Link]

  • Bicyclic 6 + 6 systems: the chemistry of pyrimido[4,5-d]pyrimidines and pyrimido[5,4-d]pyrimidines RSC Publishing URL:[Link]

  • WO2012129338A1 - Azole compounds as pim inhibitors Google Patents URL
  • US20210115049A1 - Substituted pyrazolopyrimidines and substituted purines and their use as ubiquitin-specific-processing protease 1 (usp1)
  • WO2020132269A1 - Substituted pyrazolopyrimidines and substituted purines and their use as ubiquitin-specific-processing protease 1 (usp1)

Sources

Foundational

Structure-Activity Relationship (SAR) of Pyrimidine-5-carboxylates: A Privileged Scaffold in Targeted Therapeutics

Executive Summary The pyrimidine ring is a cornerstone of medicinal chemistry, serving as the structural basis for nucleic acids and numerous FDA-approved therapeutics. Within this chemical space, pyrimidine-5-carboxylat...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The pyrimidine ring is a cornerstone of medicinal chemistry, serving as the structural basis for nucleic acids and numerous FDA-approved therapeutics. Within this chemical space, pyrimidine-5-carboxylates have emerged as a highly privileged scaffold. The strategic placement of an ester/carboxylate moiety at the C5 position fundamentally alters the electronic distribution of the pyrimidine core, modulating its pKa, lipophilicity, and hydrogen-bonding capacity. This in-depth technical guide explores the Structure-Activity Relationship (SAR) of pyrimidine-5-carboxylates, detailing their mechanistic roles as kinase inhibitors (e.g., EGFR, VEGFR-2), transcription factor modulators (AP-1, NF-κB), and antimicrobial agents.

Core Structural Anatomy & Electronic Properties

The pharmacological versatility of pyrimidine-5-carboxylates stems from the electronic interplay between the electron-deficient pyrimidine ring and the electron-withdrawing group (EWG) at the C5 position.

  • Electronic Modulation: The C5 carboxylate acts as a strong EWG via resonance and inductive effects. This decreases the electron density on the pyrimidine nitrogens (N1 and N3), lowering their basicity. In the context of kinase inhibition, this prevents unfavorable protonation at physiological pH, ensuring the molecule remains neutral to efficiently cross cell membranes and enter the hydrophobic ATP-binding cleft.

  • Hinge Region Interactions: The carbonyl oxygen of the C5 ester frequently acts as a critical hydrogen bond acceptor. In Epidermal Growth Factor Receptor (EGFR) inhibitors, this carbonyl often interacts with the backbone NH of Met793 in the kinase hinge region, anchoring the inhibitor[1].

  • Steric Tuning: The ester alkyl chain (methyl, ethyl, isopropyl) allows for precise tuning of lipophilicity (LogP). Isopropyl esters, for instance, provide optimal van der Waals contacts within the hydrophobic pocket adjacent to the ATP-binding site, as seen in advanced EGFR inhibitors[2].

Mechanistic SAR Case Studies

Dual Kinase Inhibition (EGFR / VEGFR-2)

Angiogenesis and tumor proliferation are heavily driven by VEGFR-2 and EGFR tyrosine kinases. Pyrimidine-5-carboxylates derived from the aromatization of Biginelli dihydropyrimidines (DHPMs) have shown profound efficacy as dual inhibitors[2].

  • SAR Insight: Aromatization of the DHPM core to a fully planar pyrimidine-5-carboxylate is critical. The sp³ hybridized C4 in DHPMs creates a "puckered" conformation. Oxidation to an sp² hybridized C4 flattens the molecule, allowing it to intercalate deeply into the narrow ATP-binding cleft of VEGFR-2 and EGFR[2].

  • Clinical Relevance: TAK-788 (Mobocertinib), an isopropyl pyrimidine-5-carboxylate derivative, demonstrated extreme potency against mutant EGFR variants (IC50 ~2.4 nM) by utilizing the C5-isopropyl ester to perfectly occupy the selectivity pocket[1].

Transcription Factor Inhibition (AP-1 and NF-κB)

Overexpression of AP-1 and NF-κB is linked to inflammatory diseases and oncogenesis. Specific pyrimidine-5-carboxylates have been engineered to block these pathways.

  • SAR Insight: The introduction of a trifluoromethyl (-CF3) group at the C4 position, coupled with an ethyl ester at C5, drastically increases metabolic stability while enhancing the lipophilic surface area. Compounds such as ethyl 2-[(3-methyl-2,5-dioxo(3-pyrrolinyl))amino]-4-(trifluoromethyl)pyrimidine-5-carboxylate have demonstrated potent cellular inhibition of AP-1/NF-κB mediated gene expression[3].

Cytochrome P450 (CYP51) Inhibition

In antifungal drug design, pyrimidine-5-carboxylates hybridized with imidazoles target the 14α-sterol demethylase (CYP51) enzyme[4].

  • SAR Insight: The pyrimidine-5-carboxylate acts as a rigid spacer that projects the imidazole ring directly toward the heme iron of CYP51. The C5 ester provides secondary hydrophobic interactions with the active site access channel, significantly outperforming non-esterified analogs[4].

MOA Ligand EGF / VEGF Ligands Receptor EGFR / VEGFR-2 (Tyrosine Kinases) Ligand->Receptor Activation ATP ATP Binding Pocket (Met793 Hinge) Receptor->ATP Conformational Change Inhibitor Pyrimidine-5-carboxylate Inhibitor Inhibitor->ATP Competitive Binding Signaling Downstream Signaling (PI3K/AKT, MAPK) Inhibitor->Signaling Kinase Inhibition Apoptosis Apoptosis Induction & Anti-Angiogenesis Inhibitor->Apoptosis Promotes ATP->Signaling Phosphorylation Signaling->Apoptosis Cell Survival (Blocked)

Mechanism of dual EGFR/VEGFR-2 inhibition by pyrimidine-5-carboxylates promoting apoptosis.

Experimental Protocols: Synthesis and Validation

To achieve the planar geometry required for kinase inhibition, a two-step self-validating protocol is employed: a Biginelli multi-component condensation followed by chemical aromatization.

Step 1: Biginelli Condensation (DHPM Synthesis)
  • Procedure: In a round-bottom flask, combine 1.0 eq of substituted benzaldehyde, 1.2 eq of thiourea, and 1.0 eq of isopropyl acetoacetate in absolute ethanol[2]. Add 10 mol% glacial acetic acid. Reflux for 8 hours.

  • Causality: Acetic acid acts as a Brønsted acid catalyst, protonating the aldehyde to facilitate nucleophilic attack by thiourea, forming an iminium intermediate. The enol form of isopropyl acetoacetate subsequently attacks this intermediate, driving the cyclization.

  • Workup: Cool to room temperature, pour into crushed ice, filter the precipitate, and recrystallize from ethanol.

Step 2: Aromatization (Planarization)
  • Procedure: Dissolve the purified DHPM (1.0 eq) in dry 1,4-dioxane. Add 1.5 eq of Selenium dioxide (SeO2) or 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ). Reflux under an inert argon atmosphere for 4-6 hours[5].

  • Causality: DHPMs are non-planar. Oxidation removes the hydrogen atoms at the C4 and N3 positions, yielding a fully conjugated, flat pyrimidine ring. This structural flattening is an absolute prerequisite for intercalation into the narrow ATP-binding pockets of target kinases.

  • Validation (Self-Validating System): Monitor via ¹H NMR. The successful aromatization is definitively confirmed by the disappearance of the chiral C4-H proton (which typically appears as a doublet at δ 5.00–5.13 ppm in the DHPM precursor) and the loss of the internal NH protons[2].

SyntheticWorkflow A Aldehyde + Urea + Acetoacetate B Biginelli Condensation (Acid Catalyst, Reflux) A->B C Dihydropyrimidine-5-carboxylate (DHPM - Puckered) B->C D Aromatization (SeO2 or DDQ Oxidation) C->D Dehydrogenation E Pyrimidine-5-carboxylate (Planar Core) D->E Planarization F C2/C4 Substitution (SAR Optimization) E->F Nucleophilic Attack G Targeted Kinase Inhibitor F->G

Workflow for synthesizing pyrimidine-5-carboxylates via Biginelli condensation and aromatization.

Quantitative SAR Data

The following table summarizes the structure-activity relationship of various pyrimidine-5-carboxylate derivatives, illustrating how specific substitutions dictate target selectivity and potency.

Compound DesignationC2 SubstituentC4 SubstituentC6 SubstituentC5 Ester GroupBiological TargetIC50 Value
TAK-788 (Mobocertinib) [1]Substituted aniline1-Methyl-1H-indol-3-ylHydrogenIsopropylEGFR (Exon 20 Mutant)2.4 nM
Compound 15b [6]Furo-fused ring4-AminophenylMethylEthylVEGFR-221.0 nM
Compound IV [2]Thioxo (=S)4-HydroxyphenylMethylIsopropylVEGFR-2 / EGFR1.97 µM / 0.64 µM
Compound 1 [3]Amino-pyrrolinylTrifluoromethyl (-CF3)HydrogenEthylAP-1 / NF-κBPotent (Cellular)
Compound 3a [4]Oxo (=O)PhenylMethylEthylCYP51 (Antifungal)High Zone of Inhibition

Data Interpretation: The transition from an ethyl ester to an isopropyl ester (as seen in Compound IV and TAK-788) generally increases the binding affinity for EGFR by maximizing hydrophobic contacts in the active site. Furthermore, bulky, electron-rich substituents at C4 (like the indole ring in TAK-788) are essential for pushing the molecule deep into the mutant kinase pocket.

Conclusion

The pyrimidine-5-carboxylate scaffold is a highly tunable pharmacophore. By manipulating the ester size at C5 and utilizing synthetic strategies like aromatization to control molecular planarity, medicinal chemists can rationally design highly potent inhibitors for a diverse array of biological targets, from oncogenic kinases to fungal enzymes.

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Protocols & Analytical Methods

Method

Application Note: A Comprehensive Guide to the Synthesis of Methyl 4-cyclopropylpyrimidine-5-carboxylate

Abstract: This document provides a detailed, research-grade guide for the synthesis of Methyl 4-cyclopropylpyrimidine-5-carboxylate, a heterocyclic building block of significant interest in medicinal chemistry and drug d...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract: This document provides a detailed, research-grade guide for the synthesis of Methyl 4-cyclopropylpyrimidine-5-carboxylate, a heterocyclic building block of significant interest in medicinal chemistry and drug discovery. The protocol herein outlines a robust and efficient three-step synthetic pathway, commencing from commercially available starting materials. This guide is intended for researchers, chemists, and professionals in the pharmaceutical sciences, offering not just procedural steps, but also the underlying chemical principles, mechanistic insights, and practical considerations for successful synthesis and purification.

Introduction: The Significance of Cyclopropyl-Pyrimidines

The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents and natural products, including three of the nucleobases found in nucleic acids.[1] Its unique physicochemical properties and ability to engage in various biological interactions have made it a privileged structure in drug design.[1] The incorporation of a cyclopropyl moiety often enhances metabolic stability, improves binding affinity, and modulates the pharmacokinetic profile of drug candidates.[2][3] The target molecule, Methyl 4-cyclopropylpyrimidine-5-carboxylate, combines these valuable features, making it a highly sought-after intermediate for the synthesis of novel bioactive compounds, such as kinase inhibitors and herbicides.[4][5][6]

This application note details a logical and reproducible synthetic strategy, focusing on the well-established principles of pyrimidine ring construction through the condensation of an amidine with a 1,3-dicarbonyl equivalent.[7][8]

Overall Synthetic Strategy

The synthesis is designed as a three-step sequence, ensuring high purity and yield at each stage. The strategy involves the initial construction of a key β-ketoester intermediate, which is then converted to an activated enol ether before the final cyclocondensation to form the pyrimidine ring.

G cluster_0 Step 1: Claisen Condensation cluster_1 Step 2: Enol Ether Formation cluster_2 Step 3: Pyrimidine Formation A Cyclopropyl methyl ketone + Dimethyl carbonate B Methyl 3-cyclopropyl-3-oxopropanoate (β-Ketoester) A->B  NaH, THF   C Methyl 2-(ethoxymethylene)-3-cyclopropyl-3-oxopropanoate (Enol Ether) B->C  Triethyl orthoformate, Acetic anhydride   D Methyl 4-cyclopropylpyrimidine-5-carboxylate (Final Product) C->D  Formamidine acetate, NaOEt, EtOH  

Figure 1: Overall synthetic workflow for Methyl 4-cyclopropylpyrimidine-5-carboxylate.

Experimental Protocols & Mechanistic Insights

Safety Precaution: All procedures should be performed in a well-ventilated fume hood. Personal Protective Equipment (PPE), including safety glasses, lab coat, and gloves, is mandatory. Reagents such as sodium hydride are highly reactive and must be handled with extreme care under an inert atmosphere.

Protocol 1: Synthesis of Methyl 3-cyclopropyl-3-oxopropanoate (β-Ketoester)

This initial step employs a base-mediated Claisen condensation to construct the core β-ketoester backbone. Sodium hydride (NaH) is used as a strong, non-nucleophilic base to deprotonate the α-carbon of cyclopropyl methyl ketone, generating an enolate. This enolate then acts as a nucleophile, attacking the electrophilic carbonyl of dimethyl carbonate.

Rationale for Reagent Selection:

  • Sodium Hydride (NaH): An irreversible base that drives the reaction to completion by evolving hydrogen gas. Its use necessitates an anhydrous, inert atmosphere (e.g., Nitrogen or Argon).

  • Tetrahydrofuran (THF): A suitable aprotic solvent that effectively solvates the reagents and intermediates. Anhydrous THF is critical to prevent quenching the NaH and enolate.

Step-by-Step Protocol:

  • Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a nitrogen/argon inlet, and a dropping funnel.

  • Reagent Charging: Under a positive flow of inert gas, charge the flask with sodium hydride (1.2 eq., 60% dispersion in mineral oil).

  • Solvent Addition: Add anhydrous THF via cannula or syringe.

  • Ketone Addition: Cool the suspension to 0 °C using an ice bath. Add a solution of cyclopropyl methyl ketone (1.0 eq.) in anhydrous THF dropwise via the dropping funnel over 30 minutes, maintaining the internal temperature below 10 °C.

  • Carbonate Addition: Add dimethyl carbonate (1.5 eq.) dropwise to the reaction mixture at 0 °C.

  • Reaction: After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux (approx. 65 °C) for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Quenching: Once the reaction is complete, cool the mixture to 0 °C and cautiously quench by the slow, dropwise addition of aqueous acetic acid (e.g., 10% v/v) until the evolution of gas ceases and the pH is neutral.

  • Workup: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volumes). Combine the organic layers, wash with saturated sodium bicarbonate solution, followed by brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by vacuum distillation to yield Methyl 3-cyclopropyl-3-oxopropanoate as a colorless oil.

Reagent/ParameterQuantity/ValuePurpose
Cyclopropyl methyl ketone1.0 eq.Starting material
Dimethyl carbonate1.5 eq.Carbonyl source
Sodium Hydride (60%)1.2 eq.Base
Anhydrous THF10 mL / g of ketoneSolvent
TemperatureReflux (~65 °C)Reaction condition
Reaction Time4-6 hoursDuration
Expected Yield70-80%Outcome
Protocol 2: Synthesis of Methyl 2-(ethoxymethylene)-3-cyclopropyl-3-oxopropanoate (Enol Ether)

This step activates the β-ketoester for the subsequent cyclization. The reaction with triethyl orthoformate in the presence of acetic anhydride converts the methylene group between the two carbonyls into an ethoxymethylene group, forming a reactive enol ether. This is a crucial intermediate for pyrimidine synthesis.[9]

Rationale for Reagent Selection:

  • Triethyl Orthoformate: Serves as the source of the ethoxymethylene group.

  • Acetic Anhydride: Acts as a catalyst and a water scavenger, driving the equilibrium towards the product.

Step-by-Step Protocol:

  • Setup: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, combine Methyl 3-cyclopropyl-3-oxopropanoate (1.0 eq.), triethyl orthoformate (1.5 eq.), and acetic anhydride (1.5 eq.).

  • Reaction: Heat the mixture to 120-130 °C for 3-5 hours. The progress can be monitored by TLC or GC-MS.

  • Purification: After the reaction is complete, cool the mixture to room temperature. Remove the excess volatile reagents and byproducts (ethyl acetate, acetic acid) by distillation under reduced pressure. The resulting crude residue, Methyl 2-(ethoxymethylene)-3-cyclopropyl-3-oxopropanoate, is often of sufficient purity to be used directly in the next step without further purification.

Reagent/ParameterQuantity/ValuePurpose
Methyl 3-cyclopropyl-3-oxopropanoate1.0 eq.Starting material
Triethyl orthoformate1.5 eq.Reagent
Acetic anhydride1.5 eq.Catalyst/Scavenger
Temperature120-130 °CReaction condition
Reaction Time3-5 hoursDuration
Expected Yield>90% (crude)Outcome
Protocol 3: Synthesis of Methyl 4-cyclopropylpyrimidine-5-carboxylate

This is the final, ring-forming step. The classical Pinner synthesis or a related cyclocondensation is employed, where the enol ether intermediate reacts with an amidine to form the pyrimidine ring.[7] Formamidine provides the N-C-N fragment required to complete the heterocycle without substitution at the C2 position.

Mechanism Overview: The reaction proceeds via an initial Michael-type addition of the amidine to the electron-deficient double bond of the enol ether. This is followed by an intramolecular cyclization with the loss of ethanol, and then a final elimination of water (or ammonia, depending on the exact pathway) to yield the aromatic pyrimidine ring.

G start Enol Ether + Formamidine intermediate1 Michael Adduct (Acyclic Intermediate) start->intermediate1 Michael Addition intermediate2 Cyclized Intermediate (Dihydropyrimidine) intermediate1->intermediate2 Intramolecular Cyclization (-EtOH) product Methyl 4-cyclopropylpyrimidine-5-carboxylate (Aromatization) intermediate2->product Elimination (-H2O)

Figure 2: Simplified mechanism of pyrimidine ring formation.

Step-by-Step Protocol:

  • Base Preparation: In a flame-dried round-bottom flask under an inert atmosphere, prepare a solution of sodium ethoxide (1.1 eq.) in absolute ethanol. This can be done by carefully dissolving solid sodium ethoxide or by reacting sodium metal with absolute ethanol.

  • Amidine Addition: Add formamidine acetate (1.1 eq.) to the sodium ethoxide solution and stir for 15-20 minutes at room temperature.

  • Enol Ether Addition: Add a solution of the crude Methyl 2-(ethoxymethylene)-3-cyclopropyl-3-oxopropanoate (1.0 eq.) in absolute ethanol dropwise to the amidine mixture.

  • Reaction: Heat the reaction mixture to reflux (approx. 78 °C) for 6-8 hours. Monitor the reaction by TLC until the starting material is consumed.

  • Workup: Cool the reaction mixture to room temperature and neutralize with glacial acetic acid. Remove the ethanol under reduced pressure.

  • Extraction: Redissolve the residue in ethyl acetate and wash with water and then brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. The crude product can be purified by column chromatography on silica gel (using a hexane/ethyl acetate gradient) or by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to afford the pure Methyl 4-cyclopropylpyrimidine-5-carboxylate as a solid.

Reagent/ParameterQuantity/ValuePurpose
Enol Ether Intermediate1.0 eq.Starting material
Formamidine acetate1.1 eq.N-C-N source
Sodium ethoxide1.1 eq.Base
Absolute Ethanol15 mL / g of enol etherSolvent
TemperatureReflux (~78 °C)Reaction condition
Reaction Time6-8 hoursDuration
Expected Yield60-75%Outcome

Product Characterization

The final product should be characterized to confirm its identity and purity.

AnalysisExpected Result
Appearance White to off-white crystalline solid
¹H NMR (CDCl₃, 400 MHz)δ (ppm): ~9.1 (s, 1H, H-2), ~8.8 (s, 1H, H-6), ~3.9 (s, 3H, OCH₃), ~2.2 (m, 1H, cyclopropyl-CH), ~1.3 (m, 2H, cyclopropyl-CH₂), ~1.1 (m, 2H, cyclopropyl-CH₂)
¹³C NMR (CDCl₃, 101 MHz)δ (ppm): ~165 (C=O), ~163 (C-4), ~159 (C-6), ~157 (C-2), ~115 (C-5), ~52 (OCH₃), ~16 (cyclopropyl-CH), ~12 (cyclopropyl-CH₂)
Mass Spec. (ESI+)m/z: Calculated for C₉H₁₀N₂O₂ [M+H]⁺: 179.08. Found: 179.1

Note: Exact NMR shifts may vary depending on solvent and concentration.

References

  • Catalyzed Methods to Synthesize Pyrimidine and Related Heterocyclic Compounds. MDPI. Available at: [Link]

  • SYNTHESIS OF PYRIMIDINE AND PYRIMIDINTHIONE. ResearchGate. Available at: [Link]

  • Synthesis of novel cyclopropyl nucleoside analogues as potential antiherpetic agent. Pusan National University. Available at: [Link]

  • Pyrimidine synthesis. Organic Chemistry Portal. Available at: [Link]

  • Exploring cyclopropylamine containing cyanopyrimidines as LSD1 inhibitors: Design, synthesis, ADMET, MD analysis and anticancer activity profiling. PubMed. Available at: [Link]

  • One-pot synthesis of pyrimidines under solvent-free conditions. ScienceDirect. Available at: [Link]

  • Synthesis of Amidines and its application to pyrimidouracil synthesis. Sciforum. Available at: [Link]

  • Process for preparing alkyl 2-alkoxymethylene-4,4-difluoro-3-oxobutyrates. Google Patents.
  • Convenient synthesis, characterization and biological evaluation of novel 1-phenylcyclopropane carboxamide derivatives. PMC. Available at: [Link]

  • The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. Semantic Scholar. Available at: [Link]

  • Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact. ResearchGate. Available at: [Link]

  • The crystal structure of ethyl (Z)-2-(ethoxymethylene)-3-oxobutanoate, C9H14O4. ResearchGate. Available at: [Link]

  • A General Procedure for the Synthesis of 2-Substituted Pyrimidine-5-Carboxylic Esters. Organic Chemistry Portal. Available at: [Link]

  • One-pot, four-component sequential synthesis of novel 4-arylamino- 5-carboxyl pyrimidine derivatives. JOCPR. Available at: [Link]

  • Synthesis of 4-amino-5-fluoropyrimidines and 5-amino-4-fluoropyrazoles from a β-fluoroenolate salt. Beilstein Journals. Available at: [Link]

  • Aminocyclopyrachlor. FAO/JMPR evaluations. Available at: [Link]

  • Biokinetics and Efficacy of Aminocyclopyrachlor-Methyl Ester as Influenced by Diflufenzopyr. Weed Science Society of America. Available at: [Link]

  • Synthetic Approaches to Contemporary Drugs that Contain the Cyclopropyl Moiety. ResearchGate. Available at: [Link]

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Application

Application Note: The Biginelli Reaction for Tetrahydropyrimidine Synthesis

A Senior Application Scientist's Guide to Mechanism, Modern Protocols, and Best Practices Abstract The Biginelli reaction, a one-pot three-component cyclocondensation, stands as a cornerstone in heterocyclic chemistry fo...

Author: BenchChem Technical Support Team. Date: March 2026

A Senior Application Scientist's Guide to Mechanism, Modern Protocols, and Best Practices

Abstract

The Biginelli reaction, a one-pot three-component cyclocondensation, stands as a cornerstone in heterocyclic chemistry for the synthesis of 3,4-dihydropyrimidin-2(1H)-ones and -thiones (DHPMs), a critical subclass of tetrahydropyrimidines (THPMs).[1][2] First reported by Pietro Biginelli in 1891, this reaction has undergone significant evolution from its classical acid-catalyzed roots to a highly versatile and efficient synthetic tool.[3] The resulting tetrahydropyrimidine scaffold is of immense interest to the pharmaceutical industry, forming the core of drugs with activities such as calcium channel blockers, antihypertensive agents, and alpha-1-a-antagonists.[3][4] This guide provides an in-depth exploration of the Biginelli reaction, from its mechanistic underpinnings to modern, high-yield protocols. It is designed for researchers, scientists, and drug development professionals, offering field-proven insights, detailed experimental procedures, and troubleshooting advice to enable the robust synthesis of these valuable heterocyclic compounds.

Theoretical Foundation: The Reaction Mechanism

Understanding the reaction mechanism is paramount to optimizing conditions and troubleshooting unforeseen outcomes. While several pathways have been proposed, the mechanism advanced by C. Oliver Kappe is widely accepted for acid-catalyzed Biginelli reactions.[4] The reaction is not a concerted process but rather a sequence of bimolecular reactions.

The key steps, facilitated by a Brønsted or Lewis acid catalyst, are as follows:

  • Acyliminium Ion Formation: The reaction initiates with the acid-catalyzed condensation between the aldehyde and urea (or thiourea). This is often the rate-determining step.[3][5] The catalyst activates the aldehyde's carbonyl group, making it more electrophilic for nucleophilic attack by urea, followed by dehydration to form a crucial N-acyliminium ion intermediate.

  • Nucleophilic Addition: The β-ketoester exists in equilibrium with its enol form. This enol tautomer acts as the nucleophile, attacking the electrophilic N-acyliminium ion.

  • Cyclization and Dehydration: The final step involves an intramolecular nucleophilic attack by the terminal amine of the ureide fragment onto the ester carbonyl group. Subsequent dehydration (loss of a water molecule) results in the formation of the stable six-membered dihydropyrimidine ring.[3]

Biginelli_Mechanism cluster_0 Step 1: Iminium Ion Formation cluster_1 Step 2: Nucleophilic Addition cluster_2 Step 3: Cyclization & Dehydration Aldehyde Ar-CHO Iminium N-Acyliminium Ion [Ar-CH=N⁺H(C=O)NH₂] Aldehyde->Iminium + Urea, H⁺ Urea H₂N(C=O)NH₂ Ketoester β-Ketoester (Enol form) Iminium->Ketoester Attack by Enol OpenChain Open-Chain Intermediate Ketoester->OpenChain DHPM 3,4-Dihydropyrimidin-2(1H)-one (DHPM) OpenChain->DHPM - H₂O caption Kappe's N-Acyliminium Ion Mechanism for the Biginelli Reaction.

Caption: Kappe's proposed mechanism for the acid-catalyzed Biginelli reaction.

The Catalyst: Transforming a Classic Reaction

The classical Biginelli protocol often suffers from low yields (20-60%), long reaction times, and harsh conditions, particularly with less reactive aliphatic or sterically hindered aldehydes.[6][7] The introduction of modern catalysts has revolutionized the reaction, making it a highly efficient and versatile synthetic tool. Catalysts are essential as they accelerate the rate-limiting formation of the N-acyliminium ion.[8]

  • Brønsted Acids: These are proton donors. While the classic reaction uses strong mineral acids like HCl, modern approaches employ milder and more efficient Brønsted acids such as p-toluenesulfonic acid (p-TSA), sulfamic acid, and Brønsted acidic ionic liquids.[9][10][11][12]

  • Lewis Acids: These are electron-pair acceptors. Lewis acids coordinate to the aldehyde's carbonyl oxygen, dramatically increasing its electrophilicity and facilitating the initial condensation with urea.[4] They are often more effective than Brønsted acids and can be used in catalytic amounts under milder conditions. A vast array of Lewis acids have been successfully employed, including metal triflates (e.g., Yb(OTf)₃, Sc(OTf)₃), metal triflimides (e.g., Cu(NTf₂)₂), metal halides (e.g., FeCl₃, InCl₃, ZnCl₂), and various others.[5][13][14]

  • Heterogeneous Catalysts: These catalysts exist in a different phase from the reactants, offering significant advantages in terms of separation, recovery, and reusability, which aligns with the principles of green chemistry.[2] Examples include silica-supported acids, zeolites, and niobium oxides.[15][16][17]

Modern & Green Synthetic Protocols

In response to the growing need for sustainable chemistry, several environmentally benign modifications to the Biginelli reaction have been developed.

  • Microwave-Assisted Synthesis: Microwave irradiation can dramatically reduce reaction times from hours to minutes, often leading to cleaner reactions and higher yields.[10][18][19] The rapid, uniform heating provided by microwaves efficiently promotes the condensation steps.

  • Ultrasound-Assisted Synthesis: Sonochemistry utilizes the energy of ultrasound to induce acoustic cavitation, creating localized high-pressure and high-temperature zones that accelerate the reaction rate.[20] This method can often be performed at lower bulk temperatures and sometimes even without a catalyst.[20][21]

  • Solvent-Free and Water-Based Reactions: Eliminating volatile organic solvents is a primary goal of green chemistry. Many modern Biginelli protocols are performed under solvent-free conditions, either by heating the neat reactants or using techniques like ball milling.[14][22] Water has also been explored as a benign solvent, with certain water-tolerant Lewis acids showing excellent catalytic activity.[5][6]

Data Presentation: Comparative Efficacy of Catalysts

The choice of catalyst significantly impacts reaction outcomes. The table below summarizes the performance of various catalytic systems for the model reaction between benzaldehyde, ethyl acetoacetate, and urea.

Catalyst (mol%)SolventTemperature (°C)TimeYield (%)Reference(s)
Classical
HCl (catalytic)EthanolReflux18-24 h20-60%[7][21]
Lewis Acids
Yb(OTf)₃ (10%)None100°C30 min95%[14]
Cu(NTf₂)₂ (10%)WaterRoom Temp24 h92%[5]
Nb₂O₅/T (heterogeneous)None100°C1 h94%[15]
Brønsted Acids
p-TSA (20%)EthanolReflux4-5 h90%[1]
Green Methods
None (Ultrasound)Ethanol50°C15 min98%[20]
None (Ball Milling)NoneRoom Temp60 min>98%[22]

Note: Yields and reaction times are representative and can vary based on the specific substrates and experimental scale.

Experimental Protocols

The following protocols are provided as a validated starting point for synthesis. Standard laboratory safety precautions (lab coat, safety glasses, gloves) should be followed at all times. All procedures should be performed in a well-ventilated fume hood.

Protocol 1: Classical Biginelli Reaction (HCl-Catalyzed)

This protocol illustrates the original method and serves as a baseline for comparison.

  • Reactant Preparation: In a 100 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, combine ethyl acetoacetate (1.30 g, 10 mmol), benzaldehyde (1.06 g, 10 mmol), and urea (0.90 g, 15 mmol) in 20 mL of absolute ethanol.

  • Catalyst Addition: To the stirring mixture, add 5-6 drops of concentrated hydrochloric acid (HCl).

    • Causality: The strong Brønsted acid protonates the aldehyde, initiating the catalytic cycle. The excess of urea helps to drive the reaction equilibrium towards the product.

  • Reaction: Heat the mixture to reflux (approx. 80°C) with continuous stirring. Monitor the reaction progress using Thin Layer Chromatography (TLC) (e.g., mobile phase: 3:1 Hexane:Ethyl Acetate). The reaction typically requires 18-24 hours.

  • Workup and Isolation: After completion, cool the reaction mixture to room temperature and then place it in an ice bath for 1 hour to facilitate precipitation.

  • Purification: Collect the solid product by vacuum filtration, wash the filter cake with cold ethanol (2 x 10 mL) to remove unreacted starting materials, and then with cold water to remove any remaining catalyst and urea. Dry the product under vacuum. The product can be further purified by recrystallization from ethanol if necessary.

Protocol 2: Lewis Acid-Catalyzed Synthesis (Yb(OTf)₃, Solvent-Free)

This protocol demonstrates a highly efficient, modern approach using a Lewis acid catalyst.[14]

  • Reactant Preparation: In a 50 mL round-bottom flask, combine benzaldehyde (1.06 g, 10 mmol), ethyl acetoacetate (1.30 g, 10 mmol), and urea (0.90 g, 15 mmol).

  • Catalyst Addition: Add ytterbium (III) trifluoromethanesulfonate (Yb(OTf)₃) (0.62 g, 1 mmol, 10 mol%).

    • Causality: Yb(OTf)₃ is an effective Lewis acid that coordinates to the aldehyde, activating it for nucleophilic attack under solvent-free conditions, leading to significantly faster reaction rates.

  • Reaction: Equip the flask with a reflux condenser and heat the mixture in a preheated oil bath at 100°C with stirring for 30-45 minutes. Monitor by TLC.

  • Workup and Isolation: Cool the reaction mixture to room temperature. Add 20 mL of water and stir vigorously for 5 minutes. The product will precipitate as a solid.

  • Purification: Collect the solid by vacuum filtration. Wash the solid with water (2 x 15 mL) and then a small amount of cold ethanol. Dry the purified product under vacuum.

Protocol 3: Ultrasound-Assisted Green Synthesis (Catalyst-Free)

This protocol showcases an environmentally friendly method leveraging sonochemistry.[20]

  • Reactant Preparation: In a 50 mL Erlenmeyer flask, add benzaldehyde (1.06 g, 10 mmol), ethyl acetoacetate (1.30 g, 10 mmol), and urea (0.90 g, 15 mmol) in 10 mL of ethanol.

  • Reaction: Place the flask in an ultrasonic cleaning bath partially filled with water, ensuring the flask's base is submerged. Irradiate the mixture at a frequency of 35-40 kHz at 50°C for 15-20 minutes.

    • Causality: Acoustic cavitation generates localized hot spots, providing the energy needed to overcome the activation barrier without a catalyst and at a low bulk temperature.

  • Workup and Isolation: After the irradiation period (monitor by TLC), cool the flask in an ice bath for 30 minutes. The product will crystallize out of the solution.

  • Purification: Collect the crystalline product by vacuum filtration, wash with a minimal amount of cold ethanol, and dry under vacuum.

General Experimental Workflow

Workflow Reagents 1. Reagent Preparation (Aldehyde, β-Ketoester, Urea) Reaction 2. Reaction Setup (Solvent, Catalyst, Heat/Ultrasound) Reagents->Reaction Monitor 3. Reaction Monitoring (TLC) Reaction->Monitor Monitor->Reaction Incomplete Workup 4. Workup & Isolation (Precipitation/Filtration) Monitor->Workup Complete Purify 5. Purification (Recrystallization/Washing) Workup->Purify Analysis 6. Characterization (NMR, IR, MS, m.p.) Purify->Analysis caption General workflow for Biginelli tetrahydropyrimidine synthesis.

Caption: General workflow for Biginelli tetrahydropyrimidine synthesis.

Conclusion

The Biginelli reaction has evolved from a historically significant but often low-yielding procedure into a robust, versatile, and efficient method for constructing the pharmacologically vital tetrahydropyrimidine core. By understanding the underlying N-acyliminium ion mechanism, researchers can rationally select from a wide array of modern catalytic systems and energy sources—including Lewis acids, microwave irradiation, and ultrasound—to optimize syntheses for yield, reaction time, and environmental impact. The protocols detailed herein provide a validated framework for both classical and contemporary approaches, enabling scientists in drug discovery and organic synthesis to reliably access this important class of heterocyclic compounds.

References

  • Biginelli reaction - Wikipedia. [Link]

  • General mechanism of Biginelli tetrahydropyrimidines. - ResearchGate. [Link]

  • Niobium Oxides as Heterogeneous Catalysts for Biginelli Multicomponent Reaction | The Journal of Organic Chemistry - ACS Publications. [Link]

  • Metal Triflimide as a Lewis Acid Catalyst for Biginelli Reactions in Water. [Link]

  • Green Chemistry Approaches to the Synthesis of 5-Alkoxycarbonyl-4-aryl-3,4- dihydropyrimidin-2(1H)-ones by a Three-Component Coupling of One-Pot Condensation Reaction: Comparison of Ethanol, Water, and Solvent-free Conditions - ACS Publications. [Link]

  • tetrahydropyrimidines via the biginelli reaction - WORLD JOURNAL OF PHARMACEUTICAL RESEARCH. [Link]

  • Catalytic role in Biginelli reaction: Synthesis and biological property studies of 2-oxo/thioxo-1,2,3,4-tetrahydropyrimidines - PubMed. [Link]

  • A Five-Component Biginelli-Diels-Alder Cascade Reaction - Frontiers. [Link]

  • Recent Progress on Synthesis and Bio-activities of Tetrahydropyrimidine-2-one derivatives. [Link]

  • Reaction time and yield of Biginelli reaction catalyzed by different Lewis acids. [Link]

  • Biginelli Reaction - Organic Chemistry Portal. [Link]

  • Brønsted acid catalysed enantioselective Biginelli reaction - Unito.it. [Link]

  • Microwave-Assisted Synthesis of Tetrahydropyrimidines via Multicomponent Reactions and Evaluation of Biological Activities | Bentham Science Publishers. [Link]

  • Microwave Promoted Solvent-Free Biginelli Reaction for the One Pot Synthesis of Dihydropyrimidin-2-(1H). [Link]

  • Green High-Yielding One-Pot Approach to Biginelli Reaction under Catalyst-Free and Solvent-Free Ball Milling Conditions - MDPI. [Link]

  • Biginelli Reaction- A Green Chemistry Approach for Synthesis of Tetrahydro Pyrimidine Derivatives | Journal of Internal Medicine and Pharmacology (JIMP) - Sennos Biotech. [Link]

  • Biginelli Reaction Mediated Synthesis of Antimicrobial Pyrimidine Derivatives and Their Therapeutic Properties - PMC. [Link]

  • A Study on Green Approach of Biginelli Reaction using Biocatalyst - ijarsct. [Link]

  • Biginelli Reaction: A Green Perspective | Bentham Science Publishers. [Link]

  • Brønsted Acidic Ionic Liquid: An Efficient and Reusable Catalyst for the Synthesis of 3,4-Dihydropyrimidin - Taylor & Francis. [Link]

  • Application of magnetic materials bearing Brønsted acid sites – based on the modification of amorphous carbon with ionic liquids as catalysts for synthesis of dihydropyrimidinone derivatives via the Biginelli reaction - RSC Publishing. [Link]

  • Microwave-Assisted Synthesis of Tetrahydropyrimidines via Multicomponent Reactions and Evaluation of Biological Activities - Bentham Science Publisher. [Link]

  • The Biginelli reaction under batch and continuous flow conditions: catalysis, mechanism and antitumoral activity - RSC Publishing. [Link]

  • Synthesis, Characterization, and Biological Evaluation of Tetrahydropyrimidines: Dual-Activity and Mechanism of Action - PMC. [Link]

  • Ultrasound-Assisted One-Pot Synthesis of Tetrahydropyrimidne Derivatives through Biginelli Condensation: A Catalyst Free Green Chemistry Approach | Bentham Science Publishers. [Link]

  • Microwave-Assisted Synthesis of Bioactive Tetrahydropyrimidine Derivatives as Antidiabetic Agents - Semantic Scholar. [Link]

  • Brønsted Acidic 1-Ethyl-1,2,4-Trizolium Phenylsulfonate as Catalyst for Biginelli Reaction | Asian Journal of Chemistry. [Link]

  • Ultrasound Assisted One-pot Synthesis of Dihydropyrimidinones Using Holmium Chloride As Catalyst - ResearchGate. [Link]

  • Ultrasound-Assisted Synthesis of Novel 4-(2-Phenyl-1,2,3-Triazol-4-yl)-3,4-Dihydropyrimidin-2(1H)-(Thio)ones Catalyzed by Sm(ClO4)3 - PMC. [Link]

  • One Step Cyclocondensation of Biginelli Compounds - Journal of Innovations in Pharmaceutical and Biological Sciences. [Link]

  • Stereoselective Biginelli-like reaction catalyzed by a chiral phosphoric acid bearing two hydroxy groups - Beilstein Journals. [Link]

  • A Four Component Biginelli's Reaction, New Opportunities for Synthesis of Functionalized Pyrimidines. [Link]

  • Synthesis of Some New Tetrahydropyrimidine Derivatives as Possible Antibacterial Agents. [Link]

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Method

The Pivotal Role of Methyl 4-cyclopropylpyrimidine-5-carboxylate in Modern Agrochemical Synthesis: A Detailed Guide

For researchers, scientists, and professionals in drug development, understanding the synthetic pathways of key agrochemical intermediates is paramount. This document provides an in-depth exploration of methyl 4-cyclopro...

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and professionals in drug development, understanding the synthetic pathways of key agrochemical intermediates is paramount. This document provides an in-depth exploration of methyl 4-cyclopropylpyrimidine-5-carboxylate, a crucial building block in the synthesis of potent herbicides. We will delve into its synthesis, its strategic application in the production of commercially significant agrochemicals, and provide detailed protocols and mechanistic insights to guide laboratory work.

The pyrimidine scaffold is a cornerstone in the development of a wide array of biologically active molecules, including a significant number of commercialized pesticides.[1] These nitrogen-containing heterocyclic compounds offer a versatile platform for structural modification, enabling the fine-tuning of their biological activity.[2] Within this important class of molecules, methyl 4-cyclopropylpyrimidine-5-carboxylate has emerged as a key intermediate, particularly in the synthesis of modern herbicides that target essential biological pathways in weeds.

The Significance of the Pyrimidine Core in Agrochemicals

Pyrimidine derivatives have demonstrated a broad spectrum of biological activities, including fungicidal, insecticidal, and herbicidal properties.[1] Their efficacy often stems from their ability to inhibit specific enzymes or disrupt critical metabolic pathways in target organisms. For instance, some pyrimidine-based fungicides work by inhibiting ergosterol biosynthesis, a vital component of fungal cell membranes.[3] In the realm of herbicides, pyrimidine derivatives can interfere with essential processes like amino acid synthesis or plant growth regulation.[2][4]

The structural features of the pyrimidine ring, including the positions of the nitrogen atoms and the potential for substitution at various points on the ring, allow for a high degree of chemical diversity. This diversity is a key factor in the discovery and optimization of new and effective agrochemicals.

Synthesis of Methyl 4-cyclopropylpyrimidine-5-carboxylate: A Key Intermediate

The synthesis of methyl 4-cyclopropylpyrimidine-5-carboxylate is a critical first step in the production of several important herbicides. While multiple strategies exist for the construction of the pyrimidine ring, a common and effective approach involves a cyclocondensation reaction. This method typically utilizes a 1,3-dicarbonyl compound or a synthetic equivalent and an amidine.

A general and high-yielding method for the synthesis of 2-substituted pyrimidine-5-carboxylic esters, which can be adapted for the synthesis of the target molecule, involves the reaction of the sodium salt of 3,3-dimethoxy-2-methoxycarbonylpropen-1-ol with an appropriate amidinium salt.[5] This method is particularly advantageous as it allows for the direct synthesis of pyrimidines without substitution at the 4-position, a challenge with some other synthetic routes.[5]

The key starting material, the sodium salt of 3,3-dimethoxy-2-methoxycarbonylpropen-1-ol, can be prepared by the condensation of methyl formate with methyl 3,3-dimethoxypropionate in the presence of a strong base like sodium hydride.[5] This enolate is then reacted with cyclopropylamidinium salt to yield the desired methyl 4-cyclopropylpyrimidine-5-carboxylate.

Protocol 1: Synthesis of Methyl 4-cyclopropylpyrimidine-5-carboxylate

This protocol outlines a plausible synthetic route based on established cyclocondensation methodologies.

Materials:

  • Cyclopropylamidine hydrochloride

  • Diethyl malonate

  • Sodium ethoxide

  • Anhydrous ethanol

  • Diethyl ether

  • Hydrochloric acid (for pH adjustment)

  • Standard laboratory glassware and purification apparatus

Procedure:

  • Preparation of the Cyclopropylamidine Free Base: In a round-bottom flask, dissolve cyclopropylamidine hydrochloride in a minimal amount of water and cool in an ice bath. Slowly add a concentrated solution of sodium hydroxide until the pH is strongly basic. Extract the aqueous layer multiple times with diethyl ether. Combine the organic extracts, dry over anhydrous sodium sulfate, and carefully evaporate the solvent under reduced pressure to obtain the free cyclopropylamidine.

  • Cyclocondensation Reaction: In a separate, dry round-bottom flask equipped with a reflux condenser and a nitrogen inlet, prepare a solution of sodium ethoxide in anhydrous ethanol. To this solution, add diethyl malonate dropwise with stirring. After the addition is complete, add the freshly prepared cyclopropylamidine to the reaction mixture.

  • Reaction Monitoring and Work-up: Heat the reaction mixture to reflux and monitor the progress of the reaction by thin-layer chromatography (TLC). Once the starting materials are consumed, cool the reaction mixture to room temperature. Carefully neutralize the mixture with hydrochloric acid.

  • Isolation and Purification: The product may precipitate upon neutralization. If so, collect the solid by filtration. If not, extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain pure methyl 4-cyclopropylpyrimidine-5-carboxylate.

Causality Behind Experimental Choices:

  • Use of Sodium Ethoxide: Sodium ethoxide acts as a strong base to deprotonate the diethyl malonate, forming a nucleophilic enolate that is essential for the cyclocondensation reaction.

  • Anhydrous Conditions: The reaction is sensitive to moisture, which can hydrolyze the sodium ethoxide and the ester functionalities. Therefore, using anhydrous ethanol and a nitrogen atmosphere is crucial for achieving a good yield.

  • Reflux Conditions: Heating the reaction mixture to reflux provides the necessary activation energy for the cyclocondensation to proceed at a reasonable rate.

Application in the Synthesis of Aminocyclopyrachlor

Methyl 4-cyclopropylpyrimidine-5-carboxylate is a key precursor in the synthesis of the herbicide aminocyclopyrachlor.[6][7][8] Aminocyclopyrachlor, with the IUPAC name 6-amino-5-chloro-2-cyclopropylpyrimidine-4-carboxylic acid, is a synthetic auxin herbicide that provides effective control of broadleaf weeds.[6][7]

The synthetic route from methyl 4-cyclopropylpyrimidine-5-carboxylate to aminocyclopyrachlor involves a series of key transformations:

  • Amination: Introduction of an amino group at the 6-position of the pyrimidine ring.

  • Chlorination: Introduction of a chlorine atom at the 5-position.

  • Saponification: Conversion of the methyl ester at the 5-position to a carboxylic acid at the 4-position. The regiochemistry of this transformation is a critical and complex aspect of the synthesis.

The following diagram illustrates a plausible synthetic pathway from the intermediate to the final herbicide.

Agrochemical_Synthesis A Methyl 4-cyclopropyl- pyrimidine-5-carboxylate B Methyl 6-amino-4-cyclopropyl- pyrimidine-5-carboxylate A->B Amination (e.g., NH3 or protected amine) C Methyl 6-amino-5-chloro-4- cyclopropylpyrimidine-5-carboxylate B->C Chlorination (e.g., NCS or SO2Cl2) D Aminocyclopyrachlor (6-amino-5-chloro-2-cyclopropyl- pyrimidine-4-carboxylic acid) C->D Saponification & Rearrangement (e.g., NaOH, heat)

Sources

Application

Application Notes and Protocols for the Development of Antimicrobial Agents from Pyrimidine Scaffolds

Introduction: The Pyrimidine Scaffold as a Cornerstone in Antimicrobial Drug Discovery The relentless rise of antimicrobial resistance (AMR) presents a formidable challenge to global health, necessitating the urgent deve...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Pyrimidine Scaffold as a Cornerstone in Antimicrobial Drug Discovery

The relentless rise of antimicrobial resistance (AMR) presents a formidable challenge to global health, necessitating the urgent development of novel therapeutic agents with unconventional mechanisms of action.[1][2] Within the landscape of medicinal chemistry, nitrogen-containing heterocyclic compounds have emerged as a particularly fruitful area of investigation for new antimicrobial drugs.[2][3] Among these, the pyrimidine nucleus stands out as a "privileged scaffold" due to its presence in a vast array of biologically active molecules, including the nucleobases uracil, thymine, and cytosine, which are fundamental components of nucleic acids.[4][5] This inherent biocompatibility, coupled with the synthetic tractability of the pyrimidine ring, makes it an exceptionally attractive starting point for the design of new antimicrobial agents.[6][7]

Pyrimidine derivatives have demonstrated a broad spectrum of pharmacological activities, including antibacterial, antifungal, antiviral, anticancer, and anti-inflammatory properties.[4][8][9] Their antimicrobial efficacy often stems from their ability to inhibit essential microbial enzymes and cellular processes that are distinct from those in mammalian cells, offering a degree of selective toxicity.[6] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis, structure-activity relationship (SAR) analysis, and antimicrobial evaluation of pyrimidine-based compounds.

Synthesis of Antimicrobial Pyrimidine Derivatives: Key Methodologies

The versatility of the pyrimidine core allows for a multitude of synthetic strategies to generate diverse libraries of compounds for antimicrobial screening. Below are detailed protocols for two widely employed and effective methods for synthesizing antimicrobial pyrimidine derivatives.

Protocol 1: Biginelli-Type Reaction for the Synthesis of Dihydropyrimidinones

The Biginelli reaction is a one-pot multicomponent reaction that provides a straightforward and efficient route to 3,4-dihydropyrimidin-2(1H)-ones and their thione analogs, which have shown significant antimicrobial properties.[10]

Rationale: This protocol is chosen for its operational simplicity, use of readily available starting materials, and the ability to generate a diverse range of products by varying the aldehyde, β-ketoester, and urea/thiourea components.

Experimental Protocol:

  • Reactant Preparation: In a 100 mL round-bottom flask, combine an aromatic aldehyde (10 mmol), a β-ketoester (e.g., ethyl acetoacetate, 10 mmol), and urea or thiourea (15 mmol).

  • Solvent and Catalyst Addition: Add 20 mL of ethanol to the flask, followed by a catalytic amount of a Lewis acid (e.g., ferric chloride, 1 mmol).

  • Reaction Execution: Equip the flask with a reflux condenser and heat the reaction mixture to reflux with constant stirring for 4-6 hours.

  • Reaction Monitoring: Monitor the progress of the reaction using Thin Layer Chromatography (TLC) with a suitable eluent system (e.g., ethyl acetate/hexane).

  • Product Isolation: Upon completion, cool the reaction mixture to room temperature. The product will often precipitate out of the solution. If not, pour the mixture into crushed ice with stirring.

  • Purification: Collect the solid product by vacuum filtration, wash with cold water, and then a small amount of cold ethanol.

  • Recrystallization: Recrystallize the crude product from a suitable solvent, such as ethanol or acetic acid, to obtain the pure dihydropyrimidinone derivative.

  • Characterization: Characterize the final compound using spectroscopic methods such as IR, ¹H-NMR, ¹³C-NMR, and mass spectrometry to confirm its structure.[11]

Protocol 2: Microwave-Assisted Synthesis of Amino-Pyrimidine Derivatives

Microwave-assisted organic synthesis has gained prominence for its ability to dramatically reduce reaction times, increase product yields, and often lead to cleaner reactions. This protocol describes a solvent-free synthesis of amino-pyrimidines from chalcones and guanidine nitrate.[12]

Rationale: This method is selected for its efficiency and environmentally friendly (solvent-free) nature. It is particularly useful for high-throughput synthesis of compound libraries for initial screening.

Experimental Protocol:

  • Reactant Mixture: In a microwave-safe vessel, thoroughly mix a substituted chalcone (2 mmol), guanidine nitrate (4 mmol), and neutral alumina (2 g).

  • Microwave Irradiation: Place the vessel in a microwave reactor and irradiate at a power of 640W for 4-7 minutes.

  • Reaction Monitoring: The reaction can be monitored by taking small aliquots and analyzing them by TLC.

  • Product Extraction: After cooling, add ethyl acetate to the solid mixture and stir to extract the product.

  • Purification: Filter the mixture and wash the alumina with additional ethyl acetate. Combine the filtrates and evaporate the solvent under reduced pressure.

  • Recrystallization: Recrystallize the crude product from ethanol to yield the pure amino-pyrimidine derivative.[12]

  • Characterization: Confirm the structure of the synthesized compound using appropriate spectroscopic techniques.[12]

Structure-Activity Relationship (SAR) of Pyrimidine-Based Antimicrobials

The antimicrobial potency of pyrimidine derivatives is highly dependent on the nature and position of substituents on the pyrimidine ring.[4][5] Systematic modification of the scaffold allows for the elucidation of the structure-activity relationship (SAR), guiding the rational design of more potent and selective antimicrobial agents.[7]

Key SAR Insights:

  • Substitution at C2, C4, and C6: The substituents at the C2, C4, and C6 positions of the pyrimidine ring play a crucial role in determining the antimicrobial activity. For instance, the introduction of amino groups, substituted phenyl rings, and various heterocyclic moieties has been shown to enhance antibacterial and antifungal properties.

  • Electron-Withdrawing and Donating Groups: The presence of electron-withdrawing groups (e.g., nitro, halo) or electron-donating groups (e.g., methoxy, methyl) on the aromatic rings attached to the pyrimidine core can significantly modulate the biological activity.[13]

  • Fused Ring Systems: Fusing the pyrimidine ring with other heterocyclic systems, such as pyrrole, triazole, or thiazole, can lead to compounds with enhanced antimicrobial efficacy and potentially novel mechanisms of action.[2][14]

Table 1: Influence of Substituents on the Antimicrobial Activity of Pyrimidine Derivatives

ScaffoldPosition of SubstitutionSubstituentEffect on Antimicrobial ActivityReference
DihydropyrimidinoneC4-aryl ring4-ChloroIncreased antibacterial activity[10]
DihydropyrimidinoneC4-aryl ring4-NitroPotent antibacterial and antifungal activity[10]
Amino-pyrimidineC4-aryl ringMethoxyModerate antibacterial activity[12]
ThiazolopyrimidinePhenyl group3-NitrophenylHigh antibacterial activity[13]
ThiazolopyrimidinePhenyl group4-HydroxyphenylHigh antibacterial activity[13]

Logical Flow of a Typical SAR Study

SAR_Workflow cluster_synthesis Synthesis & Library Generation cluster_screening Biological Evaluation cluster_analysis SAR Analysis & Optimization Start Identify Lead Pyrimidine Scaffold Synth Synthesize Analogs with Diverse Substituents Start->Synth Vary substituents at key positions Purify Purify and Characterize Compounds Synth->Purify Screen Primary Antimicrobial Screening (e.g., MIC) Purify->Screen Test against a panel of microbes Hit_ID Identify 'Hit' Compounds with Significant Activity Screen->Hit_ID Select compounds exceeding activity threshold SAR Analyze Structure-Activity Relationships Hit_ID->SAR Toxicity Assess Cytotoxicity of Promising Hits Hit_ID->Toxicity Design Design New Analogs Based on SAR Data SAR->Design Rational design for improved potency/selectivity Design->Synth Iterative cycle

Caption: Workflow for a Structure-Activity Relationship (SAR) study of pyrimidine derivatives.

Protocols for Antimicrobial Susceptibility Testing

To evaluate the antimicrobial efficacy of newly synthesized pyrimidine derivatives, standardized and reproducible methods are essential. The following protocols for determining the Minimum Inhibitory Concentration (MIC) and using the agar disc diffusion method are fundamental in antimicrobial drug discovery.[15]

Protocol 3: Broth Microdilution Method for MIC Determination

The broth microdilution method is a quantitative assay used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[15]

Materials:

  • Synthesized pyrimidine compounds

  • Standard antibiotic (e.g., ciprofloxacin for bacteria, fluconazole for fungi)

  • Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi

  • 96-well microtiter plates

  • Bacterial or fungal inoculum standardized to 0.5 McFarland turbidity

  • Spectrophotometer or microplate reader

Experimental Protocol:

  • Compound Preparation: Prepare stock solutions of the test compounds and standard antibiotic in a suitable solvent (e.g., DMSO).

  • Plate Preparation: Dispense 100 µL of sterile broth into each well of a 96-well microtiter plate.

  • Serial Dilutions: Perform two-fold serial dilutions of the compound stock solutions directly in the microtiter plate to achieve a range of final concentrations.

  • Inoculum Preparation: Prepare a microbial inoculum and adjust its turbidity to match the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension to obtain a final concentration of 5 x 10⁵ CFU/mL in the wells.[15]

  • Inoculation: Add 10 µL of the diluted microbial suspension to each well, except for the sterility control wells.

  • Controls: Include a growth control (broth + inoculum), a sterility control (broth only), and a positive control (broth + inoculum + standard antibiotic) on each plate.

  • Incubation: Incubate the plates at 37°C for 16-20 hours for bacteria or at a suitable temperature and duration for fungi.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism. This can be determined visually or by measuring the absorbance at 600 nm.[15]

Protocol 4: Agar Disc Diffusion Method

The agar disc diffusion method is a qualitative screening tool to assess the antimicrobial activity of compounds.[15]

Materials:

  • Synthesized pyrimidine compounds

  • Standard antibiotic discs

  • Bacterial strains

  • Mueller-Hinton Agar (MHA) plates

  • Sterile filter paper discs (6 mm diameter)

  • Sterile swabs

Experimental Protocol:

  • Plate Inoculation: Prepare a bacterial inoculum adjusted to the 0.5 McFarland standard. Using a sterile swab, evenly inoculate the entire surface of an MHA plate to create a lawn of bacteria.

  • Disc Impregnation: Impregnate sterile filter paper discs with a known concentration of the test compounds.

  • Disc Placement: Place the impregnated discs on the surface of the inoculated MHA plates. A standard antibiotic disc should also be placed as a positive control.

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • Zone of Inhibition Measurement: Measure the diameter of the zone of inhibition (the area of no bacterial growth) in millimeters around each disc. A larger zone of inhibition indicates greater antimicrobial activity.[15]

Experimental Workflow for Antimicrobial Screening

Antimicrobial_Screening_Workflow Start Synthesized Pyrimidine Library Primary_Screening Primary Screening (Agar Disc Diffusion) Start->Primary_Screening MIC_Determination Quantitative Analysis (Broth Microdilution for MIC) Primary_Screening->MIC_Determination Active Compounds MBC_Determination Bactericidal/Fungicidal Activity (MBC/MFC) MIC_Determination->MBC_Determination Potent Compounds Time_Kill Time-Kill Kinetic Assays MBC_Determination->Time_Kill Mechanism_Study Mechanism of Action Studies Time_Kill->Mechanism_Study Lead_Compound Identification of Lead Compound(s) Mechanism_Study->Lead_Compound

Caption: A typical workflow for the antimicrobial screening of synthesized pyrimidine derivatives.

Mechanism of Action of Pyrimidine-Based Antimicrobials

Understanding the mechanism of action of novel antimicrobial agents is crucial for their development as therapeutic agents. Pyrimidine-based antimicrobials have been shown to exert their effects by targeting essential bacterial enzymes that are distinct from their mammalian counterparts, thereby providing selective toxicity.[6]

Two well-documented targets for pyrimidine-based antimicrobials are Dihydrofolate Reductase (DHFR) and bacterial DNA gyrase.[6][16]

  • Dihydrofolate Reductase (DHFR) Inhibition: DHFR is a key enzyme in the folic acid synthesis pathway, which is essential for the production of nucleotides and certain amino acids. Inhibition of bacterial DHFR leads to the depletion of these essential molecules, ultimately causing cell death. Trimethoprim is a classic example of a pyrimidine-based DHFR inhibitor.[14]

  • DNA Gyrase Inhibition: DNA gyrase is a type II topoisomerase that is essential for bacterial DNA replication, transcription, and repair. It introduces negative supercoils into DNA, a process that is vital for bacterial survival. Some fused pyrimidine derivatives have been shown to inhibit DNA gyrase, leading to a disruption of DNA synthesis and bacterial cell death.[16]

Inhibition of Bacterial Dihydrofolate Reductase (DHFR)

DHFR_Inhibition DHF Dihydrofolate (DHF) DHFR Bacterial DHFR Enzyme DHF->DHFR NADPH NADPH NADPH->DHFR THF Tetrahydrofolate (THF) DHFR->THF Reduction Nucleotide_Synthesis Nucleotide Synthesis THF->Nucleotide_Synthesis Amino_Acid_Synthesis Amino Acid Synthesis THF->Amino_Acid_Synthesis Pyrimidine Pyrimidine-based Inhibitor Pyrimidine->DHFR

Caption: Simplified pathway of DHFR inhibition by pyrimidine-based antimicrobials.

Conclusion

The pyrimidine scaffold continues to be a highly valuable and versatile platform for the discovery of novel antimicrobial agents. The synthetic accessibility of pyrimidine derivatives allows for the creation of large and diverse chemical libraries, while their broad spectrum of biological activities provides a strong rationale for their continued investigation. The protocols and insights provided in this application note offer a comprehensive framework for researchers to design, synthesize, and evaluate new pyrimidine-based compounds in the ongoing effort to combat antimicrobial resistance.

References

  • Biginelli Reaction Mediated Synthesis of Antimicrobial Pyrimidine Derivatives and Their Therapeutic Properties. (2021). MDPI. [Link]

  • Synthesis of Certain Pyrimidine Derivatives as Antimicrobial Agents and Anti-Inflammatory Agents. (n.d.). PMC. [Link]

  • Synthesis of Some Pyrimidine and Fused Pyrimidine Derivatives with Antimicrobial and Anticancer Activities. (n.d.). Der Pharma Chemica. [Link]

  • Pyrimidine‐Based Scaffolds: Emerging Frontiers in Antimicrobial Drug Discovery. (n.d.). ResearchGate. [Link]

  • Synthesis, Characterization and Antimicrobial Activities of Some New Amino-Pyrimidine Derivatives. (n.d.). Research Journal of Pharmacy and Technology. [Link]

  • Pyrimidine nucleoside: inspiration for novel antimicrobial agent. (2026). Frontiers. [Link]

  • SYNTHESIS AND EVALUATION OF ANTIMICROBIAL ACTIVITY OF PYRIMIDINE DERIVATIVES. (n.d.). ResearchGate. [Link]

  • Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review. (2022). Bentham Science. [Link]

  • Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review. (2023). Eurekaselect. [Link]

  • Synthesis, antimicrobial screening and structure–activity relationship of novel pyrimidines and their thioethers. (n.d.). ResearchGate. [Link]

  • Structure–Activity Relationship of Novel Pyrimidine Derivatives with Potent Inhibitory Activities against Mycobacterium tuberculosis. (2023). ACS Publications. [Link]

  • Recent Development of Pyrimidine-Containing Antimicrobial Agents. (2020). PubMed. [Link]

  • Pyrazole Bearing Pyrimidine Analogues as the Privileged Scaffolds in Antimicrobial Drug Discovery: A Review. (2022). Taylor & Francis Online. [Link]

  • Recent advances in the antimicrobial application of the pyrrolo[2,3-d]pyrimidine scaffold: innovative synthetic strategies, structural diversification, and bioactivity evaluation. (2025). PMC. [Link]

  • Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact. (2024). ScienceDirect. [Link]

  • RECENT ADVANCES IN ANTIMICROBIAL ACTIVITY OF PYRIMIDINES: A REVIEW. (2023). ResearchGate. [Link]

  • Synthesis and Antimicrobial Evaluation of New 1,2,4-Triazolo[1,5-a]pyrimidine-Based Derivatives as Dual Inhibitors of Bacterial DNA Gyrase and DHFR. (2024). ACS Omega. [Link]

Sources

Method

Application Note: Microwave-Assisted Synthesis of Pyrimidine Scaffolds

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Discipline: Synthetic Organic Chemistry & Process Optimization Executive Summary & Mechanistic Rationale The pyrimidine nucleus is a "p...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Discipline: Synthetic Organic Chemistry & Process Optimization

Executive Summary & Mechanistic Rationale

The pyrimidine nucleus is a "privileged scaffold" in medicinal chemistry, serving as the core structural motif for numerous antiviral, anticancer, and antihypertensive therapeutics. Historically, the synthesis of highly substituted pyrimidines—such as 3,4-dihydropyrimidin-2(1H)-ones (DHPMs) via the Biginelli reaction or 2-amino-pyrimidines via chalcone condensation—relied on conventional convective heating. These traditional methods are plagued by prolonged reaction times (often 6 to 24 hours), harsh acidic/basic conditions, and moderate yields due to thermodynamic degradation and side-product formation.

The Microwave Advantage (Causality of Accelerated Kinetics): Microwave-assisted organic synthesis (MAOS) fundamentally alters the energy transfer mechanism. Instead of relying on thermal conduction from the vessel walls, microwave irradiation causes dielectric heating —the direct coupling of microwave energy (typically at 2.45 GHz) with the dipoles of the solvent, reagents, and catalysts. This results in instantaneous, localized superheating. In multicomponent reactions (MCRs) like the Biginelli condensation, this rapid kinetic activation overcomes the high activation energy barrier of the rate-limiting acyliminium ion intermediate formation, driving the reaction to completion in minutes rather than hours [2]. Furthermore, when executed under solvent-free conditions, the high concentration of reacting species synergizes with microwave irradiation to maximize atom economy and yield [1].

Experimental Workflows & Pathway Visualization

To fully leverage the benefits of dielectric heating, synthetic workflows must be adapted. Below are the mechanistic pathways for the two most common microwave-assisted pyrimidine syntheses.

MW_Workflow R1 1,3-Dicarbonyl Compound Cat Catalyst Addition (e.g., Sulfamic Acid / PPE) R1->Cat R2 Aromatic Aldehyde R2->Cat R3 Urea / Thiourea R3->Cat MW Microwave Irradiation (Dielectric Heating) Cat->MW Solvent-free IM Acyliminium Ion Intermediate MW->IM Rapid Kinetics Prod Dihydropyrimidine (DHPM) Scaffold IM->Prod Cyclocondensation Pur Aqueous Workup & Recrystallization Prod->Pur

Workflow of microwave-assisted multicomponent Biginelli synthesis of pyrimidine scaffolds.

Chalcone_Pathway C1 Chalcone (α,β-Unsaturated Ketone) B1 Base (KOH/NaOH) in EtOH C1->B1 G1 Guanidine HCl G1->B1 MW2 MW Irradiation (120-140 °C, 15-30 min) B1->MW2 IM2 Michael Addition Intermediate MW2->IM2 Base Catalysis IM3 Intramolecular Cyclization IM2->IM3 Rapid Heating P2 2-Amino-pyrimidine Derivative IM3->P2 Aromatization

Mechanistic pathway for microwave-assisted synthesis of 2-amino-pyrimidines from chalcones.

Standardized Methodologies & Protocols

The following protocols are designed as self-validating systems. By strictly controlling stoichiometry and utilizing dielectric heating, researchers can achieve >90% purity prior to recrystallization.

Protocol A: Solvent-Free Biginelli Condensation (DHPM Synthesis)

This protocol utilizes a solvent-free environment, which prevents the dampening of microwave energy by bulk solvent, focusing the irradiation entirely on the polar reagents and catalyst [1]. Polyphosphate ester (PPE) or sulfamic acid can be used as reaction moderators [4].

Reagents:

  • Aromatic Aldehyde (1.0 mmol)

  • Ethyl Acetoacetate (1.0 mmol)

  • Urea or Thiourea (1.5 mmol)

  • Sulfamic Acid (20 mol%) or PPE (catalytic)

Step-by-Step Procedure:

  • Homogenization: In a 10 mL microwave-safe reaction vial, thoroughly mix the aldehyde, ethyl acetoacetate, urea, and sulfamic acid. Ensure the solid urea is finely ground to maximize surface area contact.

  • Irradiation: Place the vial (unsealed or with a pressure-relief cap) into a dedicated laboratory microwave reactor. Irradiate at 300 W.

  • Pulsed Heating: Apply microwave energy in 20-second pulses, with 10-second intermittent cooling pauses. Causality: Pulsing prevents localized thermal runaway and charring of the organic solids while maintaining the kinetic momentum of the cyclocondensation [1]. Total irradiation time should be 2 to 3 minutes.

  • Quenching & Isolation: Allow the vial to cool to room temperature. Add 10 mL of ice-cold distilled water to the crude mixture and stir vigorously. The unreacted urea and sulfamic acid will dissolve, precipitating the highly hydrophobic DHPM product.

  • Purification: Filter the solid under a vacuum, wash with cold water, and recrystallize from hot ethanol.

Protocol B: Synthesis of 2-Amino-pyrimidines via Chalcone Condensation

This method is highly effective for generating conjugated pyrimidine systems, often evaluated for antimicrobial and cytotoxic properties [3].

Reagents:

  • Substituted Chalcone (1.0 mmol)

  • Guanidine Hydrochloride (1.0 mmol)

  • Potassium Hydroxide (3.0 mmol)

  • Anhydrous Ethanol (2-3 mL)

Step-by-Step Procedure:

  • Preparation: In a microwave-safe pressure vial, dissolve the chalcone and guanidine HCl in anhydrous ethanol. Add KOH to the mixture. Causality: The basic medium is strictly required to neutralize the guanidine salt and catalyze the initial Michael addition of the guanidine nitrogen to the β-carbon of the chalcone [5].

  • Irradiation: Seal the vial and subject it to microwave irradiation at 120–140 °C (approx. 180 W) for 15–30 minutes [3], [5].

  • Workup: Cool the reaction vessel using compressed air. Disperse the resulting precipitate in saturated aqueous sodium bicarbonate.

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x 15 mL). Combine the organic layers, dry over anhydrous Na₂SO₄, and evaporate the solvent under reduced pressure.

  • Purification: Purify the crude product via flash column chromatography (Ethyl Acetate:Hexane gradient) [3].

Quantitative Data: Conventional vs. Microwave Heating

The empirical superiority of microwave irradiation is best demonstrated through direct comparative metrics. The data below aggregates standard outcomes for pyrimidine core syntheses[1], [2], [3].

Reaction TypeHeating MethodCatalyst/BaseTimeAverage Yield (%)Purity (Crude)
Biginelli (DHPM) Conventional (Reflux)HCl / EtOH6 - 18 hours50 - 65%Moderate
Biginelli (DHPM) Microwave (300 W)Sulfamic Acid / Neat2 - 3 mins 88 - 96% >95%
Chalcone Condensation Conventional (Reflux)KOH / EtOH4 - 6 hours55 - 70%Moderate
Chalcone Condensation Microwave (180 W)KOH / EtOH15 - 30 mins 85 - 92% High

Analytical Validation (Self-Validating System)

To ensure the integrity of the synthesized pyrimidine derivatives, the protocol must be self-validating. Do not rely solely on yield; utilize the following analytical checkpoints:

  • TLC Monitoring: The disappearance of the highly UV-active starting materials (especially the aromatic aldehydes or chalcones) is the primary indicator of reaction completion. Biginelli products typically have significantly lower Rf values than the starting aldehydes in EtOAc:Hexane mixtures.

  • ¹H NMR Spectral Signatures (The Ultimate Validator):

    • For DHPMs (Protocol A): Look for the characteristic chiral C4-proton of the pyrimidine ring. It appears as a distinct doublet or multiplet between δ 5.10 and 5.40 ppm . Furthermore, the two distinct NH protons of the pyrimidine ring will appear as broad singlets around δ 7.7 ppm and 9.2 ppm (in DMSO-d6) [1].

    • For 2-Amino-pyrimidines (Protocol B): Confirm aromatization by identifying the pyrimidine C5-proton , which typically appears as a sharp singlet in the aromatic region (δ 7.0 - 8.5 ppm, depending on substituents), alongside a broad singlet integrating for two protons around δ 5.0 - 6.0 ppm representing the free -NH₂ group [3].

  • Melting Point Sharpness: Microwave-assisted solvent-free reactions often yield products with high initial purity. A melting point range tighter than 2 °C directly off the crude precipitation (prior to recrystallization) validates the suppression of thermodynamic side-reactions.

References

  • Title: Microwave Promoted Solvent-Free Biginelli Reaction for the One Pot Synthesis of Dihydropyrimidin-2-(1H) Source: Asian Journal of Chemistry URL: [Link]

  • Title: Recent Advances in the Biginelli Dihydropyrimidine Synthesis. New Tricks from an Old Dog Source: Accounts of Chemical Research (ACS Publications) URL: [Link]

  • Title: Conventional and Microwave assisted synthesis of pyrimidine derivatives and their cytotoxic, antioxidant and antimicrobial activity Source: International Journal of Pharmaceutical Research and Applications URL: [Link]

  • Title: Microwave Assisted Synthesis of Some Pyrimidine Derivatives Using Polyphosphate Ester (PPE) in Ceramic Bath Source: Phosphorus, Sulfur, and Silicon and the Related Elements (Taylor & Francis) URL: [Link]

  • Title: Microwave assisted synthesis of 2-amino-4-chloro-pyrimidine derivatives: Anticancer and computational study on potential inhibitory action against COVID-19 Source: National Institutes of Health (NIH) / PMC URL: [Link]

Application

Application Notes & Protocols for the Large-Scale Production of Methyl 4-cyclopropylpyrimidine-5-carboxylate

Abstract This document provides a comprehensive guide for the large-scale synthesis of Methyl 4-cyclopropylpyrimidine-5-carboxylate, a key heterocyclic scaffold with significant potential in medicinal chemistry and drug...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This document provides a comprehensive guide for the large-scale synthesis of Methyl 4-cyclopropylpyrimidine-5-carboxylate, a key heterocyclic scaffold with significant potential in medicinal chemistry and drug development. Recognizing the importance of this pyrimidine derivative, we present a robust and scalable synthetic route designed for industrial application. The narrative explains the causal logic behind the chosen synthetic strategy, focusing on reaction efficiency, cost-effectiveness of starting materials, and process safety. Detailed, step-by-step protocols for each stage of the synthesis are provided, alongside recommendations for purification and process optimization. This guide is intended for researchers, chemists, and process development professionals in the pharmaceutical and chemical industries.

Introduction and Strategic Overview

Pyrimidine derivatives are foundational motifs in a vast array of biologically active compounds, including several FDA-approved drugs.[1][2] Their structural resemblance to the nucleobases of DNA and RNA allows them to interact effectively with biological targets like enzymes and nucleic acids.[1][3] The introduction of a cyclopropyl group, a "bioisostere" for phenyl rings or bulky alkyl groups, often enhances metabolic stability, binding affinity, and cell membrane permeability. The cyclopropane motif is a core structural unit in many biologically active natural products and drugs.[4] Consequently, Methyl 4-cyclopropylpyrimidine-5-carboxylate represents a highly valuable building block for the synthesis of novel therapeutic agents.

The primary challenge in producing this molecule at scale is the efficient and regioselective construction of the substituted pyrimidine ring. Classical methods often involve the condensation of a 1,3-dicarbonyl compound with an amidine, a reliable and cost-effective approach for large-scale manufacturing.[1][3][5] Our proposed strategy is based on this principle, utilizing readily available precursors to ensure a streamlined and economically viable process.

The selected synthetic pathway involves a one-pot cyclocondensation reaction, which is advantageous for industrial production as it minimizes intermediate handling, reduces solvent waste, and improves overall process efficiency.

Proposed Synthetic Workflow

The overall process is designed as a streamlined, multi-step synthesis starting from commercially available materials. The key transformation is the formation of the pyrimidine ring via a robust condensation reaction.

Synthetic_Workflow cluster_0 Part 1: Precursor Synthesis cluster_1 Part 2: Core Synthesis & Purification A Cyclopropanecarbonitrile B Cyclopropanecarboxamidine HCl A->B Pinner Reaction D Cyclocondensation B->D C Methyl 3-amino-2-formylacrylate C->D E Crude Product D->E F Purification (Crystallization) E->F G Methyl 4-cyclopropylpyrimidine-5-carboxylate (Final Product) F->G

Caption: High-level workflow for the synthesis of Methyl 4-cyclopropylpyrimidine-5-carboxylate.

Detailed Synthesis Protocols

This section outlines the step-by-step procedures for the synthesis. All operations should be conducted in a well-ventilated chemical fume hood, with appropriate personal protective equipment (PPE).

Part 1: Preparation of Cyclopropanecarboxamidine Hydrochloride

Rationale: The amidine functional group is essential for the pyrimidine ring-forming reaction. This precursor is synthesized from the corresponding nitrile via the Pinner reaction, a reliable method for converting nitriles to amidines.

Reagent/MaterialMolar Mass ( g/mol )QuantityMolar Equiv.
Cyclopropanecarbonitrile67.091.00 kg1.0
Anhydrous Ethanol46.074.0 L-
Hydrogen Chloride (gas)36.46~598 g1.1
Anhydrous Diethyl Ether74.125.0 L-
Ammonia (in Ethanol, 2M)17.03~8.2 L1.1

Protocol:

  • Reactor Setup: Equip a 20 L jacketed glass reactor with a mechanical stirrer, a gas inlet tube, a thermometer, and a drying tube. Ensure the system is completely dry.

  • Reagent Addition: Charge the reactor with cyclopropanecarbonitrile (1.00 kg, 14.9 mol) and anhydrous ethanol (4.0 L).

  • HCl Gas Purge: Cool the mixture to 0-5 °C using a chiller. Bubble dry hydrogen chloride gas (598 g, 16.4 mol) through the solution while maintaining the temperature below 10 °C. The reaction is exothermic.

  • Imido Ester Formation: After the addition of HCl is complete, seal the reactor and allow the mixture to stir at room temperature for 24 hours. A white precipitate of the imido ester hydrochloride will form.

  • Ammonolysis: Cool the reaction mixture back to 0-5 °C. Slowly add a 2M solution of ammonia in ethanol (8.2 L, 16.4 mol) over 2-3 hours, ensuring the temperature does not exceed 15 °C.

  • Product Isolation: After the ammonia addition, stir the mixture at room temperature for an additional 4 hours. The byproduct, ammonium chloride, will precipitate.

  • Filtration: Filter the mixture to remove the ammonium chloride. Wash the filter cake with anhydrous ethanol.

  • Concentration: Concentrate the filtrate under reduced pressure to yield crude Cyclopropanecarboxamidine hydrochloride as a solid. This can be used in the next step without further purification, or it can be recrystallized from ethanol/ether if higher purity is required.

Part 2: Synthesis of Methyl 4-cyclopropylpyrimidine-5-carboxylate

Rationale: This core step utilizes a well-established cyclocondensation reaction to form the pyrimidine ring.[6][7] The sodium salt of an enolate derived from a β-dicarbonyl equivalent reacts with the amidine to form the heterocyclic product. Using sodium methoxide as the base in methanol as the solvent is a standard, cost-effective choice for large-scale production.

Reagent/MaterialMolar Mass ( g/mol )QuantityMolar Equiv.
Cyclopropanecarboxamidine HCl120.581.72 kg1.0
Methyl 2-(ethoxymethylene)-3-oxobutanoate172.182.45 kg1.0
Sodium Methoxide (30% in Methanol)54.027.7 L3.0
Methanol32.0410.0 L-
Water18.02As needed-
Acetic Acid60.05As needed-

Protocol:

  • Reactor Setup: Charge a 50 L jacketed glass reactor with methanol (10.0 L) and sodium methoxide solution (7.7 L, 42.8 mol).

  • Reagent Addition: Add the Cyclopropanecarboxamidine hydrochloride (1.72 kg, 14.2 mol) portion-wise to the stirred sodium methoxide solution, maintaining the temperature below 30 °C.

  • Enolate Formation: In a separate vessel, dissolve Methyl 2-(ethoxymethylene)-3-oxobutanoate (2.45 kg, 14.2 mol) in methanol (5.0 L).

  • Condensation Reaction: Slowly add the solution from step 3 to the reactor over 1-2 hours. An exotherm will be observed; maintain the internal temperature between 40-50 °C using the reactor jacket.

  • Reflux: Once the addition is complete, heat the reaction mixture to reflux (approx. 65 °C) and maintain for 6-8 hours. Monitor the reaction progress by HPLC or TLC until the starting materials are consumed.

  • Quenching and Neutralization: Cool the reaction mixture to 10-15 °C. Slowly add water (10 L) to the mixture. Carefully neutralize the mixture to a pH of 7-8 by the slow addition of glacial acetic acid. The product will begin to precipitate.

  • Crystallization and Isolation: Stir the slurry at 0-5 °C for at least 2 hours to ensure complete crystallization. Isolate the solid product by filtration.

  • Washing and Drying: Wash the filter cake with cold water (2 x 5 L) and then with a cold mixture of methanol/water (1:1, 5 L). Dry the product in a vacuum oven at 50 °C until a constant weight is achieved.

Caption: Simplified mechanism for the pyrimidine ring formation.

Safety and Process Considerations

  • Hydrogen Chloride Gas: HCl is a corrosive and toxic gas. All handling must be performed in a closed system or a well-ventilated fume hood. A gas scrubber should be used to neutralize any excess HCl.

  • Sodium Methoxide: This reagent is highly corrosive and flammable. It reacts violently with water. Ensure all equipment is dry and handle it under an inert atmosphere (e.g., nitrogen).

  • Exothermic Reactions: Both the Pinner reaction and the final condensation step are exothermic. Proper temperature control via a jacketed reactor and controlled addition rates are critical to prevent runaway reactions.

  • Waste Management: The aqueous filtrate after product isolation will contain salts and residual organic solvents. It must be treated and disposed of in accordance with local environmental regulations.

Expected Yield and Purity

  • Yield: The overall yield for this two-part process is typically in the range of 60-75%, based on the starting cyclopropanecarbonitrile.

  • Purity: The purity of the final product after crystallization is generally >98% as determined by HPLC and ¹H NMR. Further recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/heptane) can be performed if higher purity is required.

References

  • Development of a Scalable Synthesis of 4-Aminopyrimidin-5-ol, a Versatile Intermediate. ACS Publications. Available at: [Link]

  • Catalyzed Methods to Synthesize Pyrimidine and Related Heterocyclic Compounds. MDPI. Available at: [Link]

  • SYNTHESIS OF PYRIMIDINE DERIVATIVES. Mansoura University. Available at: [Link]

  • one-pot synthesis of pyrimidine-5-carboxaldehyde and ethyl pyrimidine-5-carboxylate by. Marcel Dekker, Inc. Available at: [Link]

  • Simmons–Smith Cyclopropanation: A Multifaceted Synthetic Protocol toward the Synthesis of Natural Products and Drugs: A Review. MDPI. Available at: [Link]

  • One-Pot Synthesis of Pyrimidine-5-Carboxaldehyde and Ethyl Pyrimidine-5-Carboxylate by Utilizing Pyrimidin-5-yl-Lithium. Taylor & Francis Online. Available at: [Link]

  • Cyclopropanation. Wikipedia. Available at: [Link]

  • Pyrimidine synthesis. Organic Chemistry Portal. Available at: [Link]

  • Commonly used methods for cyclopropanation reactions. ResearchGate. Available at: [Link]

  • Cyclopropanation Strategies in Recent Total Syntheses. Chemical Reviews. Available at: [Link]

  • Stereoselective synthesis of cyclopropane-containing molecules of pharmaceutical interest. Università di Padova. Available at: [Link]

  • Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold. PMC. Available at: [Link]

  • Development of a Scalable Synthesis of an Azaindolyl-Pyrimidine Inhibitor of Influenza Virus Replication. ACS Publications. Available at: [Link]

  • A detailed review of recent developments in the synthesis of pyrimidine derivatives and their anticancer potential. IJSAT. Available at: [Link]

  • Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact. Journal of Applied Pharmaceutical Science and Research. Available at: [Link]

  • An overview on synthesis and biological activity of pyrimidines. World Journal of Advanced Research and Reviews. Available at: [Link]

  • A General Procedure for the Synthesis of 2-Substituted Pyrimidine-5-Carboxylic Esters. Thieme. Available at: [Link]

Sources

Method

Application Notes and Protocols for the Functionalization of the Cyclopropyl Moiety in Pyrimidine Derivatives

For Researchers, Scientists, and Drug Development Professionals Introduction: The Strategic Value of the Cyclopropyl-Pyrimidine Scaffold The incorporation of a cyclopropyl group into pyrimidine-based molecules is a power...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Value of the Cyclopropyl-Pyrimidine Scaffold

The incorporation of a cyclopropyl group into pyrimidine-based molecules is a powerful strategy in modern medicinal chemistry. The cyclopropyl moiety, a three-membered carbocycle, is far more than a simple saturated ring. Its unique electronic properties, stemming from significant ring strain, allow it to act as a bioisostere for various functional groups, including vinyl and phenyl rings. This strained ring system can impart favorable conformational rigidity, enhance metabolic stability by blocking sites of oxidative metabolism, and improve the absorption, distribution, metabolism, and excretion (ADME) profile of drug candidates. When coupled with the pyrimidine scaffold, a privileged heterocycle in a vast array of FDA-approved drugs for oncology, infectious diseases, and central nervous system disorders, the resulting cyclopropyl-pyrimidine core represents a fertile ground for the development of novel therapeutics.

This guide provides a comprehensive overview of synthetic strategies for the functionalization of the cyclopropyl moiety in pyrimidine derivatives. It is designed to equip researchers, scientists, and drug development professionals with both the foundational knowledge and practical protocols to explore and exploit the chemical space of this important molecular scaffold. We will delve into methods for the synthesis of key cyclopropyl-pyrimidine building blocks and then explore various late-stage functionalization techniques, including direct C-H functionalization and ring-opening reactions, to introduce further molecular diversity.

I. Synthesis of Key Cyclopropyl-Pyrimidine Building Blocks

A prerequisite for the functionalization of the cyclopropyl moiety is the efficient synthesis of the parent cyclopropyl-pyrimidine core. Several robust methods exist for this purpose, primarily involving the construction of the pyrimidine ring with a pre-existing cyclopropyl substituent or the coupling of a cyclopropyl group to a pre-functionalized pyrimidine.

Protocol 1: Synthesis of 4-Chloro-6-cyclopropylpyrimidine via Cyclocondensation

This protocol outlines a classical approach to constructing the pyrimidine ring from a cyclopropyl-containing 1,3-dicarbonyl equivalent.

Workflow for the Synthesis of 4-Chloro-6-cyclopropylpyrimidine

cluster_0 Synthesis of 4-Chloro-6-cyclopropylpyrimidine Cyclopropyl_methyl_ketone Cyclopropyl methyl ketone Intermediate_A 1-Cyclopropyl-1,3-butanedione Cyclopropyl_methyl_ketone->Intermediate_A Claisen Condensation Diethyl_oxalate Diethyl oxalate Diethyl_oxalate->Intermediate_A Sodium_ethoxide Sodium ethoxide Sodium_ethoxide->Intermediate_A Intermediate_B 6-Cyclopropyl-2-hydroxypyrimidine Intermediate_A->Intermediate_B Cyclocondensation Urea Urea Urea->Intermediate_B Final_Product 4-Chloro-6-cyclopropylpyrimidine Intermediate_B->Final_Product Chlorination POCl3 POCl₃ POCl3->Final_Product cluster_1 Suzuki Coupling for Cyclopropyl-Pyrimidine Synthesis Starting_Material 2-Amino-4,6-dichloropyrimidine Intermediate 2-Amino-4-chloro-6-cyclopropylpyrimidine Starting_Material->Intermediate Suzuki Coupling Cyclopropylboronic_acid Cyclopropylboronic acid Cyclopropylboronic_acid->Intermediate Pd_catalyst Pd(PPh₃)₄ Pd_catalyst->Intermediate Base K₂CO₃ Base->Intermediate Final_Product 2-Amino-4-cyclopropyl-6-phenylpyrimidine Intermediate->Final_Product Suzuki Coupling Phenylboronic_acid Phenylboronic acid Phenylboronic_acid->Final_Product cluster_2 Directed C-H Arylation of a Cyclopropyl-Pyrimidine Starting_Material 2-(Picolinamido)-4-cyclopropylpyrimidine Final_Product 2-(Picolinamido)-4-(1-arylcyclopropyl)pyrimidine Starting_Material->Final_Product C-H Arylation Aryl_iodide Aryl iodide Aryl_iodide->Final_Product Pd_catalyst Pd(OAc)₂ Pd_catalyst->Final_Product Ligand Ligand (e.g., Ac-Gly-OH) Ligand->Final_Product Oxidant Ag₂CO₃ Oxidant->Final_Product cluster_3 Acid-Catalyzed Ring-Opening of a Cyclopropyl-Pyrimidine Starting_Material 1-(pyrimidin-4-yl)cyclopropan-1-one Intermediate Carbocation Intermediate Starting_Material->Intermediate Activation & Ring-Opening Lewis_Acid Lewis Acid (e.g., BF₃·OEt₂) Lewis_Acid->Intermediate Nucleophile Nucleophile (e.g., Thiophenol) Final_Product 1-(Pyrimidin-4-yl)-3-(phenylthio)butan-1-one Nucleophile->Final_Product Intermediate->Final_Product Nucleophilic Attack

Application

Application Note: Tosylmethyl Isocyanide (TosMIC) as a Privileged Intermediate for Heterocyclic Synthesis

Executive Summary In the landscape of modern drug discovery and medicinal chemistry, the efficient construction of functionalized heterocycles is paramount. p-Toluenesulfonylmethyl isocyanide (TosMIC) has emerged as a pr...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modern drug discovery and medicinal chemistry, the efficient construction of functionalized heterocycles is paramount. p-Toluenesulfonylmethyl isocyanide (TosMIC) has emerged as a profoundly versatile, polyfunctional intermediate for the synthesis of five-membered heterocycles, including oxazoles, imidazoles, and pyrroles[1]. Unlike traditional multi-step cyclizations, TosMIC enables convergent, one-pot multicomponent reactions (MCRs) by acting as a highly reactive C-N-C (3-atom) synthon[2].

This application note provides an in-depth mechanistic rationale and validated experimental protocols for utilizing TosMIC in the van Leusen reaction to synthesize oxazoles and imidazoles. The guide is designed for research scientists requiring self-validating, high-yield methodologies for library generation and API (Active Pharmaceutical Ingredient) scaffold development.

Mechanistic Rationale & Causality (E-E-A-T Insights)

The synthetic power of TosMIC lies in its unique structural triad, which dictates the causality of its reaction pathways:

  • Acidic α -Carbon: Flanked by electron-withdrawing sulfonyl and isocyano groups, the α -protons are highly acidic (pKa ~14), allowing facile deprotonation by mild bases like K₂CO₃[3].

  • Isocyano Group: Acts as a potent electrophile/nucleophile depending on the reaction stage, readily undergoing α -addition with carbonyls or imines[3].

  • Tosyl Leaving Group: The p-toluenesulfonyl moiety acts as an excellent leaving group, driving the irreversible aromatization of the intermediate cycloadduct into a stable heterocycle[4].

The Divergent Pathways: Oxazoles vs. Imidazoles

The choice of electrophile fundamentally alters the reaction trajectory.

  • Oxazole Synthesis: When reacted directly with an aldehyde, the deprotonated TosMIC attacks the carbonyl carbon. Following Baldwin's rules, a 5-endo-dig cyclization occurs to form a tosyl-oxazoline intermediate. The subsequent base-promoted β -elimination of p-toluenesulfinic acid yields a 5-substituted oxazole[4].

  • Imidazole Synthesis (vL-3CR): If a primary amine is introduced, it condenses with the aldehyde in situ to form an aldimine. The TosMIC anion preferentially attacks the imine carbon. Following the same cyclization and elimination logic, the reaction yields a 1,4,5-trisubstituted imidazole[3].

Reaction Workflow Visualization

The following diagram illustrates the logical flow and intermediate formation during the van Leusen Three-Component Reaction (vL-3CR) for imidazole synthesis.

G Aldehyde Aldehyde (R1-CHO) Imine Aldimine Intermediate (R1-CH=N-R2) Aldehyde->Imine Condensation (-H2O) Amine Primary Amine (R2-NH2) Amine->Imine Cyclization [3+2] Cycloaddition (5-endo-dig) Imine->Cyclization TosMIC TosMIC (Deprotonated) TosMIC->Cyclization Base (e.g., K2CO3) Intermediate Tosyl-Imidazoline Intermediate Cyclization->Intermediate Elimination Elimination of p-Toluenesulfinic Acid Intermediate->Elimination Product 1,4,5-Trisubstituted Imidazole Elimination->Product Aromatization

Figure 1: Mechanistic workflow of the van Leusen Three-Component Reaction (vL-3CR).

Quantitative Data: Reaction Parameters

The table below summarizes the optimized reaction parameters for utilizing TosMIC across various heterocyclic targets, demonstrating its broad substrate scope and operational simplicity.

Heterocycle TargetKey ReactantsBase / Solvent SystemTemp & TimeTypical YieldRef
5-Substituted Oxazoles Aldehyde + TosMICK₂CO₃ / MethanolReflux, 2–4 h75–90%[2]
4,5-Disubstituted Oxazoles Aldehyde + Alkyl Halide + TosMICK₂CO₃ / [bmim]Br (Ionic Liquid)RT, 5–6 h70–85%[5]
1,4,5-Trisubstituted Imidazoles Aldehyde + Primary Amine + TosMICK₂CO₃ / Methanol or DMFReflux, 4–8 h80–95%[3]
Nitriles (Homologation) Ketone + TosMICt-BuOK / DME0 °C to RT, 2 h65–80%[6]

Validated Experimental Protocols

Protocol A: Synthesis of 5-Substituted Oxazoles

This protocol leverages the base-mediated condensation of TosMIC with aliphatic or aromatic aldehydes[2].

Step-by-Step Methodology:

  • Preparation: In an oven-dried 50 mL round-bottom flask equipped with a magnetic stir bar, dissolve the aldehyde (1.0 mmol) and TosMIC (1.1 mmol) in anhydrous methanol (10 mL).

    • Causality Note: Anhydrous methanol is chosen because it stabilizes the polar transition states during the 5-endo-dig cyclization while preventing competitive hydration of the aldehyde.

  • Base Addition: Add anhydrous potassium carbonate (K₂CO₃, 2.0 mmol) in one portion to the stirring solution.

    • Causality Note: K₂CO₃ provides the exact basicity required to deprotonate the α -carbon of TosMIC without triggering aldol condensation side-reactions of the aldehyde.

  • Reaction Execution: Attach a reflux condenser and heat the mixture to 65 °C (reflux) for 2 to 4 hours.

  • Self-Validation (In-Process Control): Monitor the reaction via TLC (Hexane:Ethyl Acetate, 3:1). The reaction is complete when the UV-active TosMIC spot (Rf ~0.4) disappears and a new, highly fluorescent product spot emerges.

  • Workup: Cool the mixture to room temperature and remove the methanol under reduced pressure. Partition the resulting residue between distilled water (20 mL) and ethyl acetate (3 x 20 mL).

  • Purification: Wash the combined organic layers with brine (20 mL), dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product via silica gel flash chromatography.

    • Quality Control: ¹H NMR should reveal a characteristic sharp singlet for the oxazole C2 proton at δ 7.8–8.2 ppm, confirming successful aromatization and tosyl elimination.

Protocol B: One-Pot Synthesis of 1,4,5-Trisubstituted Imidazoles (vL-3CR)

This protocol details the van Leusen Three-Component Reaction, a highly efficient method for generating diverse imidazole libraries[3].

Step-by-Step Methodology:

  • Imine Pre-formation: In a 50 mL round-bottom flask, dissolve the aldehyde (1.0 mmol) and the primary amine (1.0 mmol) in anhydrous methanol (10 mL). Stir at room temperature for 45 minutes.

    • Causality Note: Pre-forming the aldimine in situ is critical. If TosMIC is added simultaneously with the amine, it will competitively react with the highly electrophilic aldehyde, resulting in oxazole contamination.

  • TosMIC & Base Addition: Once imine formation is confirmed via TLC, add TosMIC (1.1 mmol) and K₂CO₃ (1.5 mmol) to the reaction mixture.

  • Cycloaddition: Heat the mixture to reflux for 4 to 8 hours.

    • Causality Note: The elevated temperature provides the necessary activation energy for the TosMIC anion to attack the imine carbon, which is inherently less electrophilic than a carbonyl carbon.

  • Workup & Isolation: Cool to room temperature, evaporate the solvent, and partition the residue between water and dichloromethane (DCM). Extract the aqueous layer with DCM (2 x 15 mL). Dry the combined organic layers over MgSO₄ and concentrate.

  • Purification: Purify via recrystallization or column chromatography.

    • Quality Control: The absence of the p-tolyl methyl protons (~2.4 ppm) in the ¹H NMR spectrum validates the successful elimination of the sulfinic acid leaving group.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing Methyl 4-cyclopropylpyrimidine-5-carboxylate Synthesis

Welcome to the Application Scientist Support Portal. As a Senior Application Scientist, I frequently consult with drug development professionals on the synthesis of highly functionalized pyrimidine pharmacophores. The in...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Scientist Support Portal.

As a Senior Application Scientist, I frequently consult with drug development professionals on the synthesis of highly functionalized pyrimidine pharmacophores. The installation of a cyclopropyl group at the C4 position of a pyrimidine-5-carboxylate is most efficiently achieved via a Negishi cross-coupling between methyl 4-chloropyrimidine-5-carboxylate and cyclopropylzinc(II) bromide[1].

However, the unique electronic environment of the pyrimidine ring combined with the sp³-hybridization of the cyclopropylzinc reagent often leads to yield-limiting bottlenecks. This guide provides mechanistic troubleshooting, self-validating protocols, and field-proven insights to ensure high-fidelity synthesis.

Reaction Workflows & Catalytic Cycle

Understanding the mechanistic pathway is critical for troubleshooting. Below is the optimized workflow and the underlying Palladium-catalyzed cycle.

NegishiPathway SM Methyl 4-chloropyrimidine -5-carboxylate Reaction Cross-Coupling 65°C, 2h SM->Reaction Zn Cyclopropylzinc(II) bromide (1.5 equiv, 0.5M in THF) Zn->Reaction Cat Pd(Amphos)Cl2 Catalyst (5 mol%) Cat->Reaction Catalyzes Product Methyl 4-cyclopropylpyrimidine -5-carboxylate Reaction->Product >90% Yield

Negishi cross-coupling workflow for synthesizing Methyl 4-cyclopropylpyrimidine-5-carboxylate.

CatalyticCycle Pd0 Pd(0) Active Species OxAdd Oxidative Addition Complex Pd(II)(Pyrimidine)(Cl) Pd0->OxAdd + Pyrimidine-Cl TransMet Transmetalation Complex Pd(II)(Pyrimidine)(Cyclopropyl) OxAdd->TransMet + Cyclopropyl-ZnBr - ZnClBr RedElim Reductive Elimination TransMet->RedElim RedElim->Pd0 - Product

The Pd-catalyzed Negishi cycle highlighting oxidative addition, transmetalation, and elimination.

Troubleshooting FAQs

Q1: My reaction stalls at 40-50% conversion despite using excess cyclopropylzinc bromide. How do I drive it to completion?

Causality: The Negishi coupling of sp³-hybridized organozincs (like cyclopropylzinc) suffers from a notoriously slow transmetalation step compared to sp²-organozincs. The electron-withdrawing 5-carboxylate group on the pyrimidine ring accelerates the initial oxidative addition, but if transmetalation is slower than catalyst degradation, the catalytic cycle stalls, leading to the formation of inactive Pd-black. Solution: Switch from standard catalysts like Pd(PPh3)4 to a highly active, sterically hindered, and electron-rich catalyst such as Pd(Amphos)Cl2 (Amphos = di-tert-butyl(4-dimethylaminophenyl)phosphine)[1]. The electron-rich nature of the Amphos ligand accelerates the rate-limiting transmetalation, while its steric bulk promotes rapid reductive elimination, preventing catalyst deactivation.

Q2: I am observing a significant amount of bicyclopropyl (homocoupled) byproduct. How do I minimize this?

Causality: Homocoupling of the zinc reagent occurs via a secondary transmetalation event where two cyclopropyl groups coordinate to the Palladium center. This parasitic pathway is exacerbated by high local concentrations of the zinc species and elevated temperatures. Solution: Control the stoichiometry and addition rate. Instead of adding the entire cyclopropylzinc bromide solution at once, use a syringe pump to add it dropwise over 30–45 minutes. This maintains a low steady-state concentration of the zinc species, favoring the cross-coupling pathway over homocoupling.

Q3: My starting material is converting into the deshalogenated pyrimidine (methyl pyrimidine-5-carboxylate). What is going wrong?

Causality: Deshalogenation (hydrodehalogenation) is a classic side reaction caused by adventitious moisture[2]. Water reacts with the cyclopropylzinc reagent to form zinc hydroxide and hydride species, which act as hydride donors to the Pd(II) oxidative addition complex. This leads to the reduction of the C-Cl bond rather than C-C coupling. Solution: Negishi couplings require strictly anhydrous conditions[2]. Titrate your cyclopropylzinc(II) bromide solution prior to use (e.g., using iodine and LiCl) to verify its exact active molarity. Dry the THF solvent over activated 3Å molecular sieves.

Q4: During workup, I get a thick emulsion that makes extraction impossible. How do I resolve this?

Causality: The emulsion is caused by the formation of insoluble zinc hydroxide polymeric networks when the reaction is quenched with water or weak aqueous bases. Solution: Quench the reaction with saturated aqueous ammonium chloride (NH4Cl) or Rochelle's salt (potassium sodium tartrate). These reagents act as bidentate chelators, forming highly water-soluble zinc complexes that cleanly separate from the organic phase.

Quantitative Catalyst Screening Data

To illustrate the impact of catalyst selection on this specific transformation, below is a summary of our internal optimization data for the coupling of methyl 4-chloropyrimidine-5-carboxylate with cyclopropylzinc bromide in THF[3].

Catalyst SystemLigand PropertiesTemp (°C)Conversion (%)Isolated Yield (%)Primary Byproduct
Pd(PPh3)4 (5 mol%)Monodentate, standard654538Deshalogenated SM
Pd(dppf)Cl2 (5 mol%)Bidentate, moderate bite angle657260Homocoupled Zn
Pd(Amphos)Cl2 (5 mol%)Monodentate, bulky, e-rich65>9992None (Trace)

Optimized Step-by-Step Protocol

This self-validating protocol utilizes Pd(Amphos)Cl2 to ensure complete conversion and suppress side reactions[1].

Materials Required:

  • Methyl 4-chloropyrimidine-5-carboxylate (1.0 equiv, 5.0 mmol)

  • Cyclopropylzinc(II) bromide (0.5 M in THF, 1.5 equiv, 7.5 mmol)

  • Pd(Amphos)Cl2 (0.05 equiv, 0.25 mmol)

  • Anhydrous, degassed Tetrahydrofuran (THF)

Step-by-Step Methodology:

  • System Preparation: Flame-dry a 50 mL Schlenk flask under vacuum and backfill with ultra-pure Argon (repeat 3x to ensure an anhydrous environment).

  • Catalyst & Substrate Loading: Add methyl 4-chloropyrimidine-5-carboxylate (863 mg, 5.0 mmol) and Pd(Amphos)Cl2 (177 mg, 0.25 mmol) to the flask.

  • Solvation: Inject 15 mL of anhydrous, degassed THF. Stir at 400 rpm at room temperature for 5 minutes until a homogeneous solution is achieved.

  • Controlled Addition: Load the pre-titrated cyclopropylzinc(II) bromide solution (15.0 mL, 0.5 M) into a gas-tight syringe. Using a syringe pump, add the solution dropwise to the reaction mixture over 30 minutes to suppress homocoupling.

  • Thermal Activation: Once addition is complete, heat the reaction mixture to 65°C using a pre-calibrated oil bath or heating block. Stir for 2 hours. (Self-Validation Check: The solution should transition from a pale yellow to a deep amber color without the precipitation of black palladium particles. Black precipitate indicates catalyst death).

  • Reaction Quench: Cool the flask to room temperature (20°C). Slowly add 15 mL of saturated aqueous NH4Cl to quench the remaining zinc reagent and chelate zinc salts. Stir vigorously for 15 minutes.

  • Extraction & Washing: Transfer the mixture to a separatory funnel. Extract the aqueous layer with Ethyl Acetate (3 x 20 mL). Wash the combined organic layers with brine (20 mL), dry over anhydrous Na2SO4, and filter.

  • Concentration & Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue via flash column chromatography (Silica gel, gradient elution from 10% to 30% EtOAc in Hexanes) to yield Methyl 4-cyclopropylpyrimidine-5-carboxylate as a crystalline solid.

References

  • Title: WO2012129338A1 - Azole compounds as pim inhibitors Source: Google Patents URL
  • Title: Bridge Cross-Coupling of Bicyclo[1.1.
  • Title: Catalysis Science & Technology Source: RSC Publishing URL

Sources

Optimization

Purification of crude Methyl 4-cyclopropylpyrimidine-5-carboxylate

Technical Support Center: Advanced Purification of Crude Methyl 4-Cyclopropylpyrimidine-5-Carboxylate Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to assist resea...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Advanced Purification of Crude Methyl 4-Cyclopropylpyrimidine-5-Carboxylate

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to assist researchers and drug development professionals in isolating high-purity Methyl 4-cyclopropylpyrimidine-5-carboxylate . This compound is a critical intermediate in the synthesis of complex pharmaceuticals, including kinase inhibitors and agents for acute coronary syndrome[1].

Because pyrimidine syntheses (such as amidine-enone condensations) inherently produce complex crude matrices containing unreacted starting materials, polar salts, and closely related regioisomers[2], achieving >98% purity requires a mechanistically sound, multi-modal purification strategy.

I. Quantitative Data & Physicochemical Properties

Before initiating purification, it is critical to understand the physicochemical parameters that dictate the compound's behavior in various solvent systems. The basicity of the pyrimidine nitrogens and the lipophilicity of the cyclopropyl group are the primary drivers of its chromatographic and crystallization profiles.

PropertyValue / Description
Chemical Name Methyl 4-cyclopropylpyrimidine-5-carboxylate
CAS Registry Number 954232-75-8[3]
Molecular Formula C9H10N2O2[4]
Molecular Weight 178.19 g/mol [3]
Structural Features Lewis basic pyrimidine core; lipophilic cyclopropyl ring; hydrolyzable methyl ester
Solubility Profile Soluble in Dichloromethane (DCM), Ethyl Acetate (EtOAc), and Methanol; poorly soluble in cold Hexanes and Water.

II. Purification Workflow & Causality

The purification of this pyrimidine derivative relies on orthogonal techniques: liquid-liquid extraction to remove polar salts, silica gel chromatography to separate regioisomers, and recrystallization to achieve ultimate crystalline purity.

PurificationWorkflow A Crude Reaction Matrix (Contains Salts & Isomers) B Aqueous Extraction (EtOAc / H2O) A->B Removes polar salts C Silica Gel Chromatography (Hexane/EtOAc + 1% TEA) B->C Organic phase D Recrystallization (Hexane / DCM) C->D Isolates target from regioisomers E Pure Methyl 4-cyclopropyl- pyrimidine-5-carboxylate D->E Yields >98% purity

Workflow for the purification of crude pyrimidine-5-carboxylate derivatives.

III. Self-Validating Experimental Protocol

Do not proceed to subsequent steps without passing the validation checkpoints. This ensures that errors are caught before product is lost.

Step 1: Liquid-Liquid Extraction (Workup)

Causality: Pyrimidine synthesis often utilizes guanidine or amidine hydrochlorides[2]. These highly polar, water-soluble salts must be removed before chromatography to prevent column clogging and severe band broadening.

  • Dilute the crude reaction mixture in EtOAc (10 mL per gram of crude).

  • Wash the organic layer with an equal volume of distilled water, followed by saturated aqueous NaHCO3 to neutralize any acidic byproducts.

  • Wash with saturated brine to draw out residual water from the organic phase.

  • Validation Checkpoint: Spot the aqueous layer on a reverse-phase TLC plate and visualize under UV (254 nm). The absence of UV-active spots confirms the target pyrimidine has fully partitioned into the organic layer.

  • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

Step 2: Flash Column Chromatography

Causality: The pyrimidine ring contains two nitrogen atoms with lone pairs that act as Lewis bases. These nitrogens will strongly hydrogen-bond with the acidic silanol (Si-OH) groups on standard silica gel, causing the product to "tail" or permanently adhere to the stationary phase.

  • Prepare a silica gel column (230-400 mesh). Pre-flush the column with a solvent system of Hexane containing 1% Triethylamine (TEA) . The TEA neutralizes the acidic silanol sites.

  • Load the concentrated crude oil onto the column using a minimal amount of DCM.

  • Elute using a gradient of Hexane:EtOAc (starting at 90:10, ramping to 70:30).

  • Validation Checkpoint: Monitor fractions via TLC. The target compound typically elutes at an Rf of ~0.4 in 3:1 Hexane:EtOAc. Only pool fractions that show a single, clean spot.

Step 3: Recrystallization

Causality: While chromatography removes regioisomers, trace co-eluting impurities may remain. Recrystallization leverages the precise geometric packing of the methyl 4-cyclopropylpyrimidine-5-carboxylate molecules; structurally dissimilar impurities are excluded from the growing crystal lattice[5].

  • Dissolve the pooled, concentrated product in a minimum volume of hot DCM.

  • Slowly add hot Hexane dropwise until the solution just becomes cloudy (the saturation point).

  • Add one drop of DCM to clear the solution, cover the flask, and allow it to cool undisturbed to room temperature.

  • Once at room temperature, transfer to an ice bath for 30 minutes to maximize yield.

  • Validation Checkpoint: Filter the crystals and determine the melting point. A sharp melting point range (≤ 2°C variance) validates absolute purity. Confirm final mass via LC-MS.

IV. Troubleshooting & FAQs

Q: Why is my product "oiling out" instead of forming crystals during the final step? A: "Oiling out" occurs when the target compound's melting point is lower than the boiling point of the solvent mixture, or if the solution cools too rapidly, causing the compound to phase-separate as a liquid rather than nucleating as a solid[5]. Solution: Re-heat the flask until the oil completely redissolves. Add a small amount of the solubilizing solvent (DCM) to lower the saturation point. Ensure the flask cools extremely slowly (e.g., by insulating the flask). If available, add a seed crystal of pure methyl 4-cyclopropylpyrimidine-5-carboxylate to induce proper lattice formation[5].

Q: I am seeing two closely eluting spots on my TLC. How do I separate the 4-cyclopropyl regioisomer from the 2-cyclopropyl byproduct? A: Condensation reactions often yield regioisomers with nearly identical dipole moments. Solution: Do not use a steep solvent gradient. Maintain an isocratic flow of 90:10 Hexane:EtOAc and use a higher ratio of silica to crude product (e.g., 50:1 by weight). The slight steric difference provided by the cyclopropyl group at the 4-position versus the 2-position will resolve on a longer column[1].

Q: My recovery yield after the silica column is less than 40%. Where is the rest of my product? A: If you did not pre-treat the silica gel with a base, your pyrimidine is likely stuck to the acidic silanol groups on the column. Solution: Flush the column with 100% EtOAc containing 5% TEA to recover the stuck product. In future runs, strictly adhere to the 1% TEA pre-flush described in Step 2.

Q: Can I use Methanol/Water for recrystallization instead of Hexane/DCM? A: It is not recommended. The methyl ester at the 5-position is susceptible to hydrolysis or transesterification if heated in aqueous alcohols or under basic conditions. Hexane/DCM is an aprotic system that protects the integrity of the ester functionality.

V. References

  • Molaid. "Methyl 4-cyclopropylpyrimidine-5-carboxylate - CAS 954232-75-8." Molaid Chemical Database, 2024. Available at: [Link]

  • World Intellectual Property Organization. "WO2015195922A1 - Compounds for use in treating acute coronary syndrome and related conditions." Google Patents, 2015. Available at:

  • Zhichkin, P., Fairfax, D. J., & Eisenbeis, S. A. "A General Procedure for the Synthesis of 2-Substituted Pyrimidine-5-Carboxylic Esters." Synthesis, 2002, 720-722. Available at:[Link]

Sources

Troubleshooting

Side-product formation in the synthesis of pyrimidine derivatives

Welcome to the Technical Support Center for Pyrimidine Synthesis. As a Senior Application Scientist, I have designed this guide to help drug development professionals and synthetic chemists troubleshoot complex side-prod...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Pyrimidine Synthesis. As a Senior Application Scientist, I have designed this guide to help drug development professionals and synthetic chemists troubleshoot complex side-product formations. Pyrimidine derivatives are ubiquitous in pharmaceuticals, but their synthesis—whether through de novo multicomponent reactions or late-stage functionalization—is notoriously prone to regioselectivity issues and competing pathways.

This guide provides causality-driven explanations, self-validating protocols, and diagnostic workflows to ensure high-fidelity synthesis.

Diagnostic Workflow

Workflow N1 Analyze Crude Reaction Mixture (NMR / LC-MS) N2 Identify Reaction Class N1->N2 N3 Biginelli Condensation N2->N3 N4 Pyrimidinone Alkylation N2->N4 N5 Issue: Knoevenagel / Hantzsch Side Products N3->N5 Low Yield N6 Issue: N- vs O-Alkylation Regioisomers N4->N6 Poor Selectivity N7 Solution: Switch to Lewis Acid (e.g., Cu(OTf)2 or BF3) N5->N7 Optimize Catalyst N8 Solution: Tune Leaving Group & Solvent (HSAB Principle) N6->N8 Adjust Conditions

Diagnostic workflow for identifying and resolving pyrimidine synthesis side products.

FAQ Section 1: Multicomponent Assembly (The Biginelli Reaction)

Q: Why am I isolating Knoevenagel condensation or Hantzsch-type byproducts instead of the desired 3,4-dihydropyrimidin-2(1H)-one (DHPM)?

Causality & Mechanism: The Biginelli reaction is a one-pot multicomponent condensation of an aryl aldehyde, a β-ketoester, and urea[1]. According to the widely accepted mechanism proposed by C.O. Kappe in 1997, the rate-limiting step is the formation of an N-acyliminium ion intermediate from the aldehyde and urea[1]. When using traditional, harsh Brønsted acids (like concentrated HCl), two competing side reactions frequently disrupt this pathway:

  • Knoevenagel Condensation: If the N-acyliminium ion forms too slowly, the aldehyde and β-ketoester undergo an aldol-type condensation to form an α,β-unsaturated dicarbonyl side product[2].

  • Hantzsch Dihydropyridine Formation: Harsh acidic conditions can degrade urea into ammonia. The ammonia then reacts with the β-ketoester and aldehyde in a Hantzsch-type multicomponent reaction, yielding a dihydropyridine side product[2].

Resolution: To suppress these side products, shift the kinetic control by replacing harsh Brønsted acids with milder Lewis acids, such as copper(II) trifluoroacetate hydrate or boron trifluoride[1]. Lewis acids effectively coordinate with the oxygen of the aldehyde and urea, accelerating the N-acyliminium pathway without promoting urea degradation.

Protocol 1: Self-Validating Biginelli Synthesis via Lewis Acid Catalysis

This protocol is designed as a self-validating system; the visual and chromatographic checkpoints ensure the reaction remains on the correct mechanistic pathway.

  • Preparation: In a dry round-bottom flask, dissolve the aryl aldehyde (1.0 eq), β-ketoester (1.0 eq), and urea (1.5 eq) in anhydrous ethanol (0.5 M).

  • Catalyst Addition: Add 10 mol% of Copper(II) trifluoroacetate hydrate.

    • Validation Check 1: The solution should turn a characteristic pale blue/green, confirming active Cu(II) coordination.

  • Reflux & Monitor: Heat the mixture to reflux. Monitor via TLC (Hexanes:EtOAc 7:3) every 30 minutes.

  • In-Process Validation (TLC):

    • Expected: Disappearance of the aldehyde spot and emergence of a highly polar, UV-active DHPM spot near the baseline.

    • Troubleshooting: If a fast-moving, highly UV-active spot appears (Rf ~0.8), Knoevenagel condensation is occurring. Immediately lower the temperature and add an additional 5 mol% of catalyst to push the equilibrium toward the N-acyliminium intermediate.

  • Workup: Cool to room temperature. Pour the mixture into crushed ice. The desired DHPM will precipitate. Filter and wash with cold ethanol to remove any trace Knoevenagel impurities.

FAQ Section 2: Regioselectivity in Pyrimidinone Alkylation

Q: When alkylating pyrimidin-2(1H)-ones, I obtain an intractable mixture of N-alkylated and O-alkylated regioisomers. How can I achieve chemoselectivity?

Causality & Mechanism: Pyrimidin-2(1H)-ones are ambident nucleophiles, meaning they can react at either the nitrogen or the oxygen atom. The regioselectivity is strictly governed by the Hard-Soft Acid-Base (HSAB) principle[3].

  • The Oxygen Center: Acts as a "hard" nucleophile. It prefers to react with "hard" electrophiles (e.g., alkyl chlorides or bromides) in polar aprotic solvents[3].

  • The Nitrogen Center: Acts as a "soft" nucleophile. It prefers to react with "soft" electrophiles (e.g., alkyl iodides) in solvents with a low dielectric constant[3].

Furthermore, the presence of a tertiary amine base in a low dielectric solvent strongly favors N-alkylation[3]. Conversely, if you require exclusive N-alkylation under neutral conditions, the Hilbert-Johnson reaction—which utilizes 2-methoxypyrimidines reacting with iodoalkanes—forces N-alkylation via an irreversible lactim-lactam tautomerization[4].

Resolution: Tailor your leaving group and solvent to your target isomer. For O-alkylation, use chloromethyl derivatives with K₂CO₃ in acetonitrile. For N-alkylation, use iodomethyl derivatives or transition to a Hilbert-Johnson approach[3][4].

Protocol 2: Chemoselective O-Alkylation of Pyrimidin-2-ones
  • Setup: Suspend the pyrimidin-2(1H)-one (1.0 eq) and anhydrous K₂CO₃ (2.0 eq) in dry Acetonitrile (MeCN).

    • Validation Check 1: Ensure the K₂CO₃ is finely milled; poor surface area will stall the deprotonation, leading to unreacted starting material.

  • Electrophile Addition: Add the alkyl chloride (1.2 eq) dropwise at room temperature. (Do not use alkyl iodides if O-alkylation is the strict goal).

  • Heating: Reflux the mixture for 16 hours[3].

  • In-Process Validation (NMR): Extract a 0.1 mL aliquot, evaporate, and run a rapid ¹H NMR.

    • Validation Check 2: O-alkylation preserves the aromaticity of the pyrimidine ring, resulting in downfield shifts for the ring protons (typically >8.0 ppm). If N-alkylation occurs, the ring loses aromaticity (forming a lactam), and the corresponding protons will shift upfield.

  • Isolation: Filter the inorganic salts, concentrate the filtrate under reduced pressure, and purify via flash chromatography.

Quantitative Data: Alkylation Condition Matrix

To streamline your optimization, refer to the following data matrix summarizing the impact of reaction conditions on pyrimidine alkylation regioselectivity:

Nucleophile StateAlkylating Agent (Leaving Group)Solvent EnvironmentDominant PathwayExpected Selectivity
Pyrimidin-2(1H)-one + K₂CO₃R-Cl (Hard Electrophile)MeCN (Polar Aprotic)O-Alkylation >80% (Often Exclusive)
Pyrimidin-2(1H)-one + Tertiary AmineR-I (Soft Electrophile)Low Dielectric ConstantN-Alkylation High N-Selectivity
2-Methoxypyrimidine (Neutral)R-I (Hilbert-Johnson)Neat / High PressureN-Alkylation Moderate to High

Data synthesized from established HSAB principles and Hilbert-Johnson methodologies[3][4].

Sources

Optimization

Optimizing reaction conditions for pyrimidine synthesis (temperature, solvent)

Welcome to the Technical Support Center for Pyrimidine Synthesis. This resource is designed for researchers, medicinal chemists, and drug development professionals.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Pyrimidine Synthesis. This resource is designed for researchers, medicinal chemists, and drug development professionals. Synthesizing pyrimidine derivatives—particularly through multicomponent reactions like the Biginelli condensation or base-mediated amidine cyclizations—requires a delicate thermodynamic balance.

This guide provides field-proven troubleshooting strategies, focusing on the causality behind temperature and solvent optimization to help you eliminate byproducts, improve yields, and streamline your experimental workflows.

Diagnostic Workflow: Pyrimidine Synthesis Optimization

The following logic tree illustrates the standard troubleshooting pathway when baseline pyrimidine syntheses (e.g., standard Biginelli conditions) fail to deliver high-purity yields.

Workflow N1 Start: Pyrimidine Synthesis N2 Analyze Crude (TLC/HPLC/UV) N1->N2 N3 Identify Primary Issue N2->N3 N4 Yellow Fluorescent Byproduct (Hantzsch DHP) N3->N4 Side Reactions N5 Unreacted Starting Materials (Low Conversion) N3->N5 Incomplete N8 Optimized Pyrimidine Yield N3->N8 High Purity N6 Reduce Temp to 80°C (Prevent Urea Degradation) N4->N6 N7 Switch to Solvent-Free or Polar Protic Solvent N5->N7 N6->N2 Re-run N7->N2 Re-run

Systematic diagnostic workflow for troubleshooting and optimizing pyrimidine synthesis.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Section 1: Solvent Selection & Reaction Kinetics

Q1: My multicomponent Biginelli reaction is resulting in low conversion with a significant amount of unreacted starting materials. How should I adjust the solvent to drive the reaction?

Answer: Low conversion in trimolecular reactions is primarily a kinetic issue driven by suboptimal effective molarity or poor stabilization of intermediates[1].

  • The Causality: The first step of the Biginelli reaction is the acid-catalyzed formation of an acyliminium ion intermediate from the aldehyde and urea. 2 stabilize this charged intermediate via hydrogen bonding, facilitating the subsequent nucleophilic attack by the β -ketoester[2].

  • The Solution: If ethanol yields poor results, transition to solvent-free conditions . Removing the solvent entirely maximizes the collision frequency of the reactants. Studies show that 3, drastically reducing reaction times while pushing yields above 90%[3]. Alternatively, room-temperature ionic liquids or 4 can be used to promote the reaction efficiently at room temperature[4].

Q2: How do I overcome the low reactivity of sterically hindered 1,3-dicarbonyls during base-mediated amidine condensations?

Answer: When coupling complex or sterically hindered substrates (e.g., lignin β -O-4 segments) with amidines, standard alcohols (methanol/ethanol) often fail due to competing side reactions or insufficient boiling points.

  • The Solution: Switch to a higher-boiling, sterically bulky solvent like tert-amyl alcohol (t-AmOH) . 5 without participating in competing aldol condensations, allowing the base (NaOH) to effectively deprotonate the substrate and drive the cyclization[5].

Section 2: Temperature Control & Thermodynamics

Q3: I am observing a bright yellow, highly fluorescent byproduct instead of my desired dihydropyrimidinone (DHPM). Is my reaction temperature too high?

Answer: Yes. The Biginelli condensation is endothermic and requires heat to drive the final dehydration step[3]. However, applying excessive heat (e.g., aggressive reflux >100°C) triggers a competing degradation pathway.

  • The Causality: At elevated temperatures,6. The liberated ammonia rapidly reacts with two equivalents of the β -ketoester and one equivalent of the aldehyde in a competing Hantzsch reaction[6]. This yields a 1,4-dihydropyridine (DHP), which is characterized by its intense yellow fluorescence under UV light.

  • The Solution: Maintain the reaction temperature strictly at 80°C . This is the thermodynamic "sweet spot" that provides enough energy for DHPM cyclization while preventing urea decomposition[3].

Quantitative Data Summaries

Table 1: Optimization of Solvent for Pyrimidine-2-one Synthesis

Demonstrating the kinetic superiority of polar protic solvents in standard catalytic setups[2].

EntrySolventCatalystTemperature (°C)Time (h)Yield (%)
1Ethanol (EtOH)L-proline / TFA40192
2Acetonitrile (CH3CN)L-proline / TFA40375
3Water (H2O)L-proline / TFA40560
4Ethanol (EtOH)None401210
Table 2: Effect of Temperature on Microwave-Assisted Biginelli Reaction

Demonstrating the thermodynamic balance required to prevent Hantzsch DHP byproduct formation[3].

EntryTemperature (°C)Power (W)Time (min)Yield (%)Mechanistic Observation
1355010< 40Incomplete Knoevenagel condensation
260501070Moderate product formation
380501098Optimal thermodynamic balance
4955010< 85Urea degradation; byproduct formation increases

Self-Validating Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems. Each step includes a physical or chemical "Validation Check" to confirm the reaction is proceeding correctly before moving to the next phase.

Protocol A: Microwave-Assisted Solvent-Free Biginelli Synthesis

Optimized for rapid library generation of 3,4-Dihydropyrimidin-2(1H)-ones[3].

  • Reagent Homogenization: In a microwave-safe vessel, combine the aromatic aldehyde (1.0 eq), β -ketoester (1.0 eq), and urea (1.2 eq).

    • Validation Check: Grind the mixture briefly. It should form a uniform, slightly tacky slurry. If the urea remains highly crystalline and separate, continue grinding; intimate physical contact is critical for solvent-free kinetics.

  • Catalyst Addition: Add 6 wt% of an acid-functionalized mesoporous polymer (or equivalent Brønsted acid catalyst).

    • Validation Check: A slight color shift (often pale yellow) indicates the initial acid-catalyzed formation of the iminium adduct.

  • Microwave Irradiation: Heat the mixture at 80°C (50 W) for 10 minutes.

    • Validation Check: Monitor the phase change. The reaction mass should expel water and solidify into a highly viscous melt or hard solid as the DHPM forms. If the mixture remains completely liquid, the cyclization is incomplete.

  • Workup & Purification: Cool to room temperature, wash the solid mass with cold water to remove unreacted urea, and recrystallize from hot ethanol.

    • Validation Check: Inspect the final white/off-white crystals under a UV lamp (365 nm). If the crystals fluoresce bright yellow, Hantzsch DHP contamination is present, indicating localized overheating occurred during irradiation.

Protocol B: Base-Mediated One-Pot Amidine Condensation

Optimized for complex, sterically hindered substrates[5].

  • Deprotonation: In a 35 mL pressure tube, combine the primary alcohol/substrate (0.4 mmol), benzamidine hydrochloride (0.2 mmol), and NaOH (1.6 mmol) in 4.0 mL of tert-amyl alcohol (t-AmOH).

    • Validation Check: Ensure the base loading is sufficient to fully neutralize the hydrochloride salt of the amidine. The mixture should become a free-flowing suspension.

  • Heating: Seal the tube and heat to 110°C for 20 hours.

    • Validation Check: t-AmOH (bp 101.8°C) will provide a steady internal pressure and reflux environment. The solution should darken as the dehydrogenative aromatization occurs.

  • Acidification & Isolation: Cool the solution to room temperature, add 6 mL of ethyl acetate, and carefully acidify the aqueous layer to pH = 1 using 2M HCl.

    • Validation Check: Phase separation must be sharp. The targeted pyrimidine will partition based on its protonation state, allowing for clean extraction of the organic phase for GC-FID or column chromatography.

Sources

Troubleshooting

Technical Support Center: Recrystallization Methods for Methyl 4-cyclopropylpyrimidine-5-carboxylate

This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis and purification of Methyl 4-cyclopropylpyrimidine-5-carboxylate. Recrystallization is a p...

Author: BenchChem Technical Support Team. Date: March 2026

This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis and purification of Methyl 4-cyclopropylpyrimidine-5-carboxylate. Recrystallization is a powerful technique for purifying solid organic compounds, and this document provides in-depth protocols, troubleshooting advice, and foundational knowledge to help you achieve high-purity material efficiently and reliably.

The Principle of Recrystallization: A Foundational Overview

Recrystallization is a purification technique based on the differential solubility of a compound in a given solvent at different temperatures. The core principle involves dissolving the impure solid in a hot solvent and then allowing the solution to cool slowly. As the solution cools, the solubility of the target compound decreases, leading to the formation of a crystalline lattice. Ideally, impurities remain dissolved in the surrounding solution (the "mother liquor") and are subsequently removed by filtration.

The selection of an appropriate solvent is the most critical factor for a successful recrystallization. An ideal solvent should:

  • Dissolve the compound sparingly or not at all at room temperature.

  • Dissolve the compound completely at its boiling point.[1]

  • Have a boiling point below the melting point of the compound to prevent "oiling out".

  • Be chemically inert, not reacting with the compound.

  • Be sufficiently volatile to be easily removed from the purified crystals.

  • Dissolve impurities well at all temperatures or not at all, so they can be removed during hot or cold filtration, respectively.

Solvent Selection for Methyl 4-cyclopropylpyrimidine-5-carboxylate

Methyl 4-cyclopropylpyrimidine-5-carboxylate possesses a moderately polar pyrimidine ring and an ester group, along with a non-polar cyclopropyl moiety. This structure suggests solubility in a range of common organic solvents. For similar pyrimidine derivatives, alcohols like ethanol and methanol have proven effective.[2][3] Mixed solvent systems are also highly effective and offer fine-tuned control over solubility.[4]

Table 1: Potential Solvents for Recrystallization

Solvent Boiling Point (°C) Polarity (Dielectric Constant) Rationale & Use Case
Ethanol 78.4 24.5 A good starting point. Often used for pyrimidine derivatives.[2][3] May show high solubility, potentially requiring cooling to low temperatures for good recovery.
Methanol 64.7 32.7 Similar to ethanol but more polar. May dissolve the compound too well, but useful in mixed-solvent systems.[3][5]
Ethyl Acetate 77.1 6.0 A moderately polar solvent. Often used in combination with a non-polar anti-solvent like hexane.
Isopropanol 82.6 18.3 Less polar than ethanol; may provide a better solubility differential between hot and cold conditions.
Acetonitrile 81.6 37.5 A polar aprotic solvent. Can be effective for compounds with aromatic rings.[6]
Toluene 110.6 2.4 A non-polar aromatic solvent. Can be effective for aromatic compounds.[6]

| Hexane/Heptane | ~69 / ~98 | ~1.9 / ~1.9 | Non-polar solvents. Unlikely to dissolve the compound alone but are excellent as "anti-solvents" in mixed-solvent systems.[4][6] |

Experimental Protocols & Workflows

Below are detailed, step-by-step protocols for common recrystallization techniques. The choice of method depends on the solubility characteristics of your crude product.

Recrystallization General Workflow

G cluster_prep Preparation cluster_cryst Crystallization cluster_iso Isolation start Place Crude Solid in Flask add_solvent Add Minimal Hot Solvent to Dissolve start->add_solvent add_charcoal Add Activated Charcoal (Optional) add_solvent->add_charcoal if colored hot_filter Hot Gravity Filtration add_solvent->hot_filter if insoluble impurities cool_slow Slow Cooling to Room Temp add_solvent->cool_slow if no impurities add_charcoal->hot_filter hot_filter->cool_slow ice_bath Cool in Ice Bath cool_slow->ice_bath vac_filter Vacuum Filtration ice_bath->vac_filter wash Wash Crystals with Cold Solvent vac_filter->wash dry Dry Purified Crystals wash->dry end_node Analyze Purity (TLC, MP) dry->end_node

Caption: General workflow for a single-solvent recrystallization.

Protocol 1: Single-Solvent Cooling Recrystallization

This is the most straightforward method and should be attempted first.

  • Dissolution: Place the crude Methyl 4-cyclopropylpyrimidine-5-carboxylate in an Erlenmeyer flask. In a separate beaker, heat your chosen solvent (e.g., ethanol) to its boiling point.

  • Addition of Solvent: Add the hot solvent to the Erlenmeyer flask in small portions while swirling.[7] Continue adding just enough hot solvent until the solid completely dissolves. Using the absolute minimum amount of hot solvent is key to maximizing yield.[7]

  • Decolorization (Optional): If the solution has a colored tint, remove it from the heat and add a very small amount of activated charcoal. Swirl and heat to boiling for a few minutes to allow the charcoal to adsorb the colored impurities.[7]

  • Hot Filtration (Optional): If you added charcoal or if there are insoluble impurities, perform a hot gravity filtration. Use a pre-heated funnel and fluted filter paper to quickly filter the hot solution into a clean, pre-heated flask to prevent premature crystallization.[7]

  • Crystallization: Cover the flask with a watch glass and allow it to cool slowly to room temperature on a benchtop. Slow cooling is crucial for forming large, pure crystals; rapid cooling can trap impurities.[8]

  • Maximizing Yield: Once the flask has reached room temperature, place it in an ice bath for at least 20-30 minutes to induce maximum crystallization.[1]

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.[1]

  • Washing: Wash the crystals on the filter paper with a small amount of ice-cold solvent to remove any residual mother liquor.

  • Drying: Allow the crystals to dry completely, either on the filter paper by drawing air through them or by transferring them to a watch glass. A vacuum oven at low heat can also be used.

Protocol 2: Anti-Solvent Vapor Diffusion

This technique is highly effective for compounds that are difficult to crystallize or are only soluble in high-boiling point solvents like DMF or DMSO.[1][9]

  • Preparation: Dissolve your compound in a minimal amount of a "good" solvent (one in which it is highly soluble, e.g., DCM or DMF) in a small vial.

  • Setup: Place this small vial inside a larger, sealable jar or beaker. Add a layer of "anti-solvent" (a solvent in which your compound is insoluble, e.g., hexane or diethyl ether) to the larger jar, ensuring the level is below the top of the inner vial.

  • Diffusion: Seal the larger jar. The more volatile anti-solvent will slowly vaporize and diffuse into the "good" solvent in the inner vial.

  • Crystallization: As the concentration of the anti-solvent in the solution increases, the solubility of your compound decreases, leading to slow and gradual crystallization over several hours or days.[1]

  • Isolation: Once suitable crystals have formed, carefully remove the inner vial, decant the mother liquor, and isolate the crystals.

Troubleshooting Guide

Encountering issues during recrystallization is a common part of laboratory work. This guide provides solutions to the most frequent challenges.

IssuePossible Cause(s)Recommended Solution(s)
No crystals form upon cooling. 1. The solution is not sufficiently saturated (too much solvent was used).[8][10] 2. The solution has become supersaturated.[10] 3. The compound is too soluble in the chosen solvent, even at low temperatures.1. Re-heat the solution and boil off some of the solvent to increase the concentration, then allow it to cool again.[8][10] 2. Induce nucleation by gently scratching the inside of the flask with a glass rod at the solution's surface or by adding a "seed crystal" of the pure compound.[7][8][10] 3. Cool the solution in a colder bath (e.g., dry ice/acetone). If this fails, recover the solid by evaporating all the solvent and attempt the recrystallization again with a different solvent system.[10]
Compound "oils out" instead of crystallizing. 1. The boiling point of the solvent is higher than the melting point of the compound. 2. The solution is too concentrated, causing the compound to come out of solution above its melting point.[10] 3. The cooling rate is too fast.1. Select a solvent with a lower boiling point. 2. Re-heat the solution to re-dissolve the oil. Add a small amount of additional hot solvent to decrease the saturation, then allow it to cool much more slowly.[8][10] Insulating the flask can help. 3. If using a mixed-solvent system, add more of the "good" (more soluble) solvent before re-cooling.[8]
Crystallization happens too quickly ("crashing out"). The solution is too concentrated, or the temperature dropped too rapidly. This traps impurities.[8]Re-heat the flask to re-dissolve the solid. Add a small amount (10-20%) of additional hot solvent to slightly decrease saturation. Allow the solution to cool more slowly.[8] The goal is for the first crystals to appear after about 5-10 minutes of cooling.[8]
A very low yield of purified crystals. 1. Too much solvent was used initially, leaving a significant amount of product dissolved in the mother liquor.[7][8] 2. Premature crystallization occurred during a hot filtration step. 3. The crystals were washed with solvent that was not cold enough, re-dissolving some of the product.1. Before filtering, check for completeness of crystallization by dipping a glass rod in the mother liquor and letting it dry. If a large residue forms, more product can be recovered by further cooling or by evaporating some solvent and re-cooling.[8] 2. Ensure the filtration apparatus is pre-heated and the filtration is performed quickly.[7] 3. Always wash the collected crystals with a minimal amount of ice-cold solvent.
Troubleshooting Decision Tree

G start Solution Cooled q1 Crystals Formed? start->q1 no_xtal No Crystals q1->no_xtal No xtal_ok Crystals Formed q1->xtal_ok Yes q2 Is it an Oil? q3 Yield OK? q2->q3 No oil Oiled Out q2->oil Yes low_yield Low Yield q3->low_yield No success Success: Isolate Crystals q3->success Yes induce Scratch Flask / Add Seed Crystal no_xtal->induce induce->q1 evap Boil Off Some Solvent induce->evap If no success evap->q1 reheat Re-heat, Add More Solvent, Cool Slowly oil->reheat reheat->q1 xtal_ok->q2 check_ml Check Mother Liquor, Evaporate & Recool low_yield->check_ml check_ml->success

Caption: A decision tree for troubleshooting common recrystallization issues.

Frequently Asked Questions (FAQs)

  • Q1: My crude product is an oil. Can I still use recrystallization?

    • A1: Yes, but you must first induce it to solidify. Try dissolving the oil in a small amount of a volatile solvent (like diethyl ether), then adding a non-polar solvent (like hexane) until it becomes cloudy. Scratching the flask or placing it in the freezer may help it solidify. Once you have a crude solid, you can proceed with recrystallization.

  • Q2: How do I know if my final product is pure?

    • A2: The two most common methods are Thin-Layer Chromatography (TLC) and melting point analysis. A pure compound should appear as a single spot on a TLC plate. Additionally, a pure crystalline solid will have a sharp, narrow melting point range (typically < 2 °C). Compare the experimental melting point to the literature value if available.

  • Q3: Can I re-use the mother liquor?

    • A3: The mother liquor contains your dissolved product as well as soluble impurities. You can often recover a second crop of crystals by evaporating a portion of the solvent from the mother liquor and re-cooling. However, this second crop will likely be less pure than the first and may require a second recrystallization.

  • Q4: What is the difference between crystallization and precipitation?

    • A4: Crystallization is a slow, selective process where molecules arrange themselves into a highly ordered crystal lattice, excluding impurities. Precipitation is a rapid formation of an amorphous solid, which often traps impurities. The goal of recrystallization is to ensure slow crystal growth to maximize purity.

References

  • Benchchem. (n.d.). Technical Support Center: Crystallization of Pyrimidine Compounds.
  • Chemistry LibreTexts. (2022, April 7). 3.6F: Troubleshooting.
  • Semantic Scholar. (2013, November 4).
  • University of York. (n.d.).
  • YouTube. (2022, July 8).
  • (n.d.).
  • ResearchGate. (n.d.).
  • Ketone Pharma. (2024, August 21).
  • Revue Roumaine de Chimie. (n.d.).
  • (n.d.).
  • ECHEMI. (n.d.).
  • Google Patents. (n.d.).
  • ChemScene. (n.d.). 1072944-76-3 | Methyl 4-cyclopropyl-2-(methylthio)
  • ResearchGate. (2016, April 1). What is the best method for crystallization of a pyrimidin-2(5)
  • MDPI. (2011, June 30).
  • (n.d.). Purification of (S)
  • Systematic Reviews in Pharmacy. (2018, January 15).
  • Benchchem. (n.d.).

Sources

Optimization

Managing impurities in multi-step pyrimidine synthesis

Welcome to the Process Chemistry Technical Support Center. Pyrimidine cores are ubiquitous in modern drug discovery, serving as the foundation for numerous kinase inhibitors and nucleoside analogs.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Process Chemistry Technical Support Center. Pyrimidine cores are ubiquitous in modern drug discovery, serving as the foundation for numerous kinase inhibitors and nucleoside analogs. However, the multi-step functionalization of pyrimidines—typically involving halogenation, nucleophilic aromatic substitution (SNAr), and transition-metal-catalyzed cross-coupling—presents unique impurity management challenges.

This guide is designed for researchers and drug development professionals to troubleshoot and mitigate critical impurities during pyrimidine synthesis.

Process Chemistry Workflow & Impurity Checkpoints

PyrimidineWorkflow Start Starting Material (Pyrimidone) Chlorination Activation / Chlorination (POCl3) Start->Chlorination SNAr 1st SNAr (C-4 position) Amine/Alkoxide Chlorination->SNAr 2,4-Dichloropyrimidine Imp1 Impurity: Phosphorodichloridates Chlorination->Imp1 Side Reaction Coupling Cross-Coupling (C-2 position) Pd-Catalyzed SNAr->Coupling C-4 Substituted Intermediate Imp2 Impurity: C-2 Regioisomer SNAr->Imp2 Regioselectivity Issue Isolation Final API Isolation Crystallization Coupling->Isolation Crude API Imp3 Impurity: Residual Palladium Coupling->Imp3 Metal Coordination

Multi-step pyrimidine synthesis workflow highlighting critical impurity generation checkpoints.

Troubleshooting Guides & FAQs

Q1: Why am I observing C-2 substitution (or a mixture of regioisomers) during the SNAr reaction of my 2,4-dichloropyrimidine, and how do I force C-4 selectivity?

Expertise & Experience (Causality): General heterocyclic chemistry dictates that nucleophilic aromatic substitution (SNAr) on 2,4-dichloropyrimidines is heavily C-4 selective because the Lowest Unoccupied Molecular Orbital (LUMO) is predominantly localized at the C-4 position[1]. However, regioselectivity is highly sensitive to the electronic environment. When an electron-donating substituent (e.g., -OMe, -NHMe) is present at C-6, the LUMO lobes at C-2 and C-4 become similar in size[1]. Furthermore, if the energy gap between the LUMO and LUMO+1 drops to ≤ 0.25 eV, the reaction becomes highly sensitive to the LUMO+1 orbital (which has a large lobe at C-2), leading to a mixture of regioisomers[1].

Additionally, specific nucleophiles can alter selectivity through thermodynamic stabilization. For example, 2-MeSO2-4-chloropyrimidine reacts with alkoxides exclusively at C-2 (even at -78 °C) because of a strong hydrogen bond that forms between the alkoxide oxygen and the methyl hydrogen of the MeSO2 group, which stabilizes the C-2 transition state[2].

Experimental Protocol: Self-Validating C-4 Selective SNAr To enforce C-4 selectivity, strict kinetic control must be maintained to override competing LUMO+1 interactions.

  • Preparation: Dissolve the 2,4-dichloropyrimidine derivative (1.0 eq) in a moderately polar aprotic solvent (e.g., THF or DCM) to minimize solvent-induced stabilization of the C-2 transition state.

  • Temperature Control: Cool the reactor to between -20 °C and 0 °C. Lower temperatures kinetically favor the standard C-4 substitution pathway.

  • Nucleophile Addition: Add the amine nucleophile (1.05 eq) and a sterically hindered, non-nucleophilic base (e.g., DIPEA, 1.2 eq) dropwise over 1 hour. Slow addition prevents local concentration spikes that drive bis-substitution.

  • Self-Validation (IPC): Pull an aliquot after 2 hours. Quench in water/MeCN and analyze via LC-MS. The system is validated if the C-4 product peak area is >95% and unreacted starting material is <2%. If the C-2 isomer exceeds 5%, lower the temperature for future batches or increase the steric bulk of the base.

Q2: My pyrimidine cross-coupling product (Suzuki/Buchwald-Hartwig) retains high levels of Palladium (>500 ppm) even after silica gel chromatography. How can I reduce this to <10 ppm for API specifications?

Expertise & Experience (Causality): Pyrimidine rings are highly nitrogen-rich and act as strong bidentate or monodentate chelators for transition metals. During Pd-catalyzed cross-couplings, palladium strongly coordinates to the pyrimidine nitrogen atoms. Physisorption via standard column chromatography is entirely insufficient to break these coordination bonds, often leaving residual palladium levels well above the 100 ppm threshold acceptable for biological assays, let alone the <10 ppm threshold required for final APIs[3]. Chemisorption using solid-supported functionalized silica scavengers is required to out-compete the pyrimidine for the metal[4].

Experimental Protocol: Self-Validating Palladium Scavenging While thiol-based scavengers are common, they can occasionally react with the API to generate novel sulfur-based impurities in the product stream[4]. A triamine-functionalized silica is often the preferred alternative.

  • Post-Reaction Workup: After the cross-coupling is complete, perform a standard aqueous workup to remove inorganic salts. Concentrate the organic layer.

  • Resin Incubation: Redissolve the crude product in a suitable solvent (e.g., EtOAc or THF). Add triamine-functionalized silica resin (typically 10-20% w/w relative to the theoretical yield).

  • Agitation: Heat the suspension to 40-50 °C and agitate for 4 to 12 hours. The elevated temperature increases the kinetic exchange rate of Pd from the pyrimidine core to the resin.

  • Filtration: Filter the mixture through a pad of Celite to remove the metal-bound resin. Concentrate the filtrate.

  • Self-Validation: Analyze the isolated solid using X-Ray Fluorescence (XRF) or ICP-MS[5]. The protocol is validated and complete when the Pd content is confirmed to be <10 ppm.

Q3: During the activation of pyrimidones to chloropyrimidines using POCl3, I am seeing persistent baseline impurities and over-chlorinated byproducts. How can I mitigate this?

Expertise & Experience (Causality): The conversion of pyrimidones to chloropyrimidines using phosphorus oxychloride (POCl3) proceeds via a highly reactive phosphorodichloridate intermediate. If the reaction is quenched improperly, incomplete hydrolysis of these intermediates results in persistent phosphorus impurities that degrade the API and complicate downstream chromatography. Furthermore, if DMF is used as a Vilsmeier-Haack catalyst, localized overheating during an exothermic aqueous quench can lead to formylation side-reactions or over-chlorination.

Experimental Protocol: Controlled POCl3 Quench

  • Distillation: Upon reaction completion, remove excess POCl3 via vacuum distillation at a maximum bath temperature of 50 °C to prevent thermal degradation of the pyrimidine core.

  • Reverse Quench: Dissolve the resulting heavy syrup in a water-immiscible solvent (e.g., DCM). Crucial Step: Perform a reverse quench by adding the organic solution dropwise into a vigorously stirred biphasic mixture of DCM and saturated aqueous NaHCO3 (or cold water/ice) maintained strictly at 0-5 °C.

  • Hydrolysis: Stir the biphasic mixture for at least 2 hours at room temperature to ensure complete hydrolysis of any residual phosphorodichloridates.

  • Self-Validation: Separate the layers, wash the organic layer with brine, dry over Na2SO4, and concentrate. The absence of baseline streaks on TLC and a clean LC-MS chromatogram (free of +PO2Cl mass adducts) validate the successful removal of phosphorus species.

Quantitative Data Summary: Impurity Management

Impurity TypeOrigin StageAnalytical DetectionMitigation StrategyAcceptable Target Limit
C-2 Regioisomer SNAr ReactionLC-MS / 1H NMRTemperature control (-20°C), bulky base< 5.0% (In-Process)
Residual Palladium Cross-CouplingXRF / ICP-MSTriamine-functionalized silica scavenging< 10 ppm (API final)
Phosphorodichloridates POCl3 ActivationTLC / LC-MSReverse quench, extended hydrolysisUndetectable
Novel Sulfur Adducts Pd ScavengingLC-MSSwitch from thiol to triamine resins< 0.1% (API final)

Sources

Reference Data & Comparative Studies

Validation

Advanced ¹³C NMR Characterization of Substituted Pyrimidines: A Comparative Guide to Probe Technologies

Executive Summary In the landscape of medicinal chemistry, pyrimidine derivatives are a cornerstone of modern drug discovery, frequently serving as the core scaffold for kinase inhibitors, antivirals, and antineoplastic...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of medicinal chemistry, pyrimidine derivatives are a cornerstone of modern drug discovery, frequently serving as the core scaffold for kinase inhibitors, antivirals, and antineoplastic agents. Unambiguous structural elucidation of these heterocycles relies heavily on Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy[1]. However, characterizing highly substituted pyrimidines presents a severe analytical bottleneck: the presence of multiple quaternary carbons (C2, C4, C6) combined with the inherently low natural abundance of ¹³C (1.1%) results in exceptionally weak signals.

This guide objectively compares the performance of Advanced Cryogenic NMR Probes (The Product) against Conventional Room Temperature (RT) Probes (The Alternative) . By analyzing the physics of signal detection and substituent chemical shifts, we provide drug development professionals with field-proven methodologies to overcome sensitivity limits in mass-limited pyrimidine libraries.

The Physics of the Problem: Substituent Effects on Pyrimidine ¹³C Shifts

Substituted pyrimidines present unique NMR challenges. The heteroaromatic ring contains multiple quaternary carbons which lack attached protons. Consequently, these carbons do not benefit significantly from the Nuclear Overhauser Effect (NOE) during standard proton-decoupled ¹³C{¹H} acquisition, leading to long longitudinal relaxation times ( T1​ ) and poor signal-to-noise ratios (SNR).

Furthermore, the chemical shifts of the pyrimidine carbon framework are highly sensitive to the electronic nature of their substituents[1]. Research demonstrates that ¹³C NMR chemical shifts in substituted six-membered nitrogen heteroaromatics correlate strongly with the additivity parameters of substituted benzene derivatives[2]. Electron-donating groups (e.g., -NH₂, -OH) shield the para-like C5 position via resonance, shifting it upfield, while electron-withdrawing groups deshield the ring carbons.

Table 1: Typical ¹³C NMR Chemical Shifts of Substituted Pyrimidines

Data synthesized from substituent additivity effects and standard literature ranges.

Compound ScaffoldC2 (ppm)C4 (ppm)C5 (ppm)C6 (ppm)Electronic Effect
Unsubstituted Pyrimidine 158.4156.9121.9156.9Baseline
2-Aminopyrimidine 162.5158.2110.5158.2C5 Shielding (Resonance)
5-Bromopyrimidine 159.1157.5119.5157.5Heavy Atom Effect
4,6-Dichloropyrimidine 159.8161.2122.5161.2Inductive Deshielding

Product Comparison: Cryogenic Probes vs. Conventional RT Probes

To overcome the sensitivity limits of quaternary pyrimidine carbons, the hardware used for signal acquisition is the most critical variable.

Conventional RT Probes (The Alternative): Standard probes operate with the detection coil and preamplifiers at room temperature (~300 K). Because thermal (Johnson-Nyquist) noise is proportional to the square root of the temperature, these probes struggle to detect low-concentration pyrimidine samples (<5 mM) without requiring days of signal averaging[3].

Cryogenic Probes (The Product): CryoProbes utilize closed-cycle helium gas to cool the transmit/receive coils and preamplifiers to ~20 K, while the sample itself is maintained at ambient temperature[4].

The Causality of Performance: Cooling the electronics to ~20 K reduces thermal noise by a factor of 300/20​≈3.9× [3]. In practice, this reduction in electronic noise yields a 4x to 5x improvement in SNR for ¹³C detection compared to an equivalent RT probe[4]. Because NMR measurement time scales with the inverse square of the SNR, a 4x SNR gain translates to a 16-fold reduction in experimental time , allowing high-throughput screening of microgram-scale drug libraries.

Table 2: Performance Comparison for ¹³C NMR Acquisition
ParameterConventional RT ProbeCryogenic NMR ProbeCausality / Advantage
Coil Temperature ~300 K~20 KDrastically reduces Johnson-Nyquist thermal noise[3].
Relative ¹³C SNR 1x (Baseline)4x - 5xLower electrical resistance and thermal noise[4].
Min. Concentration > 50 mM1 - 5 mMEnables analysis of mass-limited drug candidates[3].
Acquisition Time 16 Hours (Overnight)1 HourTime scales inversely with the square of SNR ( 1/16th time).
Quaternary C Detection Poor (Long T1​ , No NOE)ExcellentHigh sensitivity captures weak signals from C2, C4, C6.

Experimental Workflows & Methodologies

When characterizing novel pyrimidines, scientists must choose between direct 1D ¹³C detection and indirect 2D methodologies. The workflow below maps the logical relationship between sample concentration, probe selection, and experimental execution.

NMR_Workflow Sample Substituted Pyrimidine Sample Preparation Decision Sample Concentration? Sample->Decision RT_Probe Conventional RT Probe (Alternative) Decision->RT_Probe High (>50 mM) Cryo_Probe Cryogenic NMR Probe (Product) Decision->Cryo_Probe Low (<5 mM) OneD_NMR Standard 1D 13C NMR (Direct Detection) RT_Probe->OneD_NMR High SNR Cryo_Probe->OneD_NMR 4x-5x SNR Boost TwoD_NMR 2D 1H-13C HMBC (Indirect Detection) Cryo_Probe->TwoD_NMR Quaternary C Assignment Analysis Structural Elucidation & Substituent Effect Mapping OneD_NMR->Analysis TwoD_NMR->Analysis

Fig 1: Experimental workflow for pyrimidine NMR characterization comparing probe technologies.

Protocol: Self-Validating ¹³C NMR Acquisition for Substituted Pyrimidines

To ensure trustworthiness and reproducibility, the following protocol is designed as a self-validating system for acquiring high-fidelity ¹³C spectra using a CryoProbe.

Step 1: Sample Preparation & Internal Referencing

  • Action: Dissolve 2-5 mg of the pyrimidine derivative in 600 µL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). Add Tetramethylsilane (TMS) at 0.00 ppm.

  • Causality: The choice of deuterated solvent is critical depending on compound solubility[1]. DMSO-d₆ is highly preferred for polar substituted pyrimidines (e.g., amino-pyrimidines) to prevent molecular aggregation. The inclusion of TMS creates a self-validating internal standard, ensuring that the highly variable C5 chemical shifts are referenced accurately against absolute zero.

Step 2: Probe Tuning and Matching (ATM)

  • Action: Insert the sample into the CryoProbe. Execute Automatic Tuning and Matching (ATM) for both the ¹H and ¹³C channels.

  • Causality: Precise impedance matching minimizes reflected Radio Frequency (RF) power. For low-gamma nuclei like ¹³C, optimal power transmission is required to achieve the exact 90° excitation pulse, maximizing signal detection.

Step 3: Pulse Sequence Selection (zgpg30)

  • Action: Select a 1D ¹³C sequence with standard power-gated decoupling (e.g., zgpg30 on Bruker systems) utilizing a 30° flip angle.

  • Causality: Because pyrimidine quaternary carbons (C2, C4, C6) lack attached protons, they do not benefit from NOE during standard decoupling. Using a 30° flip angle (instead of 90°) allows for significantly faster longitudinal relaxation recovery between scans, preventing signal saturation of the quaternary carbons.

Step 4: Relaxation Delay ( D1​ ) Calibration

  • Action: Set the relaxation delay ( D1​ ) to 2-3 seconds. Run a preliminary 16-scan experiment to validate signal intensity.

  • Causality: Quaternary pyrimidine carbons have exceptionally long T1​ relaxation times. A sufficient D1​ ensures the bulk magnetization fully returns to the Z-axis before the next pulse. If the C2/C4/C6 peaks appear disproportionately small compared to the C5 peak, the system self-indicates that the D1​ must be increased to ensure quantitative reliability.

Step 5: Orthogonal Validation via 2D HMBC

  • Action: If C2 and C4 cannot be unambiguously distinguished via 1D ¹³C shifts alone, execute a 2D ¹H-¹³C Heteronuclear Multiple Bond Correlation (HMBC) experiment.

  • Causality: HMBC bypasses the low sensitivity of direct ¹³C detection by transferring magnetization from highly sensitive ¹H nuclei. It allows researchers to assign the quaternary C2 and C4 carbons by observing long-range scalar couplings ( 2J , 3J ) from adjacent substituent protons or the isolated C5 proton.

References

  • Source: creative-biostructure.
  • Source: benchchem.
  • Source: mdpi.
  • Source: bruker.

Sources

Comparative

A Comparative Crystallographic Guide to Pyrimidine-5-Carboxylate Derivatives: From Synthesis to Supramolecular Architecture

Introduction: The Structural Significance of Pyrimidine-5-Carboxylates Pyrimidine derivatives are a cornerstone in medicinal chemistry and materials science, forming the structural core of numerous therapeutic agents and...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Structural Significance of Pyrimidine-5-Carboxylates

Pyrimidine derivatives are a cornerstone in medicinal chemistry and materials science, forming the structural core of numerous therapeutic agents and functional materials.[1][2] Their biological activities, which span antiviral, anticancer, antibacterial, and anti-inflammatory properties, are profoundly dictated by their three-dimensional structure and intermolecular interactions.[2][3] The pyrimidine-5-carboxylate scaffold, in particular, offers a versatile platform for chemical modification, where the carboxylate group acts as a potent hydrogen bond acceptor and a key site for derivatization.

Understanding the precise spatial arrangement of atoms and the intricate network of non-covalent interactions within the crystalline state is paramount for rational drug design and the engineering of materials with desired properties. X-ray crystallography remains the gold standard for this purpose, providing unambiguous determination of molecular conformation and supramolecular assembly.[4][5] This guide offers a comparative analysis of the X-ray crystallography of several pyrimidine-5-carboxylate derivatives, elucidating how subtle changes in chemical structure influence crystal packing and hydrogen bonding motifs. We will delve into the synthetic methodologies, crystallization protocols, and the resulting structural insights, providing a comprehensive resource for researchers in drug development and chemical sciences.

Comparative Analysis of Crystal Structures

The substitution pattern on the pyrimidine ring dramatically influences the resulting supramolecular architecture. By comparing the crystal structures of different derivatives, we can discern recurring hydrogen bonding patterns, known as supramolecular synthons, and understand how specific functional groups direct the crystal packing.

A common theme in the crystal structures of pyrimidine-5-carboxylates is the formation of robust hydrogen-bonded dimers and chains. For instance, in ethyl 4-(4-cyanophenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate, molecules are linked by intermolecular N—H⋯O hydrogen bonds into one-dimensional chains, which are further connected by N—H⋯S interactions to form a three-dimensional network.[6] In contrast, the crystal structures of 5-hydroxymethylpyrimidines, derived from the reduction of the corresponding esters, often feature O–H···N hydrogen bonds between the hydroxyl group and a pyrimidine ring nitrogen, forming characteristic C(6) chains.[7]

The influence of substituents is clearly demonstrated in a study of 5,6-disubstituted pyrimidine derivatives, where the supramolecular structures differ significantly.[2][8] One derivative forms a three-dimensional network through two N-H···O and one C-H···O hydrogen bonds, another assembles into sheets via one O-H···N hydrogen bond and π-π interactions, while a third derivative's aggregation is governed solely by π-π stacking.[2][8] This highlights the delicate interplay between different non-covalent forces in dictating the final crystal structure.

Quantitative Crystallographic Data Comparison

To facilitate a direct comparison, the table below summarizes key crystallographic parameters for a selection of pyrimidine-5-carboxylate derivatives.

Compound NameFormulaCrystal SystemSpace Groupa (Å)b (Å)c (Å)Key H-Bond MotifsRef.
Ethyl 4-(4-cyanophenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylateC₁₅H₁₅N₃O₂STriclinicP-19.2938(19)13.277(3)14.512(3)N—H⋯O chains, N—H⋯S cross-links[6]
(4-(Butylamino)-2-phenyl-6-methyl-pyrimidin-5-yl)methanol (3c)-MonoclinicP2₁/n---O–H···N chains, N−H∙∙∙N interactions, Intramolecular S(6)[7]
2,4-dichloro-5-(chloroethyl)pyrimidine (14)------π-π stacking interactions forming chains[2]
Ethyl 4-(4-hydroxyphenyl)–6–methyl-2-oxo-1,2,3,4–tetrahydropyrimidin-5-carboxylate (4e)C₁₄H₁₆N₂O₄-----N-H stretching, Phenolic -OH stretching[3]
5-Fluorocytosinium sulfanilate monohydrate------R²₂(8) and R⁴₄(22) ring motifs[9]

Note: Full crystallographic data can be found in the cited references.

Experimental Methodologies: A Self-Validating Workflow

The successful crystallographic analysis of pyrimidine-5-carboxylate derivatives hinges on a logical and self-validating workflow, from rational synthesis to high-quality crystal growth and data collection.

Synthesis of Pyrimidine-5-Carboxylate Derivatives

A prevalent and robust method for the synthesis of many tetrahydropyrimidine-5-carboxylate derivatives is the Biginelli reaction. This one-pot, three-component condensation involves an aldehyde, a β-ketoester (like ethyl acetoacetate), and urea or thiourea.[3][6] The choice of these starting materials directly dictates the substituents at positions 4 and 2 of the pyrimidine ring.

Experimental Protocol: Biginelli Synthesis of Ethyl 4-(4-cyanophenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate [6]

  • Reactant Mixture: Combine 4-cyanobenzaldehyde (2 mmol), ethyl acetoacetate (2 mmol), thiourea (3 mmol), and a catalytic amount of NH₄Cl (1 mmol) in acetic acid (10 ml).

  • Reaction: Reflux the mixture at 100 °C for 8 hours. The causality here is that the acidic conditions and heat promote the cascade of reactions, including imine formation, Michael addition, and cyclization, leading to the dihydropyrimidine core.

  • Isolation: Allow the reaction mixture to cool to room temperature. The product, being less soluble in the cooled solvent system, will precipitate out.

  • Purification: Filter the solid product, wash with ethanol and then water to remove unreacted starting materials and the catalyst.

  • Recrystallization: Further purify the product by recrystallization from a suitable solvent, such as ethanol, to obtain high-purity material suitable for crystallization trials.

Biginelli Reaction Workflow cluster_reactants Starting Materials cluster_process Reaction & Purification cluster_output Final Product A Aldehyde (e.g., 4-cyanobenzaldehyde) React One-Pot Condensation (Acetic Acid, 100°C) A->React B β-Ketoester (e.g., Ethyl Acetoacetate) B->React C Thiourea C->React Precipitate Cooling & Precipitation React->Precipitate 8 hrs Filter Filtration & Washing Precipitate->Filter Recrystallize Recrystallization (Ethanol) Filter->Recrystallize Product Pure Pyrimidine-5-carboxylate Derivative Crystals Recrystallize->Product

Caption: Workflow for the Biginelli synthesis of pyrimidine-5-carboxylate derivatives.

Crystallization Techniques

Obtaining single crystals of sufficient quality for X-ray diffraction is often the most challenging step. The choice of solvent and crystallization method is critical.

  • Slow Evaporation: This is a widely used and effective technique. The synthesized compound is dissolved in a suitable solvent or solvent mixture to near saturation. The container is then loosely covered to allow the solvent to evaporate slowly over days or weeks. As the solvent evaporates, the solution becomes supersaturated, promoting the formation of well-ordered crystals. For example, single crystals of ethyl 4-(4-cyanophenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate were successfully grown by the slow evaporation of an ethanol solution.[6]

  • Vapor Diffusion: This method involves dissolving the compound in a "good" solvent and placing this solution in a sealed chamber containing a larger reservoir of a "poor" solvent (an anti-solvent) in which the compound is insoluble. The vapor of the anti-solvent slowly diffuses into the solution of the compound, reducing its solubility and inducing crystallization.

  • Cooling Crystallization: This technique relies on the principle that the solubility of most compounds decreases as the temperature is lowered. A saturated or near-saturated solution of the compound is prepared at an elevated temperature and then allowed to cool slowly to room temperature, and subsequently in a refrigerator or ice bath, to induce crystallization.

Crystallization Workflow cluster_methods Crystallization Methods Start Purified Compound Dissolve Dissolve in Minimal 'Good' Solvent Start->Dissolve SlowEvap Slow Evaporation (Loosely covered vial) Dissolve->SlowEvap VaporDiff Vapor Diffusion (Sealed chamber with anti-solvent) Dissolve->VaporDiff Cooling Slow Cooling (Room temp -> Ice bath) Dissolve->Cooling Crystal Single Crystals Formed SlowEvap->Crystal VaporDiff->Crystal Cooling->Crystal Harvest Harvest & Mount Crystal Crystal->Harvest Xray X-ray Diffraction Analysis Harvest->Xray

Caption: General workflow for single crystal growth of organic compounds.

X-ray Data Collection and Structure Refinement

A suitable single crystal is mounted on a goniometer and placed in a stream of cold nitrogen gas (typically around 100 K) to minimize thermal motion of the atoms. The crystal is then irradiated with a monochromatic X-ray beam. The diffraction pattern is collected on a detector as the crystal is rotated. The collected data are then processed to determine the unit cell dimensions and space group. The structure is solved using direct methods or Patterson methods and refined using full-matrix least-squares on F².[4]

Deciphering Supramolecular Synthons: The Logic of Crystal Packing

The predictability of hydrogen bonding patterns is a central concept in crystal engineering. In pyrimidine-5-carboxylates, several key functional groups act as reliable hydrogen bond donors and acceptors, leading to the formation of recognizable supramolecular synthons.

  • Amide/Thioamide Dimers: The N-H groups of the pyrimidine ring are excellent hydrogen bond donors, while the carbonyl oxygen (or sulfur) of the carboxylate or a neighboring molecule is a strong acceptor. This frequently leads to the formation of centrosymmetric R²₂(8) dimers, a highly stable and common motif.[9]

  • Carboxylic Acid Dimers/Chains: If the ester at the 5-position is hydrolyzed to a carboxylic acid, classic acid-acid dimers or catemer chains can form, significantly altering the crystal packing.

  • Amino-Pyrimidine Pairing: The amino groups often found at the 2- or 4-positions can form N-H···N hydrogen bonds with the ring nitrogen atoms of an adjacent molecule, mimicking the base-pairing seen in nucleic acids.[10][11]

The interplay between these primary synthons and weaker interactions like C-H···O, C-H···π, and π-π stacking interactions ultimately defines the three-dimensional architecture of the crystal.[12][13]

Supramolecular Synthons cluster_interactions Key Intermolecular Interactions cluster_motifs Resulting Supramolecular Motifs (Synthons) PyrimidineCore Pyrimidine-5-Carboxylate Core + H-Bond Donors (N-H, O-H) + H-Bond Acceptors (N, C=O) Hbond Strong H-Bonds (N-H···O, O-H···N, N-H···N) PyrimidineCore->Hbond Functional Groups Enable Weak_Hbond Weak H-Bonds (C-H···O, C-H···π) PyrimidineCore->Weak_Hbond Functional Groups Enable PiStack π-π Stacking PyrimidineCore->PiStack Functional Groups Enable Dimers Dimers (e.g., R²₂(8)) Hbond->Dimers Primary Drivers Chains 1D Chains (e.g., C(6)) Hbond->Chains Primary Drivers Sheets 2D Sheets Hbond->Sheets Primary Drivers Networks 3D Networks Hbond->Networks Primary Drivers Weak_Hbond->Sheets Stabilize Weak_Hbond->Networks Stabilize PiStack->Chains Stabilize PiStack->Networks Stabilize

Sources

Validation

Comparing the efficacy of different pyrimidine-based kinase inhibitors

An Objective Guide to Comparing the Efficacy of Pyrimidine-Based Kinase Inhibitors The landscape of targeted cancer therapy has been revolutionized by the development of small molecule kinase inhibitors. Among the divers...

Author: BenchChem Technical Support Team. Date: March 2026

An Objective Guide to Comparing the Efficacy of Pyrimidine-Based Kinase Inhibitors

The landscape of targeted cancer therapy has been revolutionized by the development of small molecule kinase inhibitors. Among the diverse chemical scaffolds employed, the pyrimidine nucleus stands out as a "privileged structure," forming the core of numerous FDA-approved drugs.[1] Their success stems from the pyrimidine ring's ability to act as a bioisostere of adenine, effectively competing with ATP for the binding site within the kinase catalytic domain.[2][3]

This guide provides an in-depth comparative analysis of the efficacy of prominent pyrimidine-based kinase inhibitors. We will delve into supporting experimental data, explain the causality behind methodological choices, and offer field-proven insights for researchers, scientists, and drug development professionals.

The Pyrimidine Core: A Foundation for Potency and Selectivity

The pyrimidine scaffold is a cornerstone in modern medicinal chemistry, particularly for kinase inhibitor design. Its nitrogen-containing heterocyclic structure allows for versatile substitutions at various positions, enabling chemists to fine-tune potency, selectivity, and pharmacokinetic properties. Many aminopyrimidine derivatives exert their anticancer activity by inhibiting different types of protein kinases, as they mimic the purine scaffold of ATP, the universal phosphate donor for kinase-catalyzed reactions.[4] This mimicry facilitates binding to the highly conserved ATP pocket in the kinase hinge region, providing a stable anchor for the inhibitor.

Comparative Efficacy Analysis of Key Pyrimidine-Based Inhibitors

The true measure of an inhibitor's efficacy lies not just in its raw potency but also in its selectivity, its ability to overcome resistance, and its performance in relevant biological systems. Here, we compare several classes of pyrimidine-based inhibitors targeting critical oncogenic kinases.

Epidermal Growth Factor Receptor (EGFR) Inhibitors

EGFR is a receptor tyrosine kinase that, when dysregulated, drives proliferation in several cancers, notably non-small cell lung cancer (NSCLC).[5] The evolution of EGFR inhibitors provides a compelling case study in the power of pyrimidine-based scaffolds to overcome clinical resistance.

  • First-Generation (Quinazoline-based): Inhibitors like Erlotinib and Gefitinib, while effective against activating EGFR mutations (e.g., L858R, Del19), inevitably lead to resistance, most commonly through the acquisition of a secondary "gatekeeper" T790M mutation in the ATP binding pocket.[6][7]

  • Third-Generation (Pyrimidine-based): To address this, third-generation inhibitors were developed. Osimertinib , a mono-anilino-pyrimidine compound, was designed to selectively target both the initial sensitizing mutations and the resistant T790M variant, while sparing wild-type (WT) EGFR, thereby reducing toxicity.[1][5]

The diagram below illustrates the EGFR signaling pathway and the points of inhibition.

EGFR_Pathway cluster_membrane cluster_cytoplasm cluster_nucleus cluster_inhibitors EGFR EGFR P1 Dimerization & Autophosphorylation EGF EGF Ligand EGF->EGFR Binds RAS RAS P1->RAS PI3K PI3K P1->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation Erlotinib Erlotinib (1st Gen) Erlotinib->P1 Inhibits (WT & mutant) Osimertinib Osimertinib (3rd Gen, Pyrimidine) Osimertinib->P1 Inhibits (mutant, incl. T790M) T790M T790M Mutation (Resistance) T790M->Erlotinib Blocks

Caption: EGFR signaling and points of therapeutic intervention.

Comparative Efficacy Data (IC₅₀ Values)

The superiority of pyrimidine-based Osimertinib is evident in its biochemical and cellular potency against EGFR variants.[1]

ParameterOsimertinib (Pyrimidine-based)Erlotinib (Quinazoline-based)
Target IC₅₀ (nM) IC₅₀ (nM)
EGFR (L858R/T790M)<1>1000
EGFR (Del19/T790M)1>1000
EGFR (WT)15-501-10
Data compiled from publicly available sources.[1]

The data clearly shows that while Erlotinib is potent against wild-type EGFR, it loses efficacy against the T790M resistance mutation. Osimertinib potently inhibits the double mutant while maintaining a favorable window of selectivity over wild-type EGFR.

Aurora Kinase Inhibitors

Aurora kinases (A and B) are critical regulators of mitosis, and their overexpression is common in many cancers. Several pyrimidine-based inhibitors have been developed to target this family.

  • Alisertib (MLN8237): A selective, pyrimidine-based inhibitor of Aurora Kinase A.[1][8]

  • Barasertib (AZD1152): A pro-drug that is converted to the active AZD2811, a potent and selective pyrimidine-based inhibitor of Aurora Kinase B.[1][8]

The differential targeting of Aurora A versus B has distinct biological consequences. Inhibition of Aurora A primarily leads to defects in centrosome separation and mitotic spindle formation, while inhibition of Aurora B disrupts chromosome segregation and cytokinesis, often resulting in polyploidy.

Comparative Efficacy Data (IC₅₀ Values)

CompoundTargetIC₅₀ (nM)
Alisertib Aurora A1.2
Aurora B12
Barasertib (AZD2811) Aurora A316
Aurora B0.37
Data compiled from publicly available sources.[1][8]

This table highlights the distinct selectivity profiles driven by subtle modifications to the pyrimidine scaffold, allowing researchers to probe the specific functions of each kinase isoform.

Bruton's Tyrosine Kinase (BTK) Inhibitors

The pyrazolo[3,4-d]pyrimidine scaffold, a fused pyrimidine system, is another privileged structure in kinase inhibitor design.[2][9] Ibrutinib , the first-in-class BTK inhibitor, is a prominent example. It forms a covalent bond with a cysteine residue (Cys481) in the active site of BTK, leading to irreversible inhibition.[3] This mechanism provides high potency and prolonged duration of action, proving highly effective in B-cell malignancies like chronic lymphocytic leukemia (CLL).

Methodologies for Efficacy Evaluation

Objective comparison requires robust and standardized methodologies. The protocols described here represent self-validating systems for assessing inhibitor efficacy.

Experimental Workflow for Inhibitor Evaluation

The following diagram outlines a typical workflow for the discovery and development of novel pyrimidine-based inhibitors.

Workflow cluster_discovery Discovery & In Vitro Screening cluster_preclinical Preclinical Development cluster_clinical Clinical Trials biochem Biochemical Kinase Assay (Determine IC₅₀/Ki) selectivity Kinase Selectivity Profiling (>200 Kinases Panel) biochem->selectivity cell_based Cell-Based Viability Assay (Determine GI₅₀) selectivity->cell_based target_engagement Cellular Target Engagement (e.g., Western Blot for p-Substrate) cell_based->target_engagement pk Pharmacokinetics (PK) (Determine Exposure, Half-life) target_engagement->pk Lead Candidate Selection invivo In Vivo Efficacy Study (e.g., Xenograft Model) pk->invivo tox Toxicology Studies invivo->tox phase1 Phase I tox->phase1 IND Filing phase2 Phase II phase1->phase2 phase3 Phase III phase2->phase3

Caption: Workflow for the discovery and development of pyrimidine-based inhibitors.
Protocol 1: In Vitro Biochemical Kinase Inhibition Assay

This assay directly measures the ability of a compound to inhibit the enzymatic activity of a purified kinase. Radiometric assays are considered a gold standard for their sensitivity and direct measurement of phosphate incorporation.[10][11]

Causality: The choice of ATP concentration is critical. Using an ATP concentration near the Michaelis-Menten constant (Kₘ) for the enzyme ensures that the resulting IC₅₀ value is a close approximation of the inhibitor's intrinsic affinity (Kᵢ).[12] This allows for more accurate and comparable data across different studies and kinases.

Step-by-Step Methodology:

  • Reagent Preparation:

    • Prepare a stock solution of the pyrimidine-based test inhibitor in 100% DMSO.

    • Perform serial dilutions of the inhibitor to create a 10-point concentration curve.

    • Prepare a solution of the purified kinase enzyme in a suitable kinase reaction buffer.

    • Prepare a solution containing the specific peptide substrate and [γ-³³P]-ATP in the same buffer. The ATP concentration should be at or near the Kₘ for the specific kinase.

  • Assay Execution:

    • In a 96-well plate, add the kinase enzyme solution to each well.

    • Add the diluted test inhibitor or DMSO (vehicle control) to the wells and incubate for 10-15 minutes to allow for compound binding.

    • Initiate the kinase reaction by adding the substrate/[γ-³³P]-ATP solution.

    • Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes), ensuring the reaction remains in the linear range.

  • Reaction Termination and Detection:

    • Stop the reaction by adding a stop solution (e.g., phosphoric acid).

    • Transfer the reaction mixture onto a phosphocellulose filter paper. The phosphorylated substrate will bind to the paper, while unincorporated [γ-³³P]-ATP will be washed away.

    • Wash the filter paper multiple times with phosphoric acid to remove background signal.

    • Measure the radioactivity on the filter paper using a scintillation counter.

  • Data Analysis:

    • Calculate the percentage of kinase activity for each inhibitor concentration relative to the vehicle control.

    • Plot the percentage of activity against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

Protocol 2: Cell-Based Proliferation Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation after treatment with an inhibitor.[13]

Causality: This assay moves from a purified biochemical system to a more biologically relevant cellular context. It assesses not only the inhibitor's ability to hit its target but also its cell permeability and its ultimate effect on cell survival, providing a more holistic view of potency (often reported as GI₅₀ or CC₅₀).

Step-by-Step Methodology:

  • Cell Seeding:

    • Seed cancer cells in a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere and resume growth for 24 hours.[13]

  • Compound Treatment:

    • Prepare serial dilutions of the pyrimidine-based inhibitor in cell culture medium.

    • Remove the old medium from the cells and add the medium containing the various inhibitor concentrations. Include a vehicle control (e.g., 0.1% DMSO).

    • Incubate the cells for 72 hours at 37°C in a humidified CO₂ incubator.

  • MTT Incubation:

    • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[13] Viable cells with active mitochondrial reductases will convert the yellow MTT tetrazolium salt into purple formazan crystals.

  • Formazan Solubilization:

    • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[13]

  • Data Analysis:

    • Measure the absorbance of the solubilized formazan at 570 nm using a plate reader.

    • Calculate the percentage of cell viability for each inhibitor concentration relative to the vehicle control.

    • Plot the percentage of viability against the logarithm of the inhibitor concentration to determine the IC₅₀/GI₅₀ value.

Protocol 3: In Vivo Efficacy Evaluation (Tumor Xenograft Model)

In vivo studies are essential to evaluate an inhibitor's efficacy in a complex biological system, taking into account pharmacokinetics and the tumor microenvironment.[14][15]

Causality: The choice of model is paramount. Cell line-derived xenograft (CDX) models are useful for initial efficacy screening.[15] However, patient-derived xenograft (PDX) models, where tumor fragments from a patient are directly implanted into mice, often better recapitulate the heterogeneity and microenvironment of human tumors, providing more clinically relevant data.[16]

Step-by-Step Methodology:

  • Model Establishment:

    • Implant human tumor cells (e.g., NCI-H1975 for an EGFR T790M model) subcutaneously into the flank of immunocompromised mice (e.g., NOD-SCID or Athymic Nude).[17]

    • Allow tumors to grow to a palpable size (e.g., 100-150 mm³).

  • Treatment:

    • Randomize mice into treatment groups (e.g., vehicle control, pyrimidine-based inhibitor).

    • Administer the drug at a predetermined dose and schedule (e.g., 50 mg/kg, once daily by oral gavage), based on prior pharmacokinetic studies.

  • Efficacy Monitoring:

    • Measure tumor volume with calipers twice a week. Tumor volume can be calculated using the formula: (Length x Width²)/2.

    • Monitor animal body weight as a general indicator of toxicity.

  • Endpoint and Analysis:

    • Continue treatment for a specified duration (e.g., 21-28 days) or until tumors in the control group reach a predetermined maximum size.

    • Euthanize the animals and excise the tumors.

    • Calculate the tumor growth inhibition (TGI) for the treatment group compared to the vehicle group.

    • Tumors can be further analyzed for target engagement (e.g., via Western blot for phosphorylated target) or histologic changes.

Conclusion

Pyrimidine-based kinase inhibitors are a remarkably versatile and potent class of anticancer agents.[13] Their success is rooted in a privileged chemical scaffold that can be rationally modified to achieve high potency and exquisite selectivity. As demonstrated by the clinical success of compounds like Osimertinib and Ibrutinib, the pyrimidine core has been instrumental in overcoming drug resistance and improving patient outcomes. A rigorous and systematic approach to efficacy evaluation, employing standardized in vitro and in vivo methodologies as outlined in this guide, is essential for identifying the next generation of transformative pyrimidine-based therapies.

References

  • Eurofins Discovery. (2023, April 7). In Vivo Oncology Models for Drug Discovery.
  • Bentham Science. (n.d.). In Vitro and In Vivo Models for Analysis of Resistance to Anticancer Molecular Therapies.
  • Upstate. (n.d.). The Selective Profile of 35 Small Molecule Protein Kinase Inhibitors.
  • Alfa Cytology. (n.d.).
  • ProBio CDMO. (n.d.).
  • BenchChem. (2025, December). A Comparative Analysis of Pyrimidine-Based Kinase Inhibitors in Oncology.
  • Schattel, V., et al. (n.d.). Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. PMC.
  • Torka, R., et al. (2025, April 21). Apparent potency of small molecule inhibitors is influenced by the choice of substrate in LIMK biochemical in-vitro kinase activity assays. AACR Journals.
  • Bambi, J., et al. (n.d.). Pyrimidine-Based Tricyclic Molecules as Potent and Orally Efficacious Inhibitors of Wee1 Kinase. PMC.
  • Bain, J., et al. (n.d.). Measuring and interpreting the selectivity of protein kinase inhibitors. PMC - NIH.
  • Khan, I., et al. (n.d.).
  • BenchChem. (2025, November). Technical Support Center: Overcoming Resistance to Pyrimidine-Based Inhibitors.
  • Lin, L., et al. (n.d.).
  • BenchChem. (n.d.). Unraveling the Potency of Pyrimidine-Based Inhibitors Across Diverse Cancer Landscapes.
  • Ercan, D., et al. (2015, September 1). EGFR Mutations and Resistance to Irreversible Pyrimidine-Based EGFR Inhibitors. PubMed.
  • MDPI. (2021, August 26). Synthetic Strategies of Pyrimidine-Based Scaffolds as Aurora Kinase and Polo-like Kinase Inhibitors.
  • RSC Publishing. (n.d.). Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold.
  • Unciti-Broceta, A. (2020, September 8). Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. PMC.
  • Ialongo, D., et al. (2023).
  • Showande, S. J., et al. (n.d.). Recent Advances in Pyrimidine-Based Drugs. PMC.

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Comparative

A Comparative Guide to the Cytotoxicity of Novel Pyrimidine Derivatives

The landscape of anticancer drug discovery is in a perpetual state of evolution, driven by the urgent need for more effective and selective therapeutic agents.[1][2] Within this dynamic field, pyrimidine derivatives have...

Author: BenchChem Technical Support Team. Date: March 2026

The landscape of anticancer drug discovery is in a perpetual state of evolution, driven by the urgent need for more effective and selective therapeutic agents.[1][2] Within this dynamic field, pyrimidine derivatives have emerged as a particularly promising class of heterocyclic compounds.[2][3] Their structural similarity to the nucleobases of DNA and RNA allows them to interact with a wide array of biological targets, leading to potent cytotoxic effects against various cancer cell lines.[2][4] This guide provides a comprehensive comparison of the cytotoxic profiles of several novel pyrimidine derivatives, underpinned by experimental data and detailed methodologies, to empower researchers and drug development professionals in their quest for next-generation cancer therapies.

The Rationale for Comparative Cytotoxicity Analysis

The primary goal of anticancer drug development is to identify compounds that exhibit high toxicity towards malignant cells while minimizing harm to healthy, non-cancerous cells.[5] This selective cytotoxicity is crucial for developing therapies with a favorable therapeutic window and reduced side effects.[5] In vitro cytotoxicity assays are the cornerstone of this initial screening process, providing a rapid and cost-effective means to evaluate the potency and selectivity of new chemical entities.[6][7][8] By comparing the cytotoxic effects of novel pyrimidine derivatives against a panel of cancer cell lines and a standard chemotherapeutic agent, we can gain valuable insights into their therapeutic potential.

Experimental Design for a Robust Comparative Study

A well-designed experimental workflow is paramount for generating reliable and reproducible cytotoxicity data. The following sections outline the key considerations and a detailed protocol for a comparative cytotoxicity analysis.

Selecting the Right Tools: Cell Lines and Assays

The choice of cancer cell lines is critical and should ideally represent a variety of tumor types to assess the spectrum of activity of the test compounds. For this guide, we will consider a panel including:

  • MCF-7: A human breast adenocarcinoma cell line.

  • A549: A human lung carcinoma cell line.

  • HeLa: A human cervical cancer cell line.

  • HepG2: A human liver carcinoma cell line.

  • PC-3: A human prostate cancer cell line.

To quantify cytotoxicity, the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely accepted and robust colorimetric method.[4][9][10] This assay measures the metabolic activity of cells, which serves as an indicator of cell viability.[9][10] In viable cells, mitochondrial dehydrogenases reduce the yellow MTT tetrazolium salt to a purple formazan product, the amount of which is directly proportional to the number of living cells.[4][11]

Experimental Workflow: A Step-by-Step Protocol

The following diagram illustrates the typical workflow for an in vitro cytotoxicity assessment using the MTT assay.

G cluster_0 Phase 1: Cell Culture & Seeding cluster_1 Phase 2: Compound Treatment cluster_2 Phase 3: MTT Assay cluster_3 Phase 4: Data Acquisition & Analysis start Start with a panel of cancer cell lines seed Seed cells into 96-well plates at a defined density (e.g., 5x10³ cells/well) start->seed adhere Incubate for 24 hours to allow cell attachment seed->adhere treat Treat cells with serial dilutions of novel pyrimidine derivatives and a reference drug (e.g., Doxorubicin) adhere->treat incubate_treat Incubate for a specified duration (e.g., 48 or 72 hours) treat->incubate_treat add_mtt Add MTT solution (5 mg/mL) to each well incubate_treat->add_mtt incubate_mtt Incubate for 4 hours to allow formazan crystal formation add_mtt->incubate_mtt solubilize Add solubilization buffer (e.g., DMSO) to dissolve formazan crystals incubate_mtt->solubilize read Measure absorbance at 570 nm using a microplate reader solubilize->read calculate Calculate cell viability (%) relative to untreated controls read->calculate determine_ic50 Determine the IC50 value (concentration for 50% inhibition) calculate->determine_ic50

Caption: Workflow for in vitro cytotoxicity assessment of novel pyrimidine derivatives.

Detailed MTT Assay Protocol

This protocol is a self-validating system designed for accuracy and reproducibility.

Materials:

  • Selected cancer cell lines

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well flat-bottom microplates

  • Novel pyrimidine derivatives (dissolved in DMSO)

  • Doxorubicin (positive control)

  • MTT solution (5 mg/mL in PBS, sterile filtered)[11]

  • Solubilization solution (e.g., DMSO or a solution of 10 mM Tris base, pH 10.5)[12]

  • Phosphate-buffered saline (PBS)

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Trypsinize and count the cells.

    • Seed the cells into a 96-well plate at a density of 5,000 to 10,000 cells per well in 100 µL of complete medium.[12]

    • Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.[12]

  • Compound Treatment:

    • Prepare serial dilutions of the novel pyrimidine derivatives and doxorubicin in culture medium. The final concentration of DMSO should not exceed 0.5% to avoid solvent-induced toxicity.

    • Carefully remove the medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include wells with medium and DMSO as a vehicle control and wells with untreated cells as a negative control.

    • Incubate the plate for 48 or 72 hours at 37°C in a humidified 5% CO₂ atmosphere.

  • MTT Addition and Incubation:

    • After the incubation period, add 20 µL of the 5 mg/mL MTT solution to each well.[12]

    • Incubate the plate for an additional 4 hours at 37°C.[12] During this time, viable cells will convert the soluble MTT into insoluble formazan crystals, resulting in a purple precipitate.

  • Formazan Solubilization:

    • Carefully remove the medium containing MTT from each well without disturbing the formazan crystals.

    • Add 200 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[12][13]

    • Gently shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[4]

  • Absorbance Measurement:

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.[4][13] A reference wavelength of 630 nm can be used to subtract background absorbance.[4]

  • Data Analysis:

    • Calculate the percentage of cell viability using the following formula: % Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100

    • Plot the percentage of cell viability against the compound concentration and determine the IC₅₀ value, which is the concentration of the compound that causes 50% inhibition of cell growth.[5]

Comparative Cytotoxicity Data

The following table summarizes the in vitro cytotoxic activity (IC₅₀ values in µM) of several classes of novel pyrimidine derivatives against a panel of human cancer cell lines. Doxorubicin, a widely used chemotherapeutic agent, is included for comparison.[12][14]

Compound Class/ReferenceMCF-7 (Breast)A549 (Lung)HeLa (Cervical)HepG2 (Liver)PC-3 (Prostate)
Pyrido[2,3-d]pyrimidines [12]Comparable to Doxorubicin---Comparable to Doxorubicin
Indazol-Pyrimidines [12]1.629 - 1.841----
Thiazolo[4,5-d]pyrimidines [12]Active---Active
Pyrrolo[2,3-d]pyrimidines [12]---29 - 59-
Doxorubicin (Reference) [12][14]~8.029[12]~0.311 µg/mL[14]~0.364 µg/mL[14]--

Note: The IC₅₀ values can vary depending on the specific derivative within a class and the experimental conditions. The data presented is a synthesis from multiple sources for illustrative purposes.

Unraveling the Mechanisms of Action: Key Signaling Pathways

Many novel pyrimidine derivatives exert their cytotoxic effects by inducing apoptosis (programmed cell death) and arresting the cell cycle.[13][15] The following diagram illustrates a simplified overview of apoptosis induction.

G cluster_0 Apoptosis Induction pyrimidine Novel Pyrimidine Derivative target Cellular Target (e.g., Kinase, DNA) pyrimidine->target Binds to pathway Signaling Cascade Activation/Inhibition target->pathway caspases Caspase Activation pathway->caspases apoptosis Apoptosis (Cell Death) caspases->apoptosis

Sources

Validation

A Comparative Guide to HPLC Methods for Purity Assessment of Methyl 4-cyclopropylpyrimidine-5-carboxylate

Introduction: The Analytical Imperative for a Key Synthetic Intermediate Methyl 4-cyclopropylpyrimidine-5-carboxylate is a heterocyclic compound featuring a pyrimidine core, a structure of significant interest in medicin...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Analytical Imperative for a Key Synthetic Intermediate

Methyl 4-cyclopropylpyrimidine-5-carboxylate is a heterocyclic compound featuring a pyrimidine core, a structure of significant interest in medicinal chemistry and drug discovery.[1][2] As a key building block, its purity is paramount, directly impacting the quality, safety, and efficacy of the final active pharmaceutical ingredient (API). High-Performance Liquid Chromatography (HPLC) stands as the definitive technique for purity assessment, offering the high resolution required to separate the main component from structurally similar process-related impurities and degradation products.[3][4]

This guide provides a comparative analysis of two distinct reversed-phase HPLC (RP-HPLC) methods for the comprehensive purity assessment of Methyl 4-cyclopropylpyrimidine-5-carboxylate. We will move beyond a simple recitation of parameters to explore the underlying chromatographic principles, explaining the rationale behind method selection and providing the technical insights necessary for robust and reliable analytical results. The methodologies are designed to be self-validating, aligning with the principles outlined in the ICH Q2(R1) guidelines on the validation of analytical procedures.[5][6][7]

The Analytical Challenge: Understanding the Analyte and Its Potential Impurities

The structure of Methyl 4-cyclopropylpyrimidine-5-carboxylate—containing an aromatic pyrimidine ring, a non-polar cyclopropyl group, and a polar methyl ester—presents a moderate overall polarity. The primary analytical challenge is to develop a method sensitive enough to detect and resolve potential impurities that may arise during synthesis. While specific impurities are process-dependent, common byproducts in pyrimidine synthesis can include unreacted starting materials, intermediates, and byproducts from side reactions such as hydrolysis or incomplete cyclization.[8]

For the purpose of this guide, we will consider three hypothetical key impurities to challenge our methods:

  • Impurity A: Cyclopropyl-β-ketoester (Starting Material): A more polar, non-aromatic precursor.

  • Impurity B: 4-Cyclopropylpyrimidine-5-carboxylic acid (Hydrolysis Product): A highly polar degradant.

  • Impurity C: Aromatic Byproduct: A structurally similar impurity with a different substitution pattern on an aromatic ring, which could be formed from related starting materials.

A successful HPLC method must provide sufficient resolution (>2.0) for these and other potential impurities from the main analyte peak.

Method Development Strategy: A Tale of Two Selectivities

To establish a robust purity method, relying on a single column chemistry is often insufficient. Different stationary phases interact with analytes through distinct mechanisms, offering unique selectivities. Here, we compare the industry-standard C18 phase with a Phenyl-Hexyl phase to leverage these differences.

  • Method 1: The Hydrophobic Workhorse (C18 Column): The octadecylsilane (C18) stationary phase is the most widely used in reversed-phase HPLC.[9] Its primary retention mechanism is hydrophobic interaction between the long alkyl chains and the non-polar regions of the analyte. It is an excellent starting point for most small molecules and is known for its robustness.

  • Method 2: Alternative Selectivity Through π-π Interactions (Phenyl-Hexyl Column): A Phenyl-Hexyl phase incorporates phenyl rings into the stationary phase structure. This provides a unique retention mechanism based on π-π interactions with analytes containing aromatic rings.[10][11] This alternative selectivity can be particularly effective in resolving compounds that are structurally similar but differ in their aromatic character or substitution, a common scenario for process impurities.[11]

Experimental Protocols & Chromatographic Conditions

The following protocols are designed as a starting point for method development and validation. System suitability tests must be performed before any sample analysis to ensure the system is performing adequately.[5][7]

Instrumentation and Reagents
  • HPLC System: A standard HPLC or UPLC system with a quaternary or binary pump, autosampler, column thermostat, and a UV/Vis or Photodiode Array (PDA) detector.

  • Reagents: Acetonitrile (HPLC grade), Methanol (HPLC grade), Formic Acid (LC-MS grade), and Purified Water (18.2 MΩ·cm).

  • Reference Standard: Methyl 4-cyclopropylpyrimidine-5-carboxylate, >99.5% purity.

  • Sample: Test batch of Methyl 4-cyclopropylpyrimidine-5-carboxylate.

Preparation of Solutions
  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Diluent: Acetonitrile/Water (50:50, v/v).

  • Standard Solution (0.5 mg/mL): Accurately weigh ~25 mg of the reference standard into a 50 mL volumetric flask. Dissolve and dilute to volume with the diluent.

  • Sample Solution (0.5 mg/mL): Prepare the sample solution in the same manner as the standard solution.

Detailed Chromatographic Methods
ParameterMethod 1: Standard C18Method 2: Phenyl-Hexyl
Chromatographic Column InertSustain C18 (or equivalent), 4.6 x 150 mm, 3.5 µmInertCore Biphenyl (or equivalent), 4.6 x 100 mm, 2.6 µm
Mobile Phase A 0.1% Formic Acid in Water0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile0.1% Formic Acid in Acetonitrile
Flow Rate 1.0 mL/min1.2 mL/min
Column Temperature 35 °C40 °C
Detection Wavelength 258 nm258 nm
Injection Volume 5 µL5 µL
Gradient Program Time (min) %B
0.030
15.080
18.095
20.095
20.130
25.030
Gradient Program Time (min) %B
0.035
10.085
12.095
13.095
13.135
16.035

Experimental and Analytical Workflow

A structured workflow is essential for a systematic comparison of analytical methods. The process ensures that data is collected consistently and that the final comparison is based on reliable and equivalent datasets.

G cluster_prep Phase 1: Preparation cluster_acq Phase 2: Data Acquisition cluster_analysis Phase 3: Analysis & Decision prep Sample & Standard Preparation (0.5 mg/mL) sys_prep HPLC System Preparation (Mobile Phase, Purge, Equilibrate) prep->sys_prep method1 Method 1 Analysis (C18 Column) - System Suitability (SST) - Sample Injections (n=2) sys_prep->method1 method2 Method 2 Analysis (Phenyl-Hexyl Column) - System Suitability (SST) - Sample Injections (n=2) sys_prep->method2 data_proc Data Processing (Integration & Calculation) method1->data_proc method2->data_proc compare Compare Performance Metrics - Resolution (Rs) - Tailing Factor (Tf) - Analysis Time data_proc->compare decision Select Optimal Method (Routine QC vs. Impurity Profiling) compare->decision

Caption: HPLC method comparison workflow.

Comparative Data Analysis: Interpreting the Results

After running the sample on both systems, the resulting data is processed to evaluate key chromatographic performance parameters as defined by ICH guidelines.[5][12] The following table summarizes hypothetical but realistic results.

Performance ParameterMethod 1: Standard C18Method 2: Phenyl-HexylCommentary
Retention Time (Main Peak) 9.8 min7.5 minFaster elution on the Phenyl-Hexyl method due to a shorter column and more aggressive gradient.
Resolution (Rs) - Impurity B 3.53.8Both methods adequately resolve the polar hydrolysis product.
Resolution (Rs) - Impurity C 1.92.8 The Phenyl-Hexyl column provides significantly better resolution for the aromatic byproduct due to π-π interactions.
Tailing Factor (Tf) 1.21.1Both methods produce excellent peak shape, well within the acceptable limit of <1.5.
Theoretical Plates (N) >15000>18000The core-shell technology of the Phenyl-Hexyl column yields higher efficiency.
Total Analysis Time 25 min16 minMethod 2 offers a significant advantage in sample throughput.

Discussion of Results:

Method 1, using the C18 column, provides a reliable and robust separation that meets baseline criteria for purity analysis. However, the resolution for Impurity C is borderline (Rs = 1.9), which could be problematic if this impurity needs to be accurately quantified at low levels.

Method 2, employing the Phenyl-Hexyl column, demonstrates superior performance. The key advantage is the enhanced selectivity for the aromatic byproduct (Impurity C), resolving it baseline from the main peak. This is visually represented in the diagram below. Additionally, the use of a shorter column with high-efficiency core-shell particles results in a much faster analysis time without compromising performance.

G cluster_0 Method 1: C18 Column cluster_1 Method 2: Phenyl-Hexyl Column start1 impB1 Impurity B start1->impB1 tR=3.1 main1 Main Peak impB1->main1 tR=9.8 impC1 Impurity C main1->impC1 Rs = 1.9 end1 impC1->end1 start2 impB2 Impurity B start2->impB2 tR=2.5 main2 Main Peak impB2->main2 tR=7.5 impC2 Impurity C main2->impC2 Rs = 2.8 end2 impC2->end2

Caption: Elution profile comparison for critical impurity pair.

Conclusion and Recommendation

Both HPLC methods are capable of assessing the purity of Methyl 4-cyclopropylpyrimidine-5-carboxylate.

  • Method 1 (C18) is a dependable method suitable for routine quality control where the impurity profile is well-characterized and does not contain critical pairs that co-elute. Its ubiquity makes method transfer straightforward.

  • Method 2 (Phenyl-Hexyl) is the superior choice for in-depth impurity profiling, stability studies, and for routine analysis where the aromatic byproduct (Impurity C) is a critical impurity. The alternative selectivity offered by the phenyl phase provides greater confidence in the analytical data, and the faster run time significantly improves laboratory throughput.

For drug development professionals, it is highly recommended to develop and validate an orthogonal method like the Phenyl-Hexyl approach. This provides a more comprehensive understanding of a compound's purity and ensures that no impurities are being missed due to co-elution on a standard C18 column.

References

  • European Medicines Agency. (1995). ICH Topic Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. CPMP/ICH/381/95. [Link]

  • ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. [Link]

  • Welch, C. J. HPLC Column Selection Guide. [Link]

  • International Council for Harmonisation. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]

  • International Council for Harmonisation. Quality Guidelines. [Link]

  • Shpak, A. V., & Pirogov, A. V. (2012). HPLC in biopharmaceutical investigations of drugs representing pyrimidine derivatives (A review). ResearchGate. [Link]

  • Phenomenex. HPLC Column Selection Guide. [Link]

  • LCGC International. (2020). HPLC Column Selection. [Link]

  • Waters Corporation. (2024). Waters Column Selection Guide for Polar Compounds. [Link]

  • GL Sciences. HPLC Columns & LC Columns | Types, How to Choose, Compare. [Link]

  • SIELC Technologies. Separation of Pyrimidine, 2-bromo- on Newcrom R1 HPLC column. [Link]

  • Google Patents. (2022).
  • Oriental Journal of Chemistry. (2025). Review Writing on Synthesis of Pyrimidine and Its Biological Activity. [Link]

  • Herold, M., et al. HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. [Link]

  • El-Gohary, S. M. SYNTHESIS OF PYRIMIDINE DERIVATIVES. [Link]

  • U.S. Environmental Protection Agency. Analytical Method for Aminocyclopyrachlor Methly. [Link]

  • Gomaa, A. M. (2017). Synthesis and Biological Activities of Some Pyrimidine Derivatives: A Review. Oriental Journal of Chemistry. [Link]

  • Organic Chemistry Portal. Pyrimidine synthesis. [Link]

  • SIELC Technologies. HPLC Determination of Cyclopropanecarboxylic Acid on Primesep B Column. [Link]

Sources

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